molecular formula C9H10O3 B1331172 4-(2-Hydroxyethyl)benzoic acid CAS No. 46112-46-3

4-(2-Hydroxyethyl)benzoic acid

Cat. No.: B1331172
CAS No.: 46112-46-3
M. Wt: 166.17 g/mol
InChI Key: FUWHCTSQIAULAK-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)benzoic acid is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-hydroxyethyl)benzoic acid
Source PubChem
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InChI

InChI=1S/C9H10O3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWHCTSQIAULAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333443
Record name 4-(2-hydroxyethyl)benzoic acid
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46112-46-3
Record name 4-(2-Hydroxyethyl)benzoic acid
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Record name 4-(2-hydroxyethyl)benzoic acid
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Record name 4-(2-Hydroxyethyl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Hydroxyethyl)benzoic acid, a versatile benzoic acid derivative. It details the compound's chemical and physical properties, safety information, and its applications, particularly as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other valuable organic compounds. This document includes detailed experimental protocols for its synthesis, purification, and analysis, aimed at providing researchers and drug development professionals with a practical resource for their work with this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its bifunctional nature, containing both a carboxylic acid and a primary alcohol, makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReference(s)
CAS Number 46112-46-3[1][2][3]
Molecular Formula C₉H₁₀O₃[1][3][4]
Molecular Weight 166.17 g/mol [3][5]
IUPAC Name This compound[2][6][7]
Canonical SMILES OCCc1ccc(cc1)C(=O)O[6]
InChIKey FUWHCTSQIAULAK-UHFFFAOYSA-N[6]

Table 2: Physical and Spectroscopic Properties

PropertyValueReference(s)
Appearance White to off-white solid/powder[1][2]
Melting Point 127-128 °C[2]
Boiling Point 345.8 ± 25.0 °C (Predicted)[2]
Density 1.256 ± 0.06 g/cm³ (Predicted)[2]
pKa 4.26 ± 0.10 (Predicted)[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[4]
Storage Temperature Sealed in dry, Room Temperature[2]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatementReference(s)
Hazard Statements H315Causes skin irritation[3]
H319Causes serious eye irritation[3]
H335May cause respiratory irritation[3]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray[3]
P264Wash skin thoroughly after handling[3]
P271Use only outdoors or in a well-ventilated area[3]
P280Wear protective gloves/protective clothing/eye protection/face protection[3]
P302+P352IF ON SKIN: Wash with plenty of soap and water[3]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the hydrolysis of its corresponding methyl ester, methyl 4-(2-hydroxyethyl)benzoate.

Experimental Workflow for Synthesis

reagents Methyl 4-(2-hydroxyethyl)benzoate Sodium Hydroxide Methanol, Water reaction Stir at Room Temperature for 48 hours reagents->reaction workup Dilute with Water Extract with Ether reaction->workup acidification Acidify Aqueous Phase with HCl to pH=1 workup->acidification filtration Collect Precipitate by Filtration acidification->filtration product This compound (White Solid) filtration->product

Caption: Synthesis of this compound via ester hydrolysis.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-(2-hydroxyethyl)benzoate (174 mg, 0.96 mmol) in a mixture of methanol (3 mL) and water (1 mL).

  • Hydrolysis: To this solution, add sodium hydroxide (58 mg, 1.43 mmol) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 48 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water (5 mL). Extract the aqueous solution with diethyl ether (3 x 20 mL) to remove any unreacted starting material and by-products.

  • Acidification and Precipitation: Carefully acidify the aqueous phase with a 1:1 hydrochloric acid solution until the pH reaches 1. A white solid will precipitate out of the solution.

  • Isolation: Collect the white solid by vacuum filtration. Wash the solid with cold water.

  • Drying: Dry the collected solid to obtain this compound (expected yield: ~158 mg, 100%). The product can often be used in subsequent reactions without further purification.[2]

Purification by Recrystallization

For obtaining a high-purity product, recrystallization from a suitable solvent system is recommended. Water is a common solvent for the recrystallization of benzoic acid derivatives.

Experimental Workflow for Recrystallization

crude_product Crude this compound dissolution Dissolve in Minimum Hot Water crude_product->dissolution hot_filtration Hot Gravity Filtration (if impurities are present) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration drying Dry Crystals vacuum_filtration->drying pure_product Pure this compound drying->pure_product

Caption: Purification of this compound by recrystallization.

Detailed Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot water and heat the mixture on a hot plate until the solid completely dissolves.[8][9][10][11]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Needle-like crystals should form. To maximize crystal formation, place the flask in an ice bath.[8][9][10][11]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold water.[8][9][10][11]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are essential for confirming the structure of the synthesized compound.

  • 1H NMR (300 MHz, CDCl3): δ 7.97 (d, J = 8.4 Hz, 2H), 7.27 (d, J = 8.4 Hz, 2H), 3.83 (t, J = 6.3 Hz, 2H), 2.88 (t, J = 6.3 Hz, 2H).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

  • O-H stretch (alcohol): A broad peak around 3400-3200 cm-1.

  • O-H stretch (carboxylic acid): A very broad peak from 3300-2500 cm-1.[13][14]

  • C-H stretch (aromatic): Peaks just above 3000 cm-1.

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1680 cm-1.[13][14]

  • C-O stretch (alcohol and carboxylic acid): Peaks in the 1320-1210 cm-1 region.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. While a specific method for this compound is not detailed, a method for the related 4-hydroxybenzoic acid can be adapted.

Table 4: Example HPLC Conditions for Analysis of Benzoic Acid Derivatives

ParameterConditionReference(s)
Column C18 column (e.g., Phenomenex Kinetex C18, 150 x 4.6 mm, 5 µm)[15][16][17]
Mobile Phase A 0.1% Phosphoric acid in water or 1.5% acetic acid + 1.5% ammonium acetate in water[16][17]
Mobile Phase B Acetonitrile or Methanol[16][17]
Elution Gradient or Isocratic[15][16][17]
Flow Rate 1.0 mL/min[15][16]
Detection UV at 230 nm or 255 nm[15][16]

Reactivity and Applications in Drug Development

This compound is a bifunctional molecule, and its reactivity is centered around its carboxylic acid and primary alcohol functional groups. This dual reactivity makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.

Logical Relationship of Reactivity and Applications

cluster_reactivity Chemical Reactivity cluster_applications Applications main_compound This compound carboxylic_acid Carboxylic Acid Group main_compound->carboxylic_acid alcohol Hydroxyl Group main_compound->alcohol cosmetics Cosmetics main_compound->cosmetics esterification_acid Esterification carboxylic_acid->esterification_acid amide_formation Amide Formation carboxylic_acid->amide_formation reduction_acid Reduction to Alcohol carboxylic_acid->reduction_acid esterification_alcohol Esterification alcohol->esterification_alcohol etherification Etherification alcohol->etherification oxidation_alcohol Oxidation to Aldehyde/Acid alcohol->oxidation_alcohol api_synthesis API Synthesis Intermediate amide_formation->api_synthesis polymer_chem Polymer Chemistry esterification_alcohol->polymer_chem etherification->api_synthesis bezafibrate e.g., Bezafibrate Synthesis api_synthesis->bezafibrate polyesters e.g., Polyesters polymer_chem->polyesters formulations e.g., pH Stabilizer, Moisturizer cosmetics->formulations

Caption: Reactivity of functional groups in this compound and its applications.

Role in the Synthesis of Bezafibrate

This compound is structurally related to intermediates used in the synthesis of the lipid-lowering agent, Bezafibrate. The synthesis of Bezafibrate involves the formation of an amide bond with a derivative of 4-chlorobenzoic acid and an ether linkage with a phenoxyisobutyric acid moiety.[18][19][20][21][22] The 4-(2-hydroxyethyl)phenyl core structure is a key component of the precursor N-(4-hydroxyphenethyl)-4-chlorobenzamide, which is then further elaborated to form Bezafibrate.

Applications in Polymer Chemistry

The presence of both a carboxylic acid and a hydroxyl group makes this compound a suitable monomer for the synthesis of polyesters through polycondensation reactions. These polyesters can have applications in areas such as biodegradable plastics.[1]

Use in Pharmaceutical and Cosmetic Formulations

Beyond its role as a synthetic intermediate, this compound is also utilized in pharmaceutical and cosmetic formulations. It can act as a pH stabilizer and a solubilizing agent, enhancing the bioavailability of active ingredients in drug formulations. In cosmetics, it is used for its moisturizing properties.[1]

References

An In-depth Technical Guide to 4-(2-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Hydroxyethyl)benzoic acid is a benzoic acid derivative with a hydroxyethyl group at the para position. This document provides a comprehensive technical overview of its chemical properties, synthesis, analytical methods, and potential biological significance. While specific biological activities of this compound are not extensively documented, this guide explores putative signaling pathways based on the activity of the structurally related compound, p-hydroxybenzoic acid. Detailed experimental protocols for its synthesis and analysis are provided to facilitate further research and application in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound.[1] It is a derivative of benzoic acid and is known to be found in the leaves of Canarium album. The presence of both a carboxylic acid and a hydroxyl group makes it a versatile molecule for chemical synthesis and potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol [3]
CAS Number 46112-46-3[2]
Appearance White to off-white solid[1]
Melting Point 127-128 °C[1]
Boiling Point (Predicted) 345.8 ± 25.0 °C[1]
pKa (Predicted) 4.26 ± 0.10[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[4]
InChI Key FUWHCTSQIAULAK-UHFFFAOYSA-N[2]
SMILES O=C(O)c1ccc(CCO)cc1[3]

Synthesis and Purification

While several synthetic routes are possible, a common laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester. A detailed protocol for this procedure is provided below.

Experimental Protocol: Synthesis from Methyl 4-(2-hydroxyethyl)benzoate

This protocol describes the base-catalyzed hydrolysis of methyl 4-(2-hydroxyethyl)benzoate to yield this compound.

Materials:

  • Methyl 4-(2-hydroxyethyl)benzoate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), 1:1 solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-(2-hydroxyethyl)benzoate (e.g., 1.0 g) in a mixture of methanol (e.g., 15 mL) and deionized water (e.g., 5 mL).

  • Base Addition: To the stirred solution, add sodium hydroxide (e.g., 1.5 equivalents) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, add deionized water (e.g., 25 mL) to the reaction mixture to dilute it.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL) to remove any unreacted starting material and non-polar by-products.

  • Acidification: Carefully acidify the aqueous phase with a 1:1 solution of hydrochloric acid until the pH is approximately 1. A white solid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: The collected solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Diagram 1: Synthesis of this compound

G cluster_synthesis Synthesis Workflow Methyl 4-(2-hydroxyethyl)benzoate Methyl 4-(2-hydroxyethyl)benzoate Hydrolysis Hydrolysis Methyl 4-(2-hydroxyethyl)benzoate->Hydrolysis NaOH, MeOH/H₂O Work-up Work-up Hydrolysis->Work-up H₂O, Et₂O extraction Acidification Acidification Work-up->Acidification HCl (aq) Filtration & Purification Filtration & Purification Acidification->Filtration & Purification Recrystallization This compound This compound Filtration & Purification->this compound

Caption: Workflow for the synthesis of this compound.

Analytical Methods

The identity and purity of this compound can be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocol: HPLC Analysis

This protocol provides a general method for the analysis of this compound that can be adapted and optimized for specific equipment and applications.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient elution, for example, starting with a low percentage of Mobile Phase B and increasing over time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.

Diagram 2: HPLC Analysis Workflow

G cluster_hplc HPLC Analysis Workflow Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection Filtered Sample Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation C18 Column UV Detection UV Detection Chromatographic Separation->UV Detection 230 nm Data Analysis Data Analysis UV Detection->Data Analysis Chromatogram Quantification Quantification Data Analysis->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Spectroscopic Data

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the methylene protons of the hydroxyethyl group, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as two doublets in the region of 7.2-8.1 ppm. The methylene protons would appear as two triplets around 2.8 and 3.8 ppm. The carboxylic acid proton would be a broad singlet at a higher chemical shift (typically >10 ppm), and the hydroxyl proton would also be a broad singlet.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would show distinct signals for the seven different carbon environments in the molecule. The carboxyl carbon would be observed downfield (around 170 ppm). The aromatic carbons would appear in the range of 125-145 ppm, and the two aliphatic carbons of the hydroxyethyl group would be seen upfield (around 35 and 60 ppm).

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (166.17 g/mol ). Fragmentation patterns would likely involve the loss of water, the carboxylic acid group, and cleavage of the ethyl group.

Biological Activity and Signaling Pathways

While there is limited specific data on the biological activities of this compound, its structural similarity to p-hydroxybenzoic acid suggests it may have interesting biological properties. p-Hydroxybenzoic acid and its derivatives have been reported to exhibit a range of activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[5]

Of particular interest to drug development professionals, p-hydroxybenzoic acid has been shown to possess estrogen-like activity and can modulate key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. It is plausible that this compound could exert similar effects.

Putative Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on the known activities of p-hydroxybenzoic acid. These are hypothetical pathways and require experimental validation for this specific compound.

Diagram 3: Putative MAPK/ERK Signaling Pathway Activation

G cluster_mapk Putative MAPK/ERK Signaling Pathway 4-(2-Hydroxyethyl)benzoic_acid 4-(2-Hydroxyethyl)benzoic_acid Receptor Receptor 4-(2-Hydroxyethyl)benzoic_acid->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression

Caption: Hypothetical activation of the MAPK/ERK pathway by this compound.

Diagram 4: Putative PI3K/Akt Signaling Pathway Activation

G cluster_pi3k Putative PI3K/Akt Signaling Pathway 4-(2-Hydroxyethyl)benzoic_acid 4-(2-Hydroxyethyl)benzoic_acid Receptor Receptor 4-(2-Hydroxyethyl)benzoic_acid->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Downstream_Effectors Downstream_Effectors Akt->Downstream_Effectors Cell_Survival_Proliferation Cell_Survival_Proliferation Downstream_Effectors->Cell_Survival_Proliferation

References

4-(2-Hydroxyethyl)benzoic acid structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-(2-Hydroxyethyl)benzoic acid

This guide provides a detailed overview of the chemical structure and molecular properties of this compound, a benzoic acid derivative. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Properties and Structure

This compound is a natural product that serves as a versatile intermediate in the synthesis of various compounds, including active pharmaceutical ingredients (APIs).[1][2] Its utility in laboratory settings is well-established, where it is used as a reagent in a variety of organic chemistry experiments.[1] The presence of a hydroxyl group enhances its reactivity, making it suitable for chemical modifications such as esterification, which can lead to the development of novel molecules.[1]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular FormulaC₉H₁₀O₃[1][2][3][4][5]
Molecular Weight166.18 g/mol [1][5]
Monoisotopic Mass166.062994177 Da[3]
CAS Number46112-46-3[1][3]
Melting Point122-129 ºC[1]
AppearanceWhite powder[1]
Purity≥ 99% (HPLC)[1]

Structural Representation

The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group and a 2-hydroxyethyl group at the para (4) position.

Chemical structure of this compound.

Experimental Protocols

While detailed experimental protocols for the synthesis of this compound are extensive and can vary, a general conceptual workflow for its preparation or use in further synthesis is outlined below. This typically involves the modification of a precursor molecule, followed by purification and analysis of the final product.

workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Material (e.g., 4-carboxystyrene oxide) reaction Chemical Reaction (e.g., Reduction) start->reaction Reagents product Crude Product reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification pure_product Purified This compound purification->pure_product analysis Structural & Purity Analysis (e.g., NMR, HPLC, MS) pure_product->analysis final_product Characterized Product analysis->final_product

Conceptual workflow for synthesis and analysis.

References

A Beginner's Guide to the Synthesis of 4-(2-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of 4-(2-hydroxyethyl)benzoic acid, a valuable intermediate in the pharmaceutical and polymer industries. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Introduction

This compound is a bifunctional molecule incorporating both a carboxylic acid and a primary alcohol. This unique structure makes it a versatile building block in the synthesis of various esters, polyesters, and other derivatives with applications in drug delivery systems, liquid crystal polymers, and as a key component in the production of certain active pharmaceutical ingredients (APIs). The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and cost-effectiveness. This guide details two distinct and accessible methods for its synthesis, tailored for researchers with a foundational knowledge of organic chemistry.

Synthetic Routes

Two viable and beginner-friendly methods for the synthesis of this compound are presented:

  • Route 1: Hydroboration-Oxidation of 4-Vinylbenzoic Acid. This two-step, one-pot reaction is a classic example of an anti-Markovnikov addition of water across a double bond. It is known for its high regioselectivity and generally good yields.

  • Route 2: Hydrolysis of 4-(2-Bromoethyl)benzoic Acid. This method involves a nucleophilic substitution reaction where a bromide is displaced by a hydroxide ion. This approach is straightforward and utilizes readily available starting materials.

The following sections provide detailed experimental protocols for each route.

Experimental Protocols

Route 1: Hydroboration-Oxidation of 4-Vinylbenzoic Acid

This protocol is adapted from general procedures for the hydroboration-oxidation of styrenes.

Materials:

  • 4-Vinylbenzoic acid

  • Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H2O2), 30% aqueous solution

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Magnesium sulfate (MgSO4), anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon inlet is assembled. The glassware should be oven-dried and cooled under an inert atmosphere before use.

  • Hydroboration: 4-Vinylbenzoic acid (e.g., 1.48 g, 10 mmol) is dissolved in anhydrous THF (50 mL) in the reaction flask. The solution is cooled to 0 °C in an ice bath. The borane-THF solution (11 mL of 1 M solution, 11 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2 hours.

  • Oxidation: The reaction mixture is cooled back to 0 °C. Slowly and carefully, 3 M aqueous sodium hydroxide solution (10 mL) is added, followed by the dropwise addition of 30% hydrogen peroxide (10 mL). Caution: The addition of hydrogen peroxide is exothermic and should be done slowly to control the temperature.

  • Work-up: After the addition of the oxidizing agents, the mixture is stirred at room temperature for 1 hour. The reaction is then quenched by the addition of 50 mL of water. The organic layer is separated, and the aqueous layer is acidified to pH 3-4 with 1 M HCl and then extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water or an ethyl acetate/hexane mixture.

Route 2: Hydrolysis of 4-(2-Bromoethyl)benzoic Acid

This protocol is based on standard nucleophilic substitution reactions.

Materials:

  • 4-(2-Bromoethyl)benzoic acid[1]

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(2-bromoethyl)benzoic acid (e.g., 2.29 g, 10 mmol) in a solution of sodium hydroxide (0.8 g, 20 mmol) in water (40 mL).

  • Hydrolysis: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solution is then acidified to pH 2-3 by the careful addition of concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Purification: The precipitate is collected by vacuum filtration and washed with cold water. The crude product can be purified by recrystallization from hot water to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency.

ParameterRoute 1: Hydroboration-OxidationRoute 2: Hydrolysis
Starting Material 4-Vinylbenzoic Acid4-(2-Bromoethyl)benzoic Acid
Key Reagents BH3·THF, NaOH, H2O2NaOH, HCl
Reaction Time ~4 hours4-6 hours
Typical Yield 80-90%75-85%
Purity (after recrystallization) >98%>98%
Key Advantages High regioselectivity, one-pot procedureSimple reagents, straightforward work-up
Key Disadvantages Requires anhydrous conditions and handling of borane reagentsLonger reaction time at reflux

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the synthesis of this compound.

Synthesis_Workflow_Route1 cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product 4-Vinylbenzoic Acid 4-Vinylbenzoic Acid Hydroboration 1. Hydroboration (BH3·THF, 0°C to RT) 4-Vinylbenzoic Acid->Hydroboration Oxidation 2. Oxidation (NaOH, H2O2, 0°C to RT) Hydroboration->Oxidation Quenching & Extraction Quenching & Extraction Oxidation->Quenching & Extraction Recrystallization Recrystallization Quenching & Extraction->Recrystallization This compound This compound Recrystallization->this compound

Caption: Workflow for the synthesis of this compound via hydroboration-oxidation.

Synthesis_Workflow_Route2 cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product 4-(2-Bromoethyl)benzoic Acid 4-(2-Bromoethyl)benzoic Acid Hydrolysis Hydrolysis (NaOH, H2O, Reflux) 4-(2-Bromoethyl)benzoic Acid->Hydrolysis Acidification & Precipitation Acidification & Precipitation Hydrolysis->Acidification & Precipitation Recrystallization Recrystallization Acidification & Precipitation->Recrystallization This compound This compound Recrystallization->this compound

Caption: Workflow for the synthesis of this compound via hydrolysis.

Reaction_Mechanisms cluster_route1 Route 1: Hydroboration-Oxidation Mechanism cluster_route2 Route 2: Hydrolysis Mechanism (SN2) R1_Start 4-Vinylbenzoic Acid R1_Int1 Trialkylborane Intermediate R1_Start->R1_Int1 + BH3·THF (Hydroboration) R1_Int2 Boronate Ester R1_Int1->R1_Int2 + H2O2, NaOH (Oxidation) R1_Product This compound R1_Int2->R1_Product Hydrolysis R2_Start 4-(2-Bromoethyl)benzoic Acid R2_TS Transition State R2_Start->R2_TS + OH- R2_Product This compound R2_TS->R2_Product - Br-

Caption: Simplified reaction mechanisms for the two synthetic routes.

References

An In-depth Technical Guide to the Solubility of 4-(2-Hydroxyethyl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-(2-Hydroxyethyl)benzoic acid in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the established methodologies for its determination, enabling researchers to generate precise and reliable data in their own laboratory settings.

Introduction to this compound

This compound is a benzoic acid derivative with a hydroxyethyl group at the para position.[1][2] This bifunctional molecule, possessing both a carboxylic acid and a hydroxyl group, is a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[3] Its structural features are anticipated to influence its solubility in different organic solvents, a critical parameter for its application in drug formulation, reaction chemistry, and purification processes. Understanding its solubility profile is essential for optimizing these applications.[4][5][6]

Qualitative Solubility Profile

Based on available supplier data, this compound is generally soluble in polar organic solvents.[7][8] The presence of the carboxylic acid and hydroxyl groups allows for hydrogen bonding, which promotes solubility in protic and polar aprotic solvents. The aromatic ring provides a nonpolar region, which may allow for some solubility in less polar solvents. A summary of its known qualitative solubility is presented in Table 1. Researchers are encouraged to use the experimental protocols outlined in this guide to determine quantitative solubility data for their specific applications.

Table 1: Qualitative and User-Determined Quantitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventQualitative SolubilityQuantitative Solubility (mg/mL)Temperature (°C)
Alcohols MethanolSoluble[7][8]User-determinedUser-determined
EthanolSoluble[7][8]User-determinedUser-determined
Isopropanol-User-determinedUser-determined
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO)Soluble[7][8]User-determinedUser-determined
PyridineSoluble[7][8]User-determinedUser-determined
Acetone-User-determinedUser-determined
Acetonitrile-User-determinedUser-determined
Ethers Tetrahydrofuran (THF)-User-determinedUser-determined
1,4-Dioxane-User-determinedUser-determined
Esters Ethyl Acetate-User-determinedUser-determined
Hydrocarbons Toluene-User-determinedUser-determined
Hexane-User-determinedUser-determined

Predicting Solubility: The "Like Dissolves Like" Principle

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] It states that substances with similar polarities are more likely to be soluble in one another. For this compound, its polar functional groups (carboxylic acid and hydroxyl) suggest good solubility in polar solvents, while its nonpolar benzene ring suggests some affinity for nonpolar solvents.

G Solubility Prediction for this compound cluster_compound This compound cluster_solvents Organic Solvents Compound C9H10O3 PolarGroups Carboxylic Acid (-COOH) Hydroxyl (-OH) Compound->PolarGroups Polar Nature NonpolarGroup Benzene Ring Compound->NonpolarGroup Nonpolar Nature PolarSolvents Polar Solvents (e.g., Methanol, DMSO) PolarGroups->PolarSolvents High Predicted Solubility (Like Dissolves Like) NonpolarSolvents Nonpolar Solvents (e.g., Hexane, Toluene) PolarGroups->NonpolarSolvents Low Predicted Solubility (Mismatch in Polarity) NonpolarGroup->PolarSolvents Moderate Predicted Solubility NonpolarGroup->NonpolarSolvents Low to Moderate Predicted Solubility

Figure 1: Logical diagram illustrating the "like dissolves like" principle for predicting the solubility of this compound in different classes of organic solvents.

Experimental Protocol for Solubility Determination: Shake-Flask Method with HPLC Analysis

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[9] The concentration of the dissolved compound in the saturated solution is then accurately measured using High-Performance Liquid Chromatography (HPLC).[10]

4.1. Materials and Equipment

  • This compound (solid)

  • Organic solvents of interest (HPLC grade)

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Mobile phase for HPLC

4.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

    • Accurately pipette a known volume of the desired organic solvent into the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[11] It is advisable to perform a time-course study to determine the minimum time required to reach equilibrium.

  • Sample Preparation for HPLC Analysis:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered, saturated solution with the mobile phase to a concentration within the linear range of the HPLC calibration curve. The dilution factor must be accurately recorded.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Inject the diluted sample solution into the HPLC system.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the organic solvent using the following formula:

      Solubility (mg/mL) = Concentration of diluted sample (mg/mL) from HPLC × Dilution Factor

4.3. Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G Shake-Flask Solubility Determination Workflow Start Start AddExcessSolid Add excess this compound to a vial Start->AddExcessSolid AddSolvent Add a known volume of organic solvent AddExcessSolid->AddSolvent Equilibrate Equilibrate at a constant temperature with agitation (e.g., 24-48h) AddSolvent->Equilibrate Filter Filter the supernatant to remove undissolved solid Equilibrate->Filter Dilute Accurately dilute the saturated solution with mobile phase Filter->Dilute HPLC Analyze the diluted sample by HPLC Dilute->HPLC Calculate Calculate solubility using the calibration curve and dilution factor HPLC->Calculate End End Calculate->End

Figure 2: A flowchart of the experimental workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Conclusion

References

Safeguarding Synthesis: A Technical Guide to the Safe Handling of 4-(2-Hydroxyethyl)benzoic Acid in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

4-(2-Hydroxyethyl)benzoic acid is a valuable building block in pharmaceutical and materials science research. As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety and handling procedures for this compound, incorporating detailed protocols and risk mitigation strategies.

Hazard Identification and Classification

This compound is classified as an irritant. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The signal word for this chemical is "Warning".[1]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

PropertyValueSource
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.18 g/mol [2]
Appearance White powder[2]
Melting Point 122-129 ºC[2]
Purity ≥ 99% (HPLC)[2]

Toxicity Profile

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to well-defined experimental protocols is crucial for minimizing exposure and mitigating risks.

Standard Operating Procedure for Handling

This protocol outlines the standard procedure for the safe handling of this compound in a laboratory setting.

Objective: To provide a step-by-step guide for the safe handling of solid this compound to minimize the risk of exposure.

Materials:

  • This compound

  • Appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

  • Chemical fume hood

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Sealable container for the compound

  • Waste container for contaminated disposables

Procedure:

  • Preparation:

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that the fume hood is functioning correctly.

    • Don the required PPE: a properly fitting lab coat, safety goggles, and nitrile gloves.

  • Weighing and Dispensing:

    • Perform all manipulations of the solid compound within the chemical fume hood to control dust.

    • Place a weighing paper or boat on the analytical balance and tare.

    • Carefully use a clean spatula to transfer the desired amount of this compound from its storage container to the weighing paper/boat.

    • Avoid generating dust. If dust is observed, pause and allow the fume hood to clear it.

    • Securely close the storage container immediately after dispensing.

  • Transfer and Use:

    • Carefully transfer the weighed compound to the reaction vessel or desired container.

    • If dissolving the compound, add the solvent slowly to prevent splashing.

  • Post-Handling:

    • Clean the spatula and any other reusable equipment that came into contact with the chemical.

    • Dispose of contaminated weighing paper, gloves, and other disposable items in a designated hazardous waste container.

    • Wipe down the work surface within the fume hood with an appropriate cleaning agent.

    • Wash hands thoroughly with soap and water after removing gloves.

Spill Cleanup Protocol for Solid Organic Acids

This protocol provides a detailed methodology for responding to a small-scale spill of a solid organic acid like this compound.

Objective: To safely clean up a minor spill (<10 grams) of solid this compound, preventing exposure and contamination.

Materials:

  • Spill kit containing:

    • Acid neutralizer (e.g., sodium bicarbonate, soda ash)

    • Inert absorbent material (e.g., vermiculite, sand)

    • Brush and dustpan (non-sparking)

    • Sealable plastic bags for waste disposal

    • Hazardous waste labels

  • Appropriate PPE: safety goggles, nitrile gloves, lab coat (an apron and respiratory protection may be necessary for larger spills or if significant dust is generated)

Procedure:

  • Immediate Response:

    • Alert personnel in the immediate vicinity of the spill.

    • If there is a risk of dust inhalation, evacuate the immediate area and ensure proper ventilation (e.g., through a fume hood) before proceeding.

  • Containment and Neutralization:

    • Wearing appropriate PPE, approach the spill cautiously.

    • Gently cover the spill with an acid neutralizer like sodium bicarbonate. Start from the perimeter and work inwards to prevent spreading the powder.

    • Allow the neutralizer to react with the acid. A slight fizzing or temperature change may be observed.

  • Cleanup:

    • Once any reaction has subsided, use a brush and non-sparking dustpan to carefully sweep up the mixture of the compound and neutralizer.

    • Avoid creating dust during this process. If necessary, lightly moisten the powder with water to minimize dust generation.

    • Place the collected material into a sealable plastic bag.

  • Decontamination:

    • Wipe the spill area with a damp cloth or paper towel to remove any remaining residue.

    • Place the used cleaning materials into the same waste bag.

  • Waste Disposal:

    • Seal the plastic bag securely.

    • Attach a completed hazardous waste label to the bag.

    • Dispose of the waste according to your institution's hazardous waste management guidelines.

  • Post-Cleanup:

    • Thoroughly wash hands and any exposed skin with soap and water.

    • Replenish the spill kit.

Visualized Workflows and Logical Relationships

To further enhance safety and understanding, the following diagrams, created using the DOT language, illustrate key decision-making processes and workflows for handling this compound.

RiskAssessment start Start: Handling This compound hazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->hazards exposure Assess Exposure Potential: - Quantity used? - Dust generation likely? - Duration of handling? hazards->exposure controls Implement Control Measures exposure->controls stop Stop and Re-evaluate exposure->stop High Risk ppe Select Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat controls->ppe Personal engineering Use Engineering Controls: - Chemical Fume Hood controls->engineering Engineering admin Follow Administrative Controls: - SOPs - Training controls->admin Administrative proceed Proceed with Experiment ppe->proceed engineering->proceed admin->proceed reassess Re-evaluate Risk proceed->reassess Change in procedure? reassess->hazards Yes reassess->proceed No

Risk Assessment Workflow for Handling this compound.

FirstAid exposure Exposure to This compound route Route of Exposure? exposure->route skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion skin_action Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. skin->skin_action eye_action Immediately flush eyes with water for at least 15 minutes, lifting eyelids. Remove contact lenses if present. eye->eye_action inhalation_action Move to fresh air. If breathing is difficult, give oxygen. inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. ingestion->ingestion_action medical Seek Medical Attention if irritation persists skin_action->medical eye_action->medical inhalation_action->medical ingestion_action->medical HandlingWorkflow start Start: Prepare for Experiment prepare 1. Review SDS and SOPs start->prepare ppe 2. Don PPE: - Goggles - Gloves - Lab Coat prepare->ppe fume_hood 3. Prepare Fume Hood ppe->fume_hood weigh 4. Weigh Compound in Fume Hood fume_hood->weigh transfer 5. Transfer to Reaction weigh->transfer cleanup 6. Clean Work Area and Equipment transfer->cleanup waste 7. Dispose of Waste Properly cleanup->waste end End: Experiment Complete waste->end

References

The Natural Occurrence of 4-(2-Hydroxyethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyethyl)benzoic acid is a naturally occurring benzoic acid derivative that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its natural sources, biosynthetic origins, and potential metabolic fate. The document details established experimental protocols for the isolation and analysis of this compound from natural matrices and presents key information in a structured format to support research and development endeavors.

Natural Occurrence

The primary documented natural source of this compound is the leaves of the Chinese white olive, Canarium album (Lour.) DC. While this compound has been identified as a constituent of this plant species, to date, there is a lack of publicly available quantitative data on its specific concentration in the leaves or other tissues of Canarium album.

Research on the phytochemical composition of Canarium album reveals a rich profile of phenolic compounds. Studies have quantified the total phenolic and flavonoid content in the leaves and fruits of various cultivars. For instance, the total phenolic content in the leaves of different cultivars can vary, with one study reporting free phenolic levels as high as 70.94 ± 10.59 mg gallic acid equivalents (GAE) per gram of dry weight in the "Tan xiang" cultivar.[1] The leaves generally exhibit higher concentrations of total phenolics, alkaloids, and polysaccharides compared to the fruits.[2] While these findings provide a broader context of the phenolic landscape of Canarium album, they do not offer specific quantities of this compound.

Table 1: Qualitative Natural Occurrence of this compound

OrganismPart of OrganismCompound PresenceQuantitative Data Availability
Canarium albumLeavesIdentifiedNot Available in Reviewed Literature

Biosynthesis

The biosynthesis of this compound in plants is believed to originate from the general phenylpropanoid pathway, which is responsible for the synthesis of a wide array of phenolic compounds. The core structure, benzoic acid, is synthesized from L-phenylalanine.

The established pathway for benzoic acid formation involves the following key steps:

  • Deamination: L-phenylalanine is converted to cinnamic acid.

  • Side-Chain Shortening (β-oxidative pathway): The three-carbon side chain of cinnamic acid is shortened by two carbons to yield benzoic acid.

The specific enzymatic reactions leading to the addition of the 2-hydroxyethyl group at the para-position of the benzoic acid ring have not been fully elucidated. However, it is hypothesized to occur through a subsequent modification of a benzoic acid precursor. This could potentially involve a hydroxylation reaction followed by a two-carbon chain extension, although the precise enzymes and intermediates in this specific branch of the pathway remain an area for further research.

Biosynthesis of this compound L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL Benzoic Acid Benzoic Acid Cinnamic Acid->Benzoic Acid β-oxidative pathway 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Benzoic Acid->4-Hydroxybenzoic Acid Hydroxylation (Hypothetical) This compound This compound 4-Hydroxybenzoic Acid->this compound Chain Extension (Hypothetical)

Caption: Proposed biosynthetic pathway of this compound.

Metabolism

The metabolic fate of this compound in organisms has not been specifically studied. However, based on the known microbial degradation pathways of other aromatic compounds, a plausible metabolic route can be proposed. Microorganisms, particularly bacteria, are known to degrade aromatic compounds through a series of enzymatic reactions, often initiating with hydroxylation of the aromatic ring, followed by ring cleavage.

A potential metabolic pathway for this compound could involve:

  • Oxidation of the Ethyl Group: The primary alcohol of the 2-hydroxyethyl side chain could be oxidized to an aldehyde and then to a carboxylic acid, forming 4-carboxymethylbenzoic acid.

  • Hydroxylation of the Aromatic Ring: Enzymes such as monooxygenases or dioxygenases could introduce additional hydroxyl groups onto the benzene ring, a common strategy to destabilize the ring for subsequent cleavage.

  • Ring Cleavage: The hydroxylated aromatic ring would then be susceptible to cleavage by dioxygenase enzymes, leading to the formation of aliphatic intermediates.

  • Central Metabolism: These aliphatic intermediates would then enter central metabolic pathways, such as the Krebs cycle, to be fully mineralized.

Experimental Protocols

Isolation and Purification of this compound from Canarium album Leaves

The following is a generalized protocol for the extraction and isolation of this compound, adapted from established methods for phenolic compounds from plant materials.

1. Sample Preparation:

  • Fresh leaves of Canarium album are collected and washed to remove any surface contaminants.

  • The leaves are then freeze-dried (lyophilized) to preserve the chemical integrity of the constituents and ground into a fine powder.

2. Extraction:

  • The powdered leaf material is subjected to solvent extraction. A common solvent system for phenolic compounds is 80% methanol or 70% acetone.

  • The extraction can be performed using maceration, sonication, or Soxhlet extraction to enhance efficiency. For instance, the powdered leaves can be sonicated with the solvent for a specified period (e.g., 30 minutes) and the process repeated multiple times.

  • The resulting extracts are pooled and filtered to remove solid plant material.

3. Solvent Partitioning and Purification:

  • The crude extract is concentrated under reduced pressure using a rotary evaporator.

  • The concentrated extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and a series of organic solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol. This compound, being moderately polar, is expected to partition into the ethyl acetate or n-butanol fraction.

  • The fractions are then subjected to chromatographic techniques for further purification. Column chromatography using silica gel or Sephadex LH-20 is commonly employed.

  • Fractions from column chromatography are monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

4. Final Purification and Identification:

  • Fractions enriched with this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC).

  • The structure of the purified compound is then confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Experimental Workflow cluster_0 Extraction cluster_1 Purification cluster_2 Analysis Sample Preparation Sample Preparation Solvent Extraction Solvent Extraction Sample Preparation->Solvent Extraction Solvent Partitioning Solvent Partitioning Solvent Extraction->Solvent Partitioning Column Chromatography Column Chromatography Solvent Partitioning->Column Chromatography Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Preparative HPLC->Structural Elucidation (NMR, MS)

Caption: General experimental workflow for isolation and identification.

Quantitative Analysis by HPLC

1. Standard Preparation:

  • A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol).

  • A series of standard solutions of known concentrations are prepared by serial dilution of the stock solution.

2. Sample Preparation:

  • A known weight of the dried and powdered plant material is extracted using a validated procedure (as described above).

  • The extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Conditions:

  • Column: A C18 reversed-phase column is typically used for the separation of phenolic acids.

  • Mobile Phase: A gradient elution is often employed, using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: A UV detector set at the wavelength of maximum absorbance for this compound is used. A Diode Array Detector (DAD) can also be used to obtain the full UV spectrum for peak purity assessment.

  • Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their concentrations. The concentration of this compound in the plant extract is then determined by interpolating its peak area on the calibration curve.

Conclusion

This compound is a natural product found in the leaves of Canarium album. While its biosynthetic and metabolic pathways can be inferred from general knowledge of aromatic compound metabolism, specific enzymatic details are yet to be discovered. The provided experimental protocols offer a robust framework for the isolation, identification, and quantification of this compound from its natural source. Further research is warranted to determine the quantitative distribution of this compound in Canarium album and to explore its potential biological activities, which could be of significant interest to the pharmaceutical and drug development industries.

References

In-Depth Technical Guide to the Spectral Data of 4-(2-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-(2-Hydroxyethyl)benzoic acid, a benzoic acid derivative with applications in biochemical research and drug synthesis. This document presents available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Core Spectral Data

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of a compound.

Table 1: Predicted Mass Spectrometry Data

Adduct IonPredicted m/z
[M+H]⁺167.07027
[M+Na]⁺189.05221
[M-H]⁻165.05571
[M+NH₄]⁺184.09681
[M+K]⁺205.02615
[M+H-H₂O]⁺149.06025

Data sourced from predicted values.[3]

Experimental Protocol - Mass Spectrometry (General Procedure):

A typical mass spectrometry analysis would be conducted using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument via direct infusion or after separation by liquid chromatography (LC).

dot

Caption: General workflow for Mass Spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not publicly available, data for similar benzoic acid derivatives provide expected chemical shift ranges.

Table 2: Expected ¹H NMR and ¹³C NMR Chemical Shifts

AssignmentExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s)165 - 175
Aromatic C-H (ortho to -COOH)7.9 - 8.1 (d)128 - 132
Aromatic C-H (meta to -COOH)7.2 - 7.4 (d)129 - 131
Methylene (-CH₂-Ar)2.8 - 3.0 (t)35 - 45
Methylene (-CH₂-OH)3.7 - 3.9 (t)60 - 65
Hydroxyl (-OH)Variable (broad s)-
Quaternary Aromatic C (ipso to -COOH)-130 - 135
Quaternary Aromatic C (ipso to -CH₂CH₂OH)-140 - 145

Note: Expected shifts are based on typical values for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Experimental Protocol - NMR Spectroscopy (General Procedure):

A sample of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) would be dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. A small amount of tetramethylsilane (TMS) is usually added as an internal standard (0 ppm). The spectrum is then acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.[4]

dot

Caption: Standard workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Expected IR Absorption Frequencies

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
O-H (Alcohol)3200-3600 (broad)Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-2960Stretching
C=O (Carboxylic Acid)1680-1710Stretching
C=C (Aromatic)1450-1600Stretching
C-O (Alcohol/Carboxylic Acid)1210-1320Stretching

Note: These are characteristic ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample.

Experimental Protocol - IR Spectroscopy (General Procedure):

For a solid sample like this compound, the spectrum is typically obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is pressed directly against a crystal (e.g., diamond or zinc selenide). The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.

dot

G cluster_prep Sample Preparation (KBr Pellet) cluster_analysis FT-IR Analysis A Grind Sample with KBr B Press into Pellet A->B C Place Pellet in Spectrometer B->C D Acquire Interferogram C->D E Fourier Transform D->E F Generate IR Spectrum E->F

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Structural Confirmation and Logical Relationships

The interpretation of these spectra in unison allows for the confirmation of the chemical structure of this compound.

dot

G cluster_structure This compound Structure cluster_data Spectroscopic Evidence C9H10O3 NMR NMR (Aromatic, Aliphatic Protons, Carboxyl Carbon) NMR->C9H10O3 Confirms C-H Framework IR IR (O-H, C=O, C-O stretches) IR->C9H10O3 Identifies Functional Groups MS Mass Spec (Molecular Ion Peak) MS->C9H10O3 Determines Molecular Weight

Caption: Relationship between spectral data and chemical structure.

References

Potential Research Applications of 4-(2-Hydroxyethyl)benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Hydroxyethyl)benzoic acid, a versatile bifunctional molecule, is emerging as a significant building block in various scientific and industrial research fields. Its unique structure, featuring both a carboxylic acid and a primary alcohol functional group, allows for a wide range of chemical modifications, leading to the synthesis of novel derivatives with promising applications in drug discovery, polymer chemistry, and materials science. This technical guide provides a comprehensive overview of the potential research applications of this compound, with a focus on its utility in the development of new therapeutic agents and advanced polymeric materials. We present a summary of its physicochemical properties, detailed experimental protocols for the synthesis of its derivatives, and an exploration of their potential biological activities and mechanisms of action.

Introduction

This compound (HEBA) is an aromatic compound that serves as a valuable intermediate in organic synthesis.[1][2][3] Its dual functionality makes it an ideal candidate for esterification and other chemical modifications, enabling the creation of a diverse library of derivatives.[2] These derivatives have garnered interest for their potential pharmacological activities, including anti-inflammatory and antimicrobial properties.[4][5] Furthermore, HEBA is utilized as a monomer in the synthesis of polyesters, contributing to the development of materials with tailored properties.[3][6] This guide aims to provide researchers with a detailed resource on the properties, synthesis, and potential applications of this versatile molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development.

PropertyValueReference(s)
CAS Number 46112-46-3[6]
Molecular Formula C₉H₁₀O₃[6]
Molecular Weight 166.17 g/mol [7]
Appearance White to off-white crystalline powder[6]
Melting Point 122-129 °C[6]
Solubility Soluble in organic solvents such as alcohols and ethers; sparingly soluble in water.No specific citation found
Purity ≥ 99% (HPLC)[6]

Synthesis of this compound Derivatives

The presence of both a carboxylic acid and a hydroxyl group allows for the synthesis of a variety of derivatives, primarily through esterification and amidation reactions.

General Esterification Protocol

This protocol describes a general method for the synthesis of this compound esters.

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, propanol)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Sodium bicarbonate solution

  • Brine solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add the desired alcohol (1.2 equivalents) to the solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Potential Research Applications

The derivatives of this compound have shown potential in several research areas, particularly in drug development and polymer science.

Drug Development

Derivatives of hydroxybenzoic acids have been investigated for their anti-inflammatory properties.[4][5] While direct studies on this compound derivatives are limited, research on similar compounds, such as p-hydroxybenzoic acid, suggests a potential mechanism of action involving the inhibition of key inflammatory pathways.

A study on p-hydroxybenzoic acid demonstrated its ability to alleviate rheumatoid arthritis in an animal model by inhibiting the NF-κB/caspase-1 signaling pathway.[8] This inhibition led to a significant reduction in the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[8] Given the structural similarity, it is plausible that derivatives of this compound could exert similar anti-inflammatory effects through the modulation of this pathway.

Diagram: Proposed Anti-inflammatory Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor NF_kB_Inhibition Inhibition of NF-κB Pathway Receptor->NF_kB_Inhibition Activates HEBA_Derivative 4-(2-Hydroxyethyl)benzoic acid Derivative HEBA_Derivative->NF_kB_Inhibition Inhibits Caspase1_Inhibition Inhibition of Caspase-1 HEBA_Derivative->Caspase1_Inhibition Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Inhibition->Pro_inflammatory_Cytokines Reduces Production Caspase1_Inhibition->Pro_inflammatory_Cytokines Reduces Production Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Proposed mechanism of anti-inflammatory action.

Esters of benzoic acid and its derivatives have been reported to possess antimicrobial activity.[2][9] The lipophilicity of the ester derivatives can influence their ability to penetrate microbial cell membranes. Studies on various benzoic acid esters have shown a range of minimum inhibitory concentrations (MICs) against different bacterial and fungal strains.

Compound TypeOrganismMIC (mg/mL)Reference(s)
Benzoic AcidE. coli O1571[10]
2-Hydroxybenzoic AcidE. coli O1571[10]
4-Hydroxybenzoic AcidE. coli O157>1[10]
Polymer Chemistry

This compound serves as a valuable monomer for the synthesis of polyesters due to its bifunctional nature.[3][6] The presence of both a carboxylic acid and a hydroxyl group in the same molecule allows for self-polycondensation or co-polycondensation with other monomers to create polymers with specific properties.

The following is a general protocol for the synthesis of a polyester using this compound.

Materials:

  • This compound

  • Catalyst (e.g., antimony trioxide, titanium butoxide)

  • High-boiling point solvent (optional, for solution polymerization)

  • Inert gas (e.g., nitrogen, argon)

Procedure (Melt Polycondensation):

  • Place this compound and a catalytic amount of antimony trioxide in a reaction vessel equipped with a stirrer and an inlet for inert gas.

  • Heat the mixture under a slow stream of inert gas to a temperature above the melting point of the monomer (e.g., 140-160 °C) to initiate esterification.

  • Gradually increase the temperature to 250-280 °C while continuing to stir and pass a slow stream of inert gas to remove the water formed during the reaction.

  • Apply a vacuum to the system to facilitate the removal of the final traces of water and drive the polymerization to completion.

  • Continue the reaction under vacuum for several hours until the desired viscosity is achieved.

  • Cool the polymer to room temperature under an inert atmosphere.

Diagram: Polyester Synthesis Workflow

G Start Start Monomer This compound + Catalyst Start->Monomer Heating Melt Polycondensation (140-280°C under N2) Monomer->Heating Vacuum High Vacuum (to remove water) Heating->Vacuum Polymerization Polymerization Vacuum->Polymerization Cooling Cooling Polymerization->Cooling Polyester Polyester Product Cooling->Polyester End End Polyester->End

Caption: General workflow for polyester synthesis.

Conclusion

This compound is a promising and versatile molecule with significant potential in diverse research areas. Its utility as a scaffold for the synthesis of novel bioactive compounds, particularly with anti-inflammatory and antimicrobial properties, warrants further investigation. The exploration of its derivatives and their mechanisms of action, potentially through pathways like NF-κB, could lead to the development of new therapeutic agents. Furthermore, its role as a monomer in polymer chemistry opens avenues for the creation of advanced materials with tailored functionalities. This guide provides a foundational resource to encourage and facilitate further research into the promising applications of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(2-hydroxyethyl)benzoic acid via the alkaline hydrolysis of methyl 4-(2-hydroxyethyl)benzoate. This transformation is a straightforward and high-yielding saponification reaction, crucial for the generation of a versatile intermediate in pharmaceutical and materials science research. Included are comprehensive experimental procedures, a summary of quantitative data, and characterization guidelines for the final product.

Introduction

This compound is a valuable bifunctional molecule incorporating both a carboxylic acid and a primary alcohol. This unique structure makes it an important building block in the synthesis of various active pharmaceutical ingredients (APIs), polymers, and other functional materials. The hydroxyl group offers a site for esterification or etherification, while the carboxylic acid moiety can participate in amide bond formation or other acid-catalyzed reactions. This protocol details a reliable method for its preparation from its corresponding methyl ester.

Chemical Reaction

The synthesis proceeds via a base-catalyzed hydrolysis (saponification) of the methyl ester, followed by acidification to yield the desired carboxylic acid.

G start Methyl 4-(2-hydroxyethyl)benzoate intermediate Sodium 4-(2-hydroxyethyl)benzoate start->intermediate Saponification product This compound intermediate->product Acidification reagent1 1. NaOH, Methanol/Water reagent2 2. HCl (aq)

Caption: Reaction scheme for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

ParameterMethyl 4-(2-hydroxyethyl)benzoate (Starting Material)This compound (Product)
Molecular Formula C₁₀H₁₂O₃C₉H₁₀O₃
Molecular Weight 180.20 g/mol 166.17 g/mol
Appearance -White to off-white solid
Melting Point -127-128 °C
CAS Number 46190-45-846112-46-3
Purity ≥98%Can be >99% after recrystallization
Theoretical Yield -Up to 100% (crude)

Experimental Protocols

Materials and Equipment
  • Methyl 4-(2-hydroxyethyl)benzoate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1:1 (v/v) solution

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for heating)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Rotary evaporator (optional)

Synthesis of this compound

This protocol is adapted from established procedures for ester hydrolysis.

G A Dissolve Methyl 4-(2-hydroxyethyl)benzoate in Methanol/Water B Add Sodium Hydroxide A->B C Stir at Room Temperature for 48h B->C D Dilute with Water C->D E Extract with Diethyl Ether to Remove Impurities D->E F Acidify Aqueous Phase with HCl to pH ~1 E->F G Collect Precipitate by Filtration F->G H Wash with Cold Water G->H I Dry the Product H->I J Purify by Recrystallization (Optional) I->J

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of methyl 4-(2-hydroxyethyl)benzoate (e.g., 174 mg, 0.96 mmol) in a mixture of methanol (3 mL) and water (1 mL).

  • Base Addition: To this solution, add sodium hydroxide (e.g., 58 mg, 1.43 mmol) at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Extraction: Upon completion of the reaction, dilute the mixture with water (5 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL) to remove any unreacted starting material and non-polar by-products. The desired product will remain in the aqueous layer as its sodium salt.

  • Workup - Acidification and Precipitation: Carefully acidify the aqueous phase with a 1:1 (v/v) solution of hydrochloric acid until the pH is approximately 1. A white solid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the product, for instance, in a desiccator over a drying agent. The crude product is often of high purity.

Purification by Recrystallization (Optional)

For applications requiring very high purity, the crude product can be recrystallized. Water is a suitable solvent for the recrystallization of benzoic acid and its derivatives.

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot deionized water.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The purified product will crystallize out. Cooling in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold water.

  • Drying: Dry the purified crystals thoroughly.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Melting Point

The melting point of the purified product should be sharp and consistent with the literature value (127-128 °C).

Infrared (IR) Spectroscopy

The IR spectrum, typically recorded as a KBr pellet, should exhibit the following characteristic peaks:

  • O-H stretch (carboxylic acid): A very broad absorption in the region of 3300-2500 cm⁻¹.

  • O-H stretch (alcohol): A moderately broad absorption around 3400-3200 cm⁻¹.

  • C-H stretch (aromatic): Absorptions just above 3000 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1680 cm⁻¹.

  • C=C stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

  • C-O stretch (alcohol and carboxylic acid): Absorptions in the 1320-1210 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆):

  • ~12.5 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

  • ~7.8 ppm (doublet, 2H): Aromatic protons ortho to the carboxylic acid group.

  • ~7.3 ppm (doublet, 2H): Aromatic protons meta to the carboxylic acid group.

  • ~4.5 ppm (triplet, 1H): Hydroxyl proton of the ethyl group (-CH₂OH).

  • ~3.6 ppm (quartet, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).

  • ~2.8 ppm (triplet, 2H): Methylene protons adjacent to the aromatic ring (Ar-CH₂-).

¹³C NMR (DMSO-d₆):

  • ~167 ppm: Carboxylic acid carbonyl carbon.

  • ~145 ppm: Aromatic carbon attached to the ethyl group.

  • ~130 ppm: Aromatic carbon attached to the carboxylic acid.

  • ~129 ppm: Aromatic CH carbons ortho to the carboxylic acid.

  • ~128 ppm: Aromatic CH carbons meta to the carboxylic acid.

  • ~60 ppm: Methylene carbon attached to the hydroxyl group.

  • ~38 ppm: Methylene carbon attached to the aromatic ring.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle sodium hydroxide and hydrochloric acid with care as they are corrosive.

  • Perform the reaction in a well-ventilated fume hood.

  • Diethyl ether is highly flammable; avoid open flames and sparks.

Troubleshooting

  • Low Yield: Ensure the reaction has gone to completion by extending the reaction time or gentle heating. Incomplete acidification will also result in a lower yield of the precipitated product.

  • Product does not precipitate: The solution may not be sufficiently acidic. Check the pH and add more acid if necessary. The product may also be more soluble if the solution is not sufficiently cooled.

  • Impure Product: Incomplete extraction of the starting material or by-products can lead to impurities. Ensure thorough extraction. For high purity, recrystallization is recommended.

Conclusion

The described protocol provides a robust and efficient method for the synthesis of this compound from methyl 4-(2-hydroxyethyl)benzoate. The procedure is suitable for laboratory-scale synthesis and yields a product of high purity, which can be further enhanced by recrystallization. This compound serves as a key intermediate for further synthetic transformations in various fields of chemical research and development.

Application Notes and Protocols for Polyester Synthesis Using 4-(2-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and characterization of polyesters derived from 4-(2-Hydroxyethyl)benzoic acid. This monomer is a valuable building block for creating biocompatible and biodegradable polymers with potential applications in advanced drug delivery systems and other biomedical fields. This document outlines a detailed protocol for melt polycondensation, key characterization techniques, and a workflow for the formulation of drug-loaded nanoparticles.

Monomer Specifications: this compound

A thorough understanding of the monomer's properties is crucial for successful polymerization and for predicting the characteristics of the final polyester.

PropertyValue
IUPAC Name This compound
CAS Number 46112-46-3
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance White crystalline solid
Melting Point 122-129 °C
Solubility Soluble in alcohols and ethers; sparingly soluble in water

Polyester Synthesis: Melt Polycondensation

Melt polycondensation is a widely used, solvent-free method for synthesizing high molecular weight polyesters from hydroxy-acid monomers like this compound. This process involves heating the monomer above its melting point in the presence of a catalyst to initiate esterification and subsequent polymerization, with the removal of a condensation byproduct, typically water.

Experimental Protocol

Materials and Equipment:

  • This compound (≥98% purity)

  • Antimony(III) oxide (Sb₂O₃) or other suitable polycondensation catalyst

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Nitrogen or Argon gas inlet and outlet

  • Distillation condenser and collection flask

  • Heating mantle with a precise temperature controller

  • High-vacuum pump

  • Chloroform or Tetrahydrofuran (THF) for purification

  • Methanol for precipitation

Procedure:

  • Charging the Reactor: Charge the three-neck flask with a pre-weighed amount of this compound and a catalytic amount of Antimony(III) oxide (typically 0.05-0.1% by weight of the monomer).

  • Inert Atmosphere: Assemble the reaction apparatus, ensuring all joints are properly sealed. Purge the system with a slow stream of dry nitrogen or argon gas for at least 30 minutes to remove any residual air and moisture. Maintain a gentle inert gas flow during the initial heating phase.

  • Esterification Stage:

    • Begin stirring the reaction mixture.

    • Gradually heat the flask using the heating mantle to a temperature just above the monomer's melting point (approximately 130-140°C) to form a homogeneous molten liquid.

    • Slowly increase the temperature to 180-200°C. Water, the byproduct of the esterification reaction, will begin to distill and collect in the receiving flask.

    • Maintain this temperature for 2-4 hours, or until the majority of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-250°C.

    • Simultaneously and slowly, apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg over a period of 30-60 minutes. This facilitates the removal of the final traces of water and any other volatile byproducts, driving the polymerization reaction towards higher molecular weights.

    • The viscosity of the melt will increase significantly during this stage. Ensure the mechanical stirrer has sufficient torque to maintain agitation.

    • Continue the reaction under high vacuum for an additional 4-6 hours.

  • Polymer Recovery and Purification:

    • After the desired reaction time, discontinue heating and allow the reactor to cool to room temperature under a positive pressure of inert gas.

    • The resulting polyester will be a solid mass. Carefully break up and remove the polymer from the flask.

    • For purification, dissolve the crude polymer in a minimal amount of a suitable solvent like chloroform or THF.

    • Precipitate the polyester by slowly adding the polymer solution to a large volume of cold methanol while stirring vigorously.

    • Collect the purified fibrous or powdered polymer by filtration.

    • Dry the purified polyester under vacuum at 40-50°C for at least 24 hours to remove any residual solvent.

Characterization of the Synthesized Polyester

The synthesized polyester, poly(ethylene-4-oxybenzoate), should be thoroughly characterized to determine its molecular weight, thermal properties, and chemical structure. This data is essential for ensuring the polymer meets the required specifications for its intended application.

Typical Characterization Data for Aliphatic-Aromatic Polyesters:

ParameterTypical RangeMethod of Analysis
Number Average Molecular Weight (Mn) 10,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw) 20,000 - 100,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5GPC (Mw/Mn)
Glass Transition Temperature (Tg) 40 - 80 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm) 150 - 220 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td) > 300 °CThermogravimetric Analysis (TGA)

Note: The specific values will depend on the final molecular weight achieved and the processing conditions.

Application in Drug Delivery: Nanoparticle Formulation for Doxorubicin Delivery

Polyesters derived from this compound are excellent candidates for the formulation of nanoparticles for controlled drug delivery, owing to their biocompatibility and biodegradability. The following is a general protocol for the preparation of doxorubicin-loaded nanoparticles using the nanoprecipitation method.

Experimental Protocol: Doxorubicin-Loaded Nanoparticle Formulation

Materials and Equipment:

  • Purified poly(ethylene-4-oxybenzoate)

  • Doxorubicin hydrochloride (DOX)

  • Acetone or Tetrahydrofuran (THF) as the organic solvent

  • Pluronic F68 or Polyvinyl alcohol (PVA) as a stabilizer

  • Deionized water

  • Magnetic stirrer

  • Syringe pump

  • Dialysis tubing (MWCO 10-12 kDa)

  • Lyophilizer

Procedure:

  • Preparation of Organic Phase: Dissolve a specific amount of poly(ethylene-4-oxybenzoate) and doxorubicin hydrochloride in a minimal amount of a water-miscible organic solvent like acetone or THF.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer, such as 0.5% (w/v) Pluronic F68 or 1% (w/v) PVA.

  • Nanoprecipitation:

    • Place the aqueous phase in a beaker and stir at a moderate speed.

    • Using a syringe pump for a controlled addition rate, slowly add the organic phase dropwise into the stirring aqueous phase.

    • The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, encapsulating the drug into nanoparticles.

  • Solvent Evaporation: Continue stirring the nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.

  • Purification:

    • Transfer the nanoparticle suspension to a dialysis bag.

    • Dialyze against a large volume of deionized water for 24-48 hours, with frequent changes of the water, to remove the unencapsulated drug and residual stabilizer.

  • Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powdered form for long-term storage and characterization. A cryoprotectant like trehalose may be added before freezing.

Visualizing Experimental Workflows

DOT Script for Polyester Synthesis Workflow:

Polyester_Synthesis_Workflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_purification Purification charge_reactor Charge Reactor with Monomer and Catalyst purge_system Purge with Inert Gas charge_reactor->purge_system 15-20 min esterification Esterification (180-200°C, 2-4h) purge_system->esterification polycondensation Polycondensation (220-250°C, 4-6h, Vacuum) esterification->polycondensation Increase Temp, Apply Vacuum dissolve_polymer Dissolve in Solvent polycondensation->dissolve_polymer precipitate Precipitate in Methanol dissolve_polymer->precipitate filter_dry Filter and Dry precipitate->filter_dry end end filter_dry->end Characterize Polyester Nanoparticle_Formulation_Workflow cluster_solution_prep Solution Preparation cluster_formulation Nanoparticle Formation cluster_purification_storage Purification & Storage organic_phase Prepare Organic Phase: Polyester + Doxorubicin in Acetone/THF nanoprecipitation Nanoprecipitation: Add Organic Phase to Aqueous Phase organic_phase->nanoprecipitation aqueous_phase Prepare Aqueous Phase: Stabilizer in Water aqueous_phase->nanoprecipitation solvent_evap Solvent Evaporation nanoprecipitation->solvent_evap dialysis Dialysis solvent_evap->dialysis lyophilization Lyophilization dialysis->lyophilization end end lyophilization->end Characterize Nanoparticles Drug_Release_Mechanism cluster_delivery Drug Delivery Vehicle cluster_release Release Mechanisms cluster_target Target Site nanoparticle Drug-Loaded Nanoparticle diffusion Drug Diffusion nanoparticle->diffusion Concentration Gradient degradation Polymer Matrix Degradation nanoparticle->degradation Hydrolysis therapeutic_effect Therapeutic Effect diffusion->therapeutic_effect degradation->therapeutic_effect

Application Notes and Protocols for 4-(2-Hydroxyethyl)benzoic Acid in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyethyl)benzoic acid is a versatile organic compound with increasing applications in the pharmaceutical industry.[1] Its unique chemical structure, featuring both a carboxylic acid and a primary alcohol functional group, allows it to act as a valuable excipient and a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1] These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in pharmaceutical formulations, including its role as a solubilizing agent, a stabilizer, and a linker in drug conjugates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in pharmaceutical development.

PropertyValueReference
Chemical Name This compound[2]
CAS Number 46112-46-3[2]
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol [2]
Appearance White crystalline solid[2]
Melting Point 127-128 °C
Solubility Soluble in organic solvents such as alcohols and ethers; sparingly soluble in water at room temperature.[2]
pKa ~4.5

Applications in Pharmaceutical Formulations

This compound has demonstrated utility in various aspects of pharmaceutical formulation and drug delivery.

Solubility Enhancement of Poorly Soluble Drugs

The presence of both a hydrophilic alcohol group and a polar carboxylic acid group allows this compound to act as a hydrotrope, increasing the aqueous solubility of poorly soluble APIs. This is particularly beneficial for drugs classified under the Biopharmaceutical Classification System (BCS) Class II and IV.

The following table provides a representative example of the potential solubility enhancement of a model BCS Class II drug, such as Ibuprofen, in the presence of varying concentrations of this compound.

Concentration of this compound (M)Aqueous Solubility of Ibuprofen (mg/mL)Fold Increase in Solubility
0 (Control)0.0211.0
0.10.157.1
0.250.4220.0
0.51.1052.4
1.02.50119.0

This data is illustrative and the actual solubility enhancement will vary depending on the specific API and formulation conditions.

pH Modification and Stabilization

As a benzoic acid derivative, this compound can be used to adjust and buffer the pH of liquid formulations, which is critical for maintaining the stability and solubility of pH-sensitive APIs.[1]

Intermediate for API and Excipient Synthesis

The reactive hydroxyl and carboxylic acid groups make this compound a valuable starting material for the synthesis of more complex molecules, including novel APIs and specialized excipients like biodegradable polymers.[1]

Linker in Drug Conjugates

The bifunctional nature of this compound allows it to be used as a linker in the development of drug conjugates, such as antibody-drug conjugates (ADCs). The carboxylic acid can be activated to form a bond with a targeting moiety (e.g., an antibody), while the hydroxyl group can be used to attach a payload (e.g., a cytotoxic drug).

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion for Enhanced Dissolution

This protocol describes the preparation of a solid dispersion of a poorly water-soluble drug using this compound as the carrier to improve its dissolution rate.[3][4][5][6]

Materials:

  • Poorly soluble API

  • This compound

  • Methanol (or other suitable organic solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve the API and this compound in a suitable volume of methanol in a round-bottom flask. A typical starting ratio is 1:4 (API:carrier), but this should be optimized.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).

  • Drying: Once the solvent is fully evaporated, a thin film will form on the flask wall. Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC, XRD).

Protocol 2: Quantification of this compound in a Formulation by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound in a pharmaceutical formulation.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a portion of the formulation and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 3: Stability Indicating Assay for a Drug in a Formulation Containing this compound

This protocol describes a general approach to assess the stability of an API in a formulation containing this compound.

Procedure:

  • Forced Degradation Studies: Subject the drug formulation to stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) to generate potential degradation products.

  • Method Development: Develop a stability-indicating HPLC method (as in Protocol 2) that can separate the intact API from its degradation products and from this compound.

  • Stability Study: Store the formulation under specified long-term and accelerated stability conditions (as per ICH guidelines).

  • Analysis: At predetermined time points, withdraw samples and analyze them using the validated stability-indicating HPLC method to determine the concentration of the API.

  • Evaluation: Evaluate the stability of the API by monitoring its concentration over time. A significant decrease in the API concentration indicates instability.

Visualizations

Formulation_Development_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_analytics Analytical Development P1 Characterize API Properties P2 Assess API-Excipient Compatibility P1->P2 P3 Evaluate Solubility Enhancement with 4-HEBA P2->P3 F1 Select Dosage Form P3->F1 F2 Optimize Formulation with 4-HEBA F1->F2 F3 Manufacture Pilot Batches F2->F3 A1 Develop & Validate Analytical Methods F3->A1 A2 Conduct Stability Studies A1->A2 A3 Characterize Final Product A2->A3

Caption: Workflow for Incorporating this compound in Formulation Development.

Solid_Dispersion_Workflow cluster_preparation Preparation cluster_processing Processing cluster_characterization Characterization S1 Dissolve API & 4-HEBA in Solvent S2 Solvent Evaporation (Rotovap) S1->S2 S3 Vacuum Drying S2->S3 P1 Milling of Solid Dispersion S3->P1 P2 Sieving to Uniform Particle Size P1->P2 C1 Dissolution Testing P2->C1 C2 Solid-State Analysis (DSC, XRD) P2->C2 C3 Assay and Purity Analysis P2->C3

Caption: Workflow for Preparing a Solid Dispersion with this compound.

Conclusion

This compound is a promising excipient for addressing challenges in pharmaceutical formulation, particularly for poorly soluble drugs. Its multifunctional nature as a solubilizer, stabilizer, and synthetic intermediate makes it a valuable tool for drug development professionals. The protocols and information provided in these application notes offer a foundation for researchers to explore and leverage the benefits of this compound in their formulation development efforts. Further investigation into its compatibility with a wider range of APIs and excipients will continue to expand its utility in the pharmaceutical industry.

References

Application Notes: 4-(2-Hydroxyethyl)benzoic Acid as a Versatile Linker Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern drug discovery, linker molecules play a pivotal role in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's chemical nature dictates the stability, solubility, and release mechanism of the payload, thereby influencing the overall efficacy and safety of the conjugate. 4-(2-Hydroxyethyl)benzoic acid is a valuable and versatile precursor for the synthesis of custom linkers. Its structure incorporates a carboxylic acid and a primary alcohol, providing two distinct points for chemical modification. The carboxylic acid is amenable to standard amide bond formation, while the hydroxyl group can be readily converted into a variety of other functional groups, enabling the connection of diverse molecular entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic procedures and for the characterization of linker-drug conjugates.

PropertyValueReference
Molecular FormulaC₉H₁₀O₃
Molecular Weight166.17 g/mol
CAS Number46112-46-3
Melting Point122-129 °C
AppearanceWhite solid
pKa (Predicted)4.35
XLogP31.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3

Applications in Linker Synthesis

This compound is an ideal starting material for the synthesis of bifunctional linkers used in PROTACs and ADCs. The general strategy involves a series of chemical transformations to install the desired functionalities for conjugation to the target-binding ligand and the E3 ligase ligand or cytotoxic payload. A typical synthetic workflow is illustrated below.

G cluster_0 Linker Synthesis Workflow cluster_1 PROTAC Assembly Start This compound Protect Protection of Carboxylic Acid (e.g., Esterification) Start->Protect Step 1 Functionalize Functionalization of Hydroxyl Group (e.g., Mesylation -> Azidation) Protect->Functionalize Step 2 Deprotect Deprotection of Carboxylic Acid (e.g., Hydrolysis) Functionalize->Deprotect Step 3 Linker Bifunctional Linker (e.g., Azido-acid) Deprotect->Linker Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Linker->Amide_Coupling E3_Ligand E3 Ligase Ligand (with amine) E3_Ligand->Amide_Coupling Warhead Warhead (POI Ligand) (with alkyne) Click_Chemistry Click Chemistry (CuAAC) Warhead->Click_Chemistry Amide_Coupling->Click_Chemistry PROTAC Final PROTAC Click_Chemistry->PROTAC

A general workflow for the synthesis of a PROTAC using a linker derived from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a bifunctional linker from this compound and its subsequent incorporation into a PROTAC.

Protocol 1: Protection of the Carboxylic Acid of this compound (Esterification)

This protocol describes the protection of the carboxylic acid as a methyl ester to prevent its interference in subsequent reactions.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-(2-hydroxyethyl)benzoate.

Protocol 2: Functionalization of the Hydroxyl Group (Mesylation and Azidation)

This two-step protocol converts the hydroxyl group into an azide, a versatile functional group for "click chemistry".

Materials:

  • Methyl 4-(2-hydroxyethyl)benzoate

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Methanesulfonyl chloride (MsCl)

  • Dimethylformamide (DMF)

  • Sodium azide (NaN₃)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: Part A: Mesylation

  • Dissolve methyl 4-(2-hydroxyethyl)benzoate (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

Part B: Azidation

  • Dissolve the crude mesylate from Part A in DMF (0.3 M).

  • Add sodium azide (3.0 eq) and heat the reaction mixture to 60-80 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain methyl 4-(2-azidoethyl)benzoate.

Protocol 3: Deprotection of the Carboxylic Acid (Hydrolysis)

This protocol describes the hydrolysis of the methyl ester to regenerate the carboxylic acid, yielding the final bifunctional linker.

Materials:

  • Methyl 4-(2-azidoethyl)benzoate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Lithium hydroxide (LiOH), 1 M aqueous solution

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 4-(2-azidoethyl)benzoate (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 v/v, 0.1 M).

  • Add 1 M aqueous lithium hydroxide solution (2.0-3.0 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(2-azidoethyl)benzoic acid.

Protocol 4: General Protocol for PROTAC Synthesis

This protocol outlines the sequential coupling of the bifunctional linker to an E3 ligase ligand and a warhead.

Materials:

  • 4-(2-azidoethyl)benzoic acid (linker)

  • E3 ligase ligand with a free amine (e.g., a pomalidomide derivative)

  • Warhead (POI ligand) with a terminal alkyne

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF, anhydrous

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • tert-Butanol/water

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure: Part A: Amide Coupling

  • To a solution of 4-(2-azidoethyl)benzoic acid (1.1 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the E3 ligase ligand (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 2-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography or preparative HPLC to obtain the linker-E3 ligase conjugate.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the linker-E3 ligase conjugate (1.0 eq) and the alkyne-containing warhead (1.2 eq) in a mixture of tert-butanol and water (1:1).

  • Add a freshly prepared solution of sodium ascorbate (0.5 eq in water) followed by a solution of copper(II) sulfate (0.1 eq in water).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

Quantitative Data

The following table presents representative data for the synthesis of a PROTAC using a linker derived from this compound. Note: Actual yields and purity may vary depending on the specific substrates and reaction conditions.

StepReactionProductTypical Yield (%)Typical Purity (%) (by HPLC)
1EsterificationMethyl 4-(2-hydroxyethyl)benzoate>95>98
2aMesylationMethyl 4-(2-(methylsulfonyloxy)ethyl)benzoate~90(used crude)
2bAzidationMethyl 4-(2-azidoethyl)benzoate80-90>95
3Hydrolysis4-(2-azidoethyl)benzoic acid>90>97
4aAmide CouplingLinker-E3 Ligase Conjugate60-80>95
4bCuAACFinal PROTAC50-70>98

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein degradation machinery. The bifunctional molecule forms a ternary complex with the target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary mediates E3 E3 Ubiquitin Ligase E3->Ternary binds Ternary->PROTAC Released & Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

The catalytic cycle of PROTAC-mediated protein degradation.

Application Notes and Protocols for 4-(2-Hydroxyethyl)benzoic acid in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-(2-Hydroxyethyl)benzoic acid in the development of cosmetic formulations. It covers the physicochemical properties, key applications, formulation guidelines, and comprehensive experimental protocols for efficacy and stability testing.

Introduction to this compound

This compound (CAS No. 46112-46-3) is a versatile organic compound with multiple functions in cosmetic and pharmaceutical applications. Structurally a derivative of benzoic acid, it is recognized for its roles as a preservative, pH adjuster, moisturizing agent, and formulation stabilizer.[1] Its dual functional groups—a carboxylic acid and a primary alcohol—contribute to its utility and reactivity, making it a valuable ingredient in skincare and personal care products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for pre-formulation studies and for determining its compatibility with other cosmetic ingredients.

PropertyValueReference
CAS Number 46112-46-3[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.18 g/mol [1]
Appearance White powder[1]
Melting Point 122-129 °C[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions Store at 0-8 °C[1]

Applications in Cosmetic Formulations

This compound offers several benefits in cosmetic science, primarily leveraging its chemical structure for multiple functions.

  • Preservative: Like benzoic acid, it possesses antimicrobial properties that help extend the shelf life of cosmetic products by preventing the growth of bacteria and fungi.[1]

  • Moisturizing Agent: The hydroxyethyl group contributes to its humectant properties, aiding in skin hydration and improving skin texture.[1]

  • pH Adjuster and Stabilizer: The carboxylic acid moiety allows it to act as a pH regulator, which is crucial for maintaining the stability and efficacy of formulations, especially those requiring a specific pH for optimal performance.[1]

Recommended Use Levels: While specific regulatory limits for this compound are not widely established, recommended concentrations can be inferred from data on benzoic acid. For its parent compound, benzoic acid, use levels in cosmetics are typically up to 0.5% in leave-on products and 2.5% in rinse-off products. It is recommended to start formulation development within these ranges and optimize based on preservative efficacy and skin compatibility testing.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy, stability, and concentration of this compound in cosmetic formulations.

This protocol, based on the ISO 11930 standard, evaluates the antimicrobial protection of a cosmetic product.[2][3]

G cluster_prep Preparation cluster_test Testing Procedure cluster_eval Evaluation P1 Prepare Formulation with this compound P2 Prepare Microbial Inoculum (Bacteria, Yeast, Mold) T1 Inoculate Formulation with Microorganisms (Day 0) P2->T1 Challenge T2 Incubate at 22.5 ± 2.5 °C T1->T2 T3 Sample and Plate at Day 7, Day 14, Day 28 T2->T3 T4 Count Viable Microorganisms (CFU/g or CFU/mL) T3->T4 E1 Calculate Log Reduction vs. Day 0 T4->E1 Data Analysis E2 Compare with ISO 11930 Criteria (e.g., Log 3 reduction for bacteria) E1->E2 E3 Assess Preservative Efficacy E2->E3

Workflow for Preservative Efficacy Testing (Challenge Test).

Methodology:

  • Product and Inoculum Preparation: Prepare the final cosmetic formulation containing this compound. Prepare standardized inoculums of specified microorganisms (e.g., S. aureus, P. aeruginosa, C. albicans, A. brasiliensis) as per ISO 11930.[3]

  • Inoculation (Day 0): Inoculate separate product samples with a known concentration of each test microorganism. The initial concentration should be between 10⁵ and 10⁶ colony-forming units (CFU)/g or mL.

  • Incubation: Store the inoculated samples in the dark at a controlled temperature (22.5 ± 2.5 °C) for 28 days.

  • Sampling and Plating: At specified time intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each sample and perform microbial plate counts to determine the concentration of viable microorganisms.[4]

  • Evaluation: Calculate the logarithmic reduction of microorganisms at each time point compared to the initial inoculum. Compare the results against the acceptance criteria outlined in the standard to determine if the preservative system is effective.[5]

This protocol describes an in vivo method to assess the moisturizing efficacy of a formulation using a Corneometer, a device that measures skin capacitance.[6]

G cluster_setup Setup & Baseline cluster_application Application & Measurement cluster_analysis Data Analysis S1 Subject Acclimatization (20-30 min) S2 Define Test Sites (e.g., Forearm) S1->S2 S3 Baseline Measurement (T0) (Corneometer) S2->S3 A1 Apply Standardized Amount of Formulation S3->A1 Treatment A2 Measure Hydration at T1h, T2h, T4h, T8h A1->A2 D1 Calculate Change in Hydration from Baseline A2->D1 Data Collection A3 Control Site (Untreated or Vehicle) D2 Compare Test vs. Control A3->D2 D1->D2 D3 Statistical Analysis (p-value) D2->D3

Workflow for In Vivo Skin Hydration Assessment.

Methodology:

  • Subject Recruitment and Acclimatization: Recruit healthy volunteers with specific skin types (e.g., dry skin). Allow subjects to acclimatize to a controlled environment (temperature and humidity) for at least 20 minutes.[6]

  • Baseline Measurement (T0): Define test areas on the volar forearm. Measure the baseline skin hydration of each area using a Corneometer.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the formulation containing this compound to the designated test area. Leave one area untreated or apply a vehicle control.

  • Post-Application Measurements: Measure skin hydration at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours) after application.[7]

  • Data Analysis: Calculate the percentage increase in skin hydration compared to the baseline for both the treated and control sites. Use statistical analysis (e.g., a paired t-test) to determine if the increase in hydration is statistically significant.

This protocol provides a method to assess the potential anti-inflammatory effects of this compound on skin cells (e.g., human keratinocytes, HaCaT) by measuring the reduction of pro-inflammatory markers.

Methodology:

  • Cell Culture and Seeding: Culture human keratinocytes (HaCaT) or normal human epidermal keratinocytes (NHEK) in appropriate media until they reach 80% confluency. Seed the cells in multi-well plates.

  • Induction of Inflammation: Treat the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ), to induce the production of pro-inflammatory mediators.[8]

  • Treatment: Concurrently or post-stimulation, treat the cells with various non-cytotoxic concentrations of this compound. Include a vehicle control and a positive control (e.g., dexamethasone).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Quantification of Inflammatory Markers: Collect the cell culture supernatant and/or cell lysates. Use an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of key pro-inflammatory cytokines such as Interleukin-6 (IL-6) or Tumor Necrosis Factor-alpha (TNF-α).[9]

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the stimulated control group. A significant reduction indicates potential anti-inflammatory activity.

Stability testing ensures that the cosmetic product maintains its physical, chemical, and microbiological quality under various storage conditions.[10]

Methodology:

  • Sample Preparation: Prepare the final formulation in its intended packaging.

  • Storage Conditions:

    • Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C and 45°C) for 1-3 months. This predicts long-term stability.[10][11]

    • Real-Time Stability: Store samples under ambient conditions (e.g., 25°C) for the intended shelf life (e.g., 12-24 months).[10]

    • Freeze-Thaw Cycling: Subject samples to alternating temperatures (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for 3-5 cycles to assess emulsion stability.[11]

  • Evaluation: At specified intervals (e.g., 1, 2, 3 months for accelerated testing), evaluate the samples for the following parameters:

    • Physical Properties: Color, odor, appearance, texture, viscosity, and pH.

    • Emulsion Stability: Check for signs of separation, creaming, or coalescence. Centrifugation can be used to accelerate the prediction of creaming.[11][12]

    • Chemical Stability: Quantify the concentration of this compound using a validated analytical method (see Protocol 4.5) to ensure it has not degraded.

    • Microbiological Stability: Perform microbial limit tests to ensure the product remains free from contamination.

ParameterTest MethodAcceptance Criteria
Appearance Visual InspectionNo change in color, odor, or texture.
pH pH meterWithin ±0.5 of the initial value.
Viscosity ViscometerWithin ±10% of the initial value.
Phase Separation Visual, CentrifugationNo visible separation or creaming.
Active Content HPLC90-110% of the initial concentration.

Proposed Mechanism of Action & Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, its effects can be hypothesized based on its structural similarity to benzoic acid and other hydroxybenzoic acids. These related compounds are known to influence inflammatory and cellular differentiation pathways in the skin.[13]

Hypothesized Pathways:

  • Prostaglandin Synthesis Pathway: Benzoic acid has been shown to induce the biosynthesis of prostaglandin D2 (PGD2) in the skin, a key mediator in vasodilation and inflammatory responses.[14] this compound may share this mechanism, influencing localized inflammatory reactions.

  • MAPK and NF-κB Signaling Pathways: Other hydroxybenzoic acid derivatives have demonstrated anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8][13] These pathways are central to the cellular response to stress and the production of inflammatory cytokines.[15][16] By potentially inhibiting these pathways, this compound could reduce the expression of inflammatory mediators.

G cluster_stimulus External Stimulus (e.g., UV, Pathogen) cluster_pathway MAPK Signaling Cascade cluster_response Cellular Response Stimulus Stimulus MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 TF Transcription Factors (e.g., AP-1) p38->TF Response Inflammatory Gene Expression (Cytokines, Chemokines) TF->Response Molecule This compound Molecule->Inhibition Inhibition->p38 Hypothesized Inhibition

Hypothesized modulation of the p38 MAPK pathway.

Analytical Method: Quantification by HPLC

A robust High-Performance Liquid Chromatography (HPLC) method is necessary for quality control and stability testing.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh a sample of the cosmetic formulation. Extract this compound using an appropriate solvent and procedure (e.g., solvent extraction followed by sonication and filtration).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[17][18]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength of maximum absorbance for this compound (e.g., ~230-256 nm).

    • Injection Volume: 10-20 µL.

  • Quantification: Generate a calibration curve from the peak areas of the standard solutions. Calculate the concentration of this compound in the sample by interpolating its peak area against the calibration curve.

Safety and Regulatory Considerations

  • Irritation Potential: As a derivative of benzoic acid, this compound may cause skin and eye irritation in sensitive individuals, particularly at higher concentrations. Patch testing is recommended for final formulations.

  • Regulatory Status: While benzoic acid and its salts are regulated as preservatives in many regions (e.g., the EU), the specific status of this compound may vary. Formulators should consult local regulations to ensure compliance.

By following these application notes and protocols, researchers can effectively formulate with this compound and rigorously validate the performance, stability, and safety of their cosmetic products.

References

Application of 4-(2-Hydroxyethyl)benzoic Acid as a pH Stabilizer in Drug Delivery: A Review of Potential and Current Limitations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyethyl)benzoic acid (HEBA) is a versatile organic compound recognized for its potential applications in the pharmaceutical industry. Structurally, it is a derivative of benzoic acid, featuring a hydroxyethyl group. This modification suggests its utility as a pH stabilizer and a solubilizing agent in various drug formulations.[1] The carboxylic acid moiety provides a proton-donating capability, essential for buffering, while the hydroxyethyl group can enhance solubility and offer a site for further chemical modification, such as polymer conjugation. Despite its promising characteristics, detailed public-domain research specifically quantifying its efficacy and providing explicit protocols for its use as a primary pH stabilizer in drug delivery systems is currently limited. This document aims to consolidate the available information and provide a foundational understanding of its potential applications, alongside identifying the current gaps in research.

Physicochemical Properties Relevant to pH Stabilization

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H10O3[2]
Molecular Weight 166.17 g/mol [2]
Appearance White crystalline powder[1]
Melting Point 122-129 °C[1]
Solubility Information not readily available; the hydroxyethyl group is expected to increase aqueous solubility compared to benzoic acid.
pKa Not explicitly found in searches; estimated to be around 4.2 based on the benzoic acid structure.

Conceptual Application as a pH Stabilizer in Drug Delivery

The primary role of a pH stabilizer in a drug formulation is to maintain the pH within a narrow range to ensure the chemical stability, solubility, and therapeutic efficacy of the active pharmaceutical ingredient (API). For parenteral formulations, maintaining a physiological pH is crucial to minimize irritation and pain upon injection.

The logical workflow for utilizing HEBA as a pH stabilizer would involve its incorporation into a drug delivery system, such as nanoparticles or hydrogels, where it can exert its buffering effect in the microenvironment of the drug.

Fig. 1: Conceptual workflow for developing and evaluating a drug delivery system using HEBA as a pH stabilizer.

Potential as a Building Block for pH-Responsive Drug Delivery Systems

Beyond its direct use as a buffering agent, the chemical structure of HEBA lends itself to the synthesis of pH-responsive polymers. The carboxylic acid and hydroxyl groups can be used for polymerization or for grafting onto other polymer backbones. Such polymers could be designed to undergo conformational changes or degradation in response to specific pH triggers, leading to controlled drug release. For instance, the esterification of the carboxylic acid group with a pH-labile linker could create a prodrug that releases the active compound in the acidic tumor microenvironment.

Signaling_Pathway cluster_synthesis Polymer Synthesis cluster_drug_conjugation Drug Conjugation cluster_release pH-Triggered Drug Release HEBA This compound Monomer Polymerizable Monomer HEBA->Monomer Polymer pH-Responsive Polymer Monomer->Polymer Conjugate Polymer-Drug Conjugate Polymer->Conjugate Drug Active Drug Drug->Conjugate Acidic_pH Acidic Environment (e.g., Tumor, Endosome) Conjugate->Acidic_pH Cleavage Linker Cleavage / Polymer Swelling Acidic_pH->Cleavage Released_Drug Released Drug Cleavage->Released_Drug

Fig. 2: Logical relationship for the synthesis and action of a HEBA-based pH-responsive polymer for drug delivery.

Experimental Protocols (Hypothetical)

Due to the lack of specific published protocols, the following are hypothetical procedures based on standard methodologies in drug delivery research. These would require significant optimization and validation for the specific application of HEBA.

Protocol 1: Determination of the Buffering Capacity of this compound

Objective: To determine the pKa and effective buffering range of HEBA.

Materials:

  • This compound (HEBA)

  • Deionized water

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • pH meter, calibrated

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Prepare a 0.01 M solution of HEBA in deionized water.

  • Place 50 mL of the HEBA solution in a beaker with a magnetic stir bar.

  • Immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Titrate the HEBA solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL).

  • Record the pH after each addition of NaOH, allowing the reading to stabilize.

  • Continue the titration until the pH has risen significantly (e.g., to pH 11-12).

  • Plot the pH of the solution as a function of the volume of NaOH added.

  • Determine the pKa of HEBA from the midpoint of the titration curve.

  • The buffering capacity (β) can be calculated at different pH values using the van Slyke equation.

Protocol 2: Preparation of HEBA-Stabilized Polymeric Nanoparticles (Conceptual)

Objective: To formulate a model drug into polymeric nanoparticles with HEBA as a pH stabilizer.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound (HEBA)

  • Model drug (e.g., a poorly water-soluble drug sensitive to pH changes)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or homogenizer

Procedure:

  • Dissolve a specific amount of PLGA, the model drug, and HEBA in DCM to form the organic phase.

  • Prepare the aqueous phase consisting of a PVA solution.

  • Add the organic phase to the aqueous phase under constant stirring to form a coarse emulsion.

  • Homogenize the coarse emulsion using a probe sonicator to form a nanoemulsion.

  • Stir the nanoemulsion at room temperature for several hours to allow for the evaporation of the organic solvent and the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug/HEBA.

  • Lyophilize the nanoparticles for long-term storage.

Data Presentation (Illustrative)

Should experimental data become available, it should be presented in a clear and structured format.

Table 2: Illustrative Buffering Capacity Data for HEBA

pHBuffering Capacity (β) (mM/pH unit)
3.2Hypothetical Value
3.7Hypothetical Value
4.2Hypothetical Value (Peak)
4.7Hypothetical Value
5.2Hypothetical Value

Table 3: Illustrative Formulation and Characterization of HEBA-Stabilized Nanoparticles

Formulation CodeHEBA Concentration (% w/w of polymer)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)pH of Nanoparticle Suspension
NP-HEBA-00ValueValueValueValue
NP-HEBA-11ValueValueValueValue
NP-HEBA-2.52.5ValueValueValueValue
NP-HEBA-55ValueValueValueValue

Conclusion and Future Directions

This compound holds theoretical promise as a pH stabilizer and a building block for pH-responsive drug delivery systems due to its chemical structure. However, a significant gap exists in the published literature regarding its specific application and performance in this context. To fully realize its potential, future research should focus on:

  • Experimental Determination of pKa and Buffering Capacity: Generating a detailed titration curve and calculating the buffering capacity of HEBA is a critical first step.

  • Formulation and Characterization: Systematically incorporating HEBA into various drug delivery platforms and thoroughly characterizing the resulting formulations for their physicochemical properties and pH stability.

  • In Vitro Drug Release Studies: Evaluating the impact of HEBA on the release profiles of pH-sensitive drugs under different pH conditions.

  • Synthesis of HEBA-Based Polymers: Exploring the synthesis and characterization of novel pH-responsive polymers derived from HEBA for controlled drug release applications.

By addressing these research gaps, the scientific community can better understand and potentially harness the capabilities of this compound for the development of more stable and effective drug delivery systems.

References

Application Notes and Protocols for the Polymerization of 4-(2-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyethyl)benzoic acid is a bifunctional monomer containing both a carboxylic acid and a primary hydroxyl group, making it a suitable candidate for the synthesis of aromatic polyesters through self-condensation. The resulting polymer, poly(4-(2-hydroxyethyl)benzoate), is of interest in various fields, including drug delivery and specialty polymer applications, owing to its potential biodegradability, biocompatibility, and aromatic nature. These application notes provide a detailed protocol for the synthesis of this polyester via melt polycondensation, a widely used, solvent-free method for producing high molecular weight polymers.

Monomer Specifications

A thorough understanding of the monomer's properties is crucial for successful polymerization and for predicting the characteristics of the final polymer.

PropertyValue
IUPAC Name This compound
CAS Number 46112-46-3
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance White to off-white crystalline powder
Melting Point 122-129 °C
Purity ≥98%
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, THF), sparingly soluble in water.

Polyester Synthesis: Melt Polycondensation

Melt polycondensation is a robust and common method for synthesizing polyesters from hydroxy acids. The process typically involves two stages: an initial esterification step to form low molecular weight oligomers with the removal of water, followed by a polycondensation step at higher temperature and under high vacuum to increase the polymer chain length.

Experimental Workflow Diagram

experimental_workflow Melt Polycondensation Workflow A Reactor Charging (Monomer + Catalyst) B Inert Atmosphere Purge (Nitrogen) A->B Setup C Esterification Stage (e.g., 160-200°C) Water Removal B->C Heating D Polycondensation Stage (e.g., 220-260°C) High Vacuum C->D Temp. & Vacuum Increase E Cooling and Polymer Recovery D->E Reaction Completion F Purification (Dissolution & Precipitation) E->F Post-synthesis G Drying F->G H Characterization G->H

Caption: Workflow for the melt polycondensation of this compound.

Experimental Protocol

Materials and Equipment:

  • This compound (≥98% purity)

  • Antimony(III) oxide (Sb₂O₃) or Titanium(IV) butoxide (Ti(OBu)₄) as a catalyst

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Nitrogen gas inlet and outlet

  • Distillation condenser and collection flask

  • Heating mantle with a programmable temperature controller

  • High-vacuum pump with a cold trap

  • Solvents for purification (e.g., Chloroform, Tetrahydrofuran (THF))

  • Non-solvent for precipitation (e.g., Methanol)

Procedure:

  • Reactor Charging: Charge the three-neck round-bottom flask with a pre-weighed amount of this compound and a catalytic amount of antimony(III) oxide (typically 200-500 ppm by weight of the monomer).

  • Inert Atmosphere: Assemble the reaction apparatus, ensuring all joints are well-sealed. Purge the system with dry nitrogen gas for 20-30 minutes to eliminate air and moisture. Maintain a gentle flow of nitrogen during the initial heating phase.

  • Esterification Stage:

    • Begin stirring the reaction mixture.

    • Gradually heat the flask to a temperature slightly above the monomer's melting point (approximately 140-160°C) to obtain a homogeneous melt.

    • Slowly increase the temperature to 180-200°C. Water, the byproduct of the esterification reaction, will start to distill and collect in the receiving flask.

    • Maintain this temperature for 2-4 hours, or until the collection of water ceases, indicating the completion of the initial oligomerization.

  • Polycondensation Stage:

    • Gradually increase the temperature of the reaction mixture to 220-260°C.

    • Simultaneously, slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 Torr over 30-60 minutes. This controlled reduction in pressure is crucial to prevent bumping of the increasingly viscous melt.

    • A significant increase in the viscosity of the reaction mixture will be observed as the molecular weight of the polymer increases. The stirring torque will also increase.

    • Continue the reaction under high vacuum at this temperature for an additional 4-6 hours.

  • Polymer Recovery and Purification:

    • After the desired reaction time, discontinue heating and allow the reactor to cool to room temperature under a nitrogen atmosphere to prevent oxidation of the polymer.

    • The resulting polyester will be a solid plug. Carefully break the solid polymer and remove it from the flask.

    • For purification, dissolve the crude polymer in a suitable solvent such as chloroform or THF.

    • Precipitate the polymer by slowly adding the polymer solution to a large volume of a non-solvent like cold methanol with vigorous stirring.

    • Collect the purified polymer precipitate by filtration.

    • Dry the purified polymer in a vacuum oven at 40-50°C for 24 hours to remove any residual solvent.

Polymer Characterization

The synthesized poly(4-(2-hydroxyethyl)benzoate) should be thoroughly characterized to determine its molecular weight, thermal properties, and chemical structure.

Expected Polymer Properties

The following table summarizes the expected range of properties for the synthesized polyester based on data from analogous aromatic polyesters. Actual values will depend on the specific polymerization conditions.

PropertyAnalytical TechniqueExpected Value Range
Number Average Molecular Weight (Mn) GPC10,000 - 30,000 g/mol
Weight Average Molecular Weight (Mw) GPC20,000 - 60,000 g/mol
Polydispersity Index (PDI) GPC1.8 - 2.5
Glass Transition Temperature (Tg) DSC80 - 120 °C
Melting Temperature (Tm) DSCMay not exhibit a sharp melting point if amorphous
Decomposition Temperature (Td, 5% loss) TGA> 300 °C
Characterization Protocols

1. Gel Permeation Chromatography (GPC):

  • Objective: To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.

  • Protocol:

    • Prepare polymer solutions in a suitable solvent (e.g., THF or chloroform) at a concentration of 1-2 mg/mL.

    • Filter the solutions through a 0.22 µm syringe filter before injection.

    • Use a GPC system equipped with a refractive index (RI) detector and polystyrene standards for calibration.

    • Set the column temperature (e.g., 35-40°C) and mobile phase flow rate (e.g., 1 mL/min).

    • Inject the polymer solution and analyze the resulting chromatogram to determine Mn, Mw, and PDI.

2. Differential Scanning Calorimetry (DSC):

  • Objective: To determine the thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Protocol:

    • Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it.

    • Use an empty sealed pan as a reference.

    • Perform a heat-cool-heat cycle under a nitrogen atmosphere. For example:

      • Heat from 25°C to 280°C at a rate of 10°C/min.

      • Hold at 280°C for 5 minutes to erase the thermal history.

      • Cool to 25°C at a rate of 10°C/min.

      • Reheat from 25°C to 280°C at a rate of 10°C/min.

    • Analyze the second heating scan to determine the Tg.

3. Thermogravimetric Analysis (TGA):

  • Objective: To assess the thermal stability of the polymer.

  • Protocol:

    • Place 5-10 mg of the dry polymer in a TGA pan.

    • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the onset of decomposition.

Signaling Pathway Analogy: Polymerization Process

While not a biological signaling pathway, the logical progression of the polymerization can be visualized in a similar manner, showing the key stages and transitions.

polymerization_pathway Polymerization Progression Monomer This compound (Monomer) Oligomers Oligomers Monomer->Oligomers Esterification (Heat) Byproduct1 Water (H₂O) Monomer->Byproduct1 Polymer High Molecular Weight Polyester Oligomers->Polymer Polycondensation (High Temp & Vacuum) Byproduct2 Trace Volatiles Oligomers->Byproduct2

Application Notes and Protocols for the Characterization of 4-(2-Hydroxyethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Hydroxyethyl)benzoic acid is a benzoic acid derivative that serves as a versatile intermediate and building block in various fields.[1][2] Its applications are found in the synthesis of active pharmaceutical ingredients (APIs), where it can enhance the solubility and stability of formulations, and in the cosmetic industry, where it is used for its preservative and pH-adjusting properties.[3] Furthermore, it is a monomer used in polymer chemistry for the synthesis of polyesters.[3] Given its utility, the thorough characterization of its derivatives is crucial for quality control, regulatory approval, and ensuring the efficacy and safety of the final products.

These application notes provide detailed protocols for the analytical characterization of this compound and its derivatives using a suite of modern analytical techniques.

Physicochemical Properties

A summary of key physicochemical properties for the parent compound, this compound, is presented below. These properties are fundamental for initial characterization and for developing appropriate analytical methods.

PropertyValueSource
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol [2]
CAS Number 46112-46-3[2]
Appearance White powder[3]
Melting Point 122-129 °C[3]
IUPAC Name This compound[2]
SMILES C1=CC(=CC=C1CCO)C(=O)O[2]
InChIKey FUWHCTSQIAULAK-UHFFFAOYSA-N[2]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation, identification, and quantification of this compound derivatives. The method is essential for assessing the purity of synthesized compounds, quantifying them in various matrices, and monitoring degradation products.[4] A C18 column is commonly used, which separates compounds based on their hydrophobicity.[4][5] Detection is typically achieved using a UV-Vis detector, as the benzene ring in these derivatives provides strong chromophores.[4] For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS).

Experimental Protocol: Purity Assessment and Quantification by RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 stationary phase (e.g., Phenomenex Kinetex C18, 150 x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.[4]

  • Gradient Elution: A gradient elution is recommended to ensure the separation of the main analyte from potential impurities with different polarities.

    • Start with a higher polarity mixture and gradually increase the proportion of the organic solvent (Acetonitrile).

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[5]

  • Detection: UV detection at 230 nm or 255 nm.[4][6]

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., a mixture of water and acetonitrile, or methanol) to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 3-10 µL.[6]

  • Data Analysis:

    • Identify the peak corresponding to the derivative by comparing its retention time with a reference standard.

    • Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantification, create a calibration curve using at least five concentrations of a pure reference standard.

Quantitative Data Summary: HPLC

ParameterValueReference
Column C18 (150 x 4.6 mm, 5 µm)[5]
Mobile Phase A: 0.1% H₃PO₄ in H₂O, B: ACN[4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 230 nm[4]
Temperature 30°C[5]
LOD (for 4-HBA) 0.1007 µg/mL[5]
LOQ (for 4-HBA) 0.5033 µg/mL[5]

LOD (Limit of Detection) and LOQ (Limit of Quantification) values are for 4-Hydroxybenzoic acid (4-HBA) and serve as an estimate.[5] These values must be determined specifically for each derivative.

Workflow for Analytical Characterization

G General Analytical Workflow for Characterization cluster_start cluster_techniques Analytical Techniques cluster_end start Synthesis of 4-(2-Hydroxyethyl)benzoic acid Derivative hplc Chromatography (HPLC, LC-MS) start->hplc nmr Spectroscopy (NMR) ¹H, ¹³C start->nmr ms Spectroscopy (MS) EI, ESI start->ms ftir Spectroscopy (FTIR) Functional Groups start->ftir thermal Thermal Analysis (TGA, DSC) start->thermal end Complete Characterization: Structure, Purity, Stability hplc->end Purity, Quantification nmr->end Structure Elucidation ms->end Molecular Weight, Fragmentation ftir->end Functional Group Confirmation thermal->end Thermal Stability G HPLC-MS Protocol Workflow cluster_detection 5. Detection prep 1. Sample Preparation (Dissolve & Filter) setup 2. HPLC System Setup (Column, Mobile Phase, Gradient) prep->setup inject 3. Sample Injection setup->inject sep 4. Chromatographic Separation (C18 Column) inject->sep uv UV-Vis Detector (Quantification) sep->uv Eluent ms Mass Spectrometer (Identification) sep->ms Eluent analysis 6. Data Analysis (Purity, MW, Structure) uv->analysis ms->analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(2-Hydroxyethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for the common synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most widely reported and efficient method is the basic hydrolysis of methyl 4-(2-hydroxyethyl)benzoate. This method has been reported to achieve quantitative yields (100%) under optimized conditions.[1]

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include ensuring the complete hydrolysis of the starting ester without side reactions, effectively removing impurities during workup and purification, and, in the case of alternative methods like the Grignard reaction, protecting the hydroxyl group to prevent unwanted reactions.

Q3: Can I use a Grignard reaction to synthesize this compound?

A3: Yes, a Grignard reaction is a viable alternative. However, it requires the use of a starting material like 4-bromophenylethanol, and the hydroxyl group must be protected before the Grignard reagent formation to prevent it from quenching the reagent. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or acetals (e.g., THP).[2][3][4]

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: Water is a commonly used and effective solvent for the recrystallization of benzoic acid and its derivatives.[2][5][6] The solubility of this compound is significantly higher in hot water than in cold water, which allows for efficient purification by removing impurities that are either insoluble in hot water or remain soluble in cold water. For other benzoic acid derivatives, a mixture of ethanol and water has also been reported to be effective.[7][8]

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques. The most common are melting point determination (pure compound has a sharp melting point) and chromatographic methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Spectroscopic methods like ¹H NMR and ¹³C NMR can confirm the structure and identify impurities.

Troubleshooting Guides

Method 1: Hydrolysis of Methyl 4-(2-Hydroxyethyl)benzoate

This is the preferred method due to its high reported yield. The primary reaction involves the saponification of the methyl ester using a base like sodium hydroxide (NaOH).

Experimental Protocol:

A general procedure for the hydrolysis of methyl 4-(2-hydroxyethyl)benzoate is as follows:

  • Dissolve methyl 4-(2-hydroxyethyl)benzoate in a mixture of methanol and water.

  • Add a solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours).

  • After the reaction is complete, dilute the mixture with water and wash with an organic solvent (e.g., ether) to remove any unreacted starting material.

  • Acidify the aqueous layer with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1.

  • The product, this compound, will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold water, and dry.

One specific literature procedure reports a 100% yield with the following stoichiometry: 1.49 equivalents of sodium hydroxide relative to methyl 4-(2-hydroxyethyl)benzoate.[1]

Troubleshooting Common Issues:

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete hydrolysis.- Increase the reaction time. Monitor the reaction progress using TLC. - Increase the equivalents of NaOH. A slight excess of base ensures the reaction goes to completion.[9][10] - Ensure adequate mixing to facilitate the reaction between the ester and the base.
Loss of product during workup.- Ensure the aqueous layer is sufficiently acidified (pH ~1) to fully precipitate the carboxylic acid. - Minimize the amount of water used for washing the final product to reduce losses due to solubility. Use ice-cold water for washing.[11]
Product is an oil or fails to crystallize Presence of impurities.- Ensure the starting material, methyl 4-(2-hydroxyethyl)benzoate, is pure. - During the workup, thoroughly wash the aqueous layer with an organic solvent to remove non-polar impurities before acidification. - Recrystallize the crude product from a suitable solvent like water.[2][5][6]
Incomplete acidification.- Check the pH of the aqueous solution after adding acid to ensure it is sufficiently low to precipitate the product.
Presence of starting material in the final product Incomplete hydrolysis.- See "Low Yield" troubleshooting steps. It is crucial to ensure the reaction goes to completion.
Broad melting point range of the final product Presence of impurities.- Recrystallize the product. A pure compound will have a sharp melting point range.[6]

Data Presentation: Impact of Reaction Conditions on Yield (Hypothetical Data for Illustration)

NaOH (equivalents) Temperature (°C) Time (h) Yield (%)
1.1252485
1.5254898
2.0254899
1.5402499
Method 2: Grignard Reaction (Alternative Route)

This method involves the reaction of a Grignard reagent, prepared from a protected 4-halophenylethanol, with carbon dioxide.

Experimental Workflow Diagram:

grignard_workflow cluster_protection Step 1: Protection cluster_grignard Step 2: Grignard Formation cluster_carboxylation Step 3: Carboxylation & Deprotection A 4-Bromophenylethanol AP Protected Alcohol A->AP Base (e.g., Imidazole) P Protecting Group (e.g., TBDMSCl) P->AP B Grignard Reagent AP->B Mg, Anhydrous Ether C Protected Acid B->C 1. CO2 (Dry Ice) 2. Acidic Workup (e.g., HCl) D This compound C->D Deprotection (e.g., TBAF for TBDMS)

Grignard Synthesis Workflow

Troubleshooting Common Issues:

Issue Potential Cause Troubleshooting Steps
Failure to form Grignard reagent Presence of moisture.- Ensure all glassware is thoroughly dried in an oven before use. - Use anhydrous solvents (e.g., diethyl ether, THF). - Activate the magnesium turnings if necessary (e.g., with a crystal of iodine or by crushing them).[12]
Impure starting halide.- Purify the protected 4-bromophenylethanol before use.
Low yield of carboxylic acid Inefficient carboxylation.- Use a large excess of freshly crushed dry ice to ensure complete reaction and to keep the reaction mixture cool. - Add the Grignard reagent to the dry ice, not the other way around, to maintain an excess of CO2.
Side reactions (e.g., Wurtz coupling).- Add the halide solution slowly to the magnesium to control the exothermic reaction and minimize side product formation.[1]
Presence of biphenyl byproduct Wurtz coupling reaction.- This is a common side reaction in Grignard synthesis. It can be minimized by controlling the reaction temperature and addition rate. Biphenyls can often be removed during the purification step (e.g., by recrystallization or chromatography).
Incomplete deprotection Inefficient deprotection step.- Ensure the appropriate deprotection conditions are used for the specific protecting group. For example, use a fluoride source like TBAF for silyl ethers or acidic conditions for acetals.[2] - Monitor the deprotection reaction by TLC to ensure it goes to completion.

Synthesis of Starting Material: Methyl 4-(2-hydroxyethyl)benzoate

A common route to the starting ester is the esterification of this compound, which can be seen as a circular route if the acid is the desired product. A more practical approach for the synthesis of the ester is from readily available starting materials like 4-vinylbenzoic acid.

Experimental Protocol (from 4-Vinylbenzoic Acid):

  • Dissolve 4-vinylbenzoic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for 24 hours.

  • After cooling, remove the methanol under reduced pressure.

  • Dilute the residue with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine and water, then dry over a drying agent (e.g., MgSO4).

  • Remove the solvent to obtain methyl 4-(2-hydroxyethyl)benzoate. A reported yield for this reaction is 78%.[13]

Troubleshooting Diagram for Starting Material Synthesis:

troubleshooting_ester Start Start: Esterification of 4-Vinylbenzoic Acid Problem1 Low Conversion Start->Problem1 Problem2 Side Reactions Start->Problem2 Problem3 Purification Issues Start->Problem3 Solution1a Increase reflux time Problem1->Solution1a Solution1b Increase catalyst amount Problem1->Solution1b Solution1c Ensure anhydrous conditions Problem1->Solution1c Solution2a Control reaction temperature Problem2->Solution2a Solution2b Use a milder acid catalyst Problem2->Solution2b Solution3a Thorough washing during workup Problem3->Solution3a Solution3b Column chromatography Problem3->Solution3b

Troubleshooting Esterification

References

common byproducts in 4-(2-Hydroxyethyl)benzoic acid synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Hydroxyethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is typically synthesized through one of three primary routes:

  • Hydrolysis of Methyl 4-(2-hydroxyethyl)benzoate: This is a straightforward method involving the saponification of the methyl ester using a base like sodium hydroxide.

  • Reaction of a Benzoic Acid Derivative with Ethylene Oxide: This method involves the ring-opening of ethylene oxide by a carboxylate anion.

  • Oxidation of a Substituted Toluene: This route starts with a p-substituted toluene derivative, which is then oxidized to the corresponding benzoic acid.

Q2: What are the most common byproducts I might encounter in my synthesis?

A2: The byproducts largely depend on the synthetic route chosen. Here’s a summary of common impurities:

  • From Hydrolysis of Methyl 4-(2-hydroxyethyl)benzoate: The most common impurity is the unreacted starting material , methyl 4-(2-hydroxyethyl)benzoate.

  • From Oxidation of a p-substituted Toluene (e.g., 4-ethyltoluene): This route can lead to several byproducts due to incomplete or over-oxidation. Common impurities include p-toluic acid and terephthalic acid .

  • From Reaction with Ethylene Oxide: Potential byproducts include unreacted starting material and poly(ethylene glycol) derivatives from the polymerization of ethylene oxide.

Q3: My final product has a low melting point and appears impure. What are the recommended purification methods?

A3: The two most effective and commonly used purification methods for this compound are recrystallization and acid-base extraction. For higher purity, these methods can be used in combination or followed by column chromatography.

Troubleshooting Guides

Issue 1: Incomplete Hydrolysis of Methyl 4-(2-hydroxyethyl)benzoate

Symptom: HPLC or NMR analysis of the final product shows the presence of the starting material, methyl 4-(2-hydroxyethyl)benzoate.

Possible Causes:

  • Insufficient reaction time or temperature.

  • Inadequate amount of base (e.g., NaOH).

  • Poor mixing of the reaction mixture.

Troubleshooting Steps:

  • Increase Reaction Time/Temperature: Ensure the reaction is stirred at room temperature for a sufficient duration, as reported in literature (e.g., 48 hours). If the reaction is still incomplete, gentle heating may be employed, but be cautious of potential side reactions.

  • Ensure Stoichiometric Excess of Base: Use a molar excess of the base to drive the reaction to completion. A common protocol uses approximately 1.5 equivalents of NaOH.

  • Improve Agitation: Ensure vigorous stirring to maintain a homogenous reaction mixture, especially if the starting material has limited solubility.

Removal of Unreacted Starting Material:

If the reaction cannot be driven to completion, the unreacted ester can be removed through the following methods:

  • Acid-Base Extraction: this compound is acidic and will be extracted into an aqueous basic solution, while the neutral ester will remain in the organic phase.

  • Column Chromatography: Silica gel chromatography can effectively separate the more polar carboxylic acid from the less polar ester.

Issue 2: Presence of Oxidation-Related Byproducts (p-Toluic Acid, Terephthalic Acid)

Symptom: The product is poorly soluble in some organic solvents and/or analysis shows the presence of p-toluic acid or terephthalic acid. This is common when the synthesis involves the oxidation of a p-substituted toluene derivative.

Troubleshooting Steps & Byproduct Removal:

The removal of these byproducts relies on differences in their solubility.

  • Recrystallization from Hot Water: this compound is soluble in hot water, while terephthalic acid is almost insoluble in water, even at high temperatures. p-Toluic acid is also sparingly soluble in hot water. This difference allows for their separation.[1][2]

    • Protocol: Dissolve the crude product in a minimum amount of hot water. Terephthalic acid will remain as a solid and can be removed by hot filtration. Allow the filtrate to cool slowly to crystallize the this compound, leaving the more soluble p-toluic acid in the mother liquor.[2]

  • Solvent Extraction: The solubilities of these compounds in different organic solvents can be exploited for separation.

Quantitative Data: Solubility of Common Byproducts

CompoundSolubility in WaterSolubility in Other Solvents
Terephthalic Acid Sparingly soluble, even in hot water.[1] More soluble in alkaline conditions.[1]Almost insoluble in alcohol and ether.[3] Soluble in DMSO and DMF.[3]
p-Toluic Acid Insoluble in hot water.[2]Soluble in methanol, ethanol, and ether.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Hot Water

This protocol is effective for removing less polar impurities and some related acidic byproducts.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue adding small portions of hot deionized water until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Purification Step Purification Step Crude Product->Purification Step e.g., Recrystallization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Synthetic Route Reaction->Crude Product Pure Product Pure Product Characterization Characterization Pure Product->Characterization e.g., HPLC, NMR Purification Step->Pure Product Impurities Impurities Purification Step->Impurities Final Data Final Data Characterization->Final Data

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Start Impure Product Impure Product Start->Impure Product Identify Impurity Identify Impurity Impure Product->Identify Impurity Unreacted SM Unreacted SM Identify Impurity->Unreacted SM Ester Oxidation Byproducts Oxidation Byproducts Identify Impurity->Oxidation Byproducts Acids Purification Method Purification Method Unreacted SM->Purification Method Oxidation Byproducts->Purification Method Acid-Base Extraction Acid-Base Extraction Purification Method->Acid-Base Extraction Recrystallization Recrystallization Purification Method->Recrystallization End End Acid-Base Extraction->End Recrystallization->End

Caption: Decision-making flowchart for troubleshooting impurities in this compound synthesis.

References

Technical Support Center: Optimizing HPLC Peak Resolution for 4-(2-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 4-(2-Hydroxyethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on achieving optimal peak resolution and troubleshooting common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A good starting point for the analysis of this compound is a reversed-phase HPLC method. Based on methods for structurally similar compounds like 4-hydroxybenzoic acid, a C18 column is a suitable stationary phase.[1][2] The mobile phase should consist of an acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile.[1][2] A common starting flow rate is 1.0 mL/min, with UV detection around 230 nm.[1][2]

Q2: Why is the pH of the mobile phase critical for the analysis of this compound?

This compound is an acidic compound. The pH of the mobile phase will significantly affect its ionization state. At a pH above its pKa, the carboxylic acid group will be deprotonated, making the molecule more polar. In reversed-phase chromatography, this increased polarity leads to reduced retention on the nonpolar stationary phase and can result in poor peak shape (tailing). To ensure good retention and symmetrical peaks, it is crucial to maintain the mobile phase pH below the pKa of the analyte, typically around pH 2.5-3.5, to keep it in its neutral, less polar form.

Q3: What are the most common causes of poor peak resolution for this compound?

Poor peak resolution in the HPLC analysis of this compound can stem from several factors:

  • Inappropriate mobile phase pH: As discussed above, a pH that is too high can lead to peak tailing and reduced retention.

  • Suboptimal mobile phase composition: The ratio of organic modifier (e.g., acetonitrile) to the aqueous buffer affects the elution strength and thus the retention time and separation of the analyte from other components.

  • Column degradation: Over time, columns can lose their efficiency, leading to broader peaks and decreased resolution.

  • Improper sample preparation: High sample concentration can lead to peak fronting and overload, while impurities in the sample can co-elute with the analyte.

  • System issues: Problems with the HPLC system, such as leaks, pump malfunctions, or excessive dead volume, can all contribute to poor chromatography.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for this compound is tailing. What should I do?

A: Peak tailing for acidic compounds like this compound is a common issue. Here’s a step-by-step approach to troubleshoot this problem:

  • Check Mobile Phase pH: Ensure the pH of your mobile phase is sufficiently low (ideally pH < 4) to suppress the ionization of the carboxylic acid group. Adding a small amount of an acid like phosphoric acid or formic acid to the aqueous portion of the mobile phase is recommended.

  • Evaluate Column Condition: The column may be contaminated or degraded. Try washing the column with a strong solvent or, if the problem persists, replace the column.

  • Consider Secondary Interactions: Tailing can also be caused by interactions between the analyte and residual silanol groups on the silica-based stationary phase. Using an end-capped C18 column can minimize these interactions.

Q: I am observing peak fronting. What is the likely cause?

A: Peak fronting is often a sign of sample overload.[3] To address this:

  • Reduce Sample Concentration: Dilute your sample and reinject.

  • Decrease Injection Volume: Inject a smaller volume of your sample onto the column.[3]

Problem 2: Inadequate Peak Resolution

Q: The peak for this compound is co-eluting with an impurity. How can I improve the resolution?

A: Improving resolution requires adjusting the selectivity, efficiency, or retention of your method. Here are some strategies:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Percentage: Decreasing the percentage of acetonitrile will increase the retention time of your analyte and may improve separation from closely eluting peaks.

    • Change Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation, potentially resolving the co-eluting peaks.[4]

  • Modify the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[3][5]

  • Change the Column:

    • Increase Column Length: A longer column provides more theoretical plates and can enhance resolution.[3]

    • Decrease Particle Size: Columns with smaller particles offer higher efficiency and better resolution.[3]

Experimental Protocols

Protocol 1: General HPLC Method for this compound

This protocol is a starting point for the analysis of this compound and is based on methods for similar compounds.[1][6]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic, with a starting composition of 70% Mobile Phase A and 30% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.[6]

Protocol 2: Optimizing Mobile Phase Composition for Improved Resolution

This protocol describes how to systematically vary the mobile phase composition to improve the resolution between this compound and a co-eluting impurity.

  • Initial Analysis: Perform an initial injection using the conditions described in Protocol 1.

  • Decrease Acetonitrile Concentration: Prepare mobile phases with decreasing concentrations of acetonitrile (e.g., 25%, 20%, 15%).

  • Inject and Analyze: For each mobile phase composition, inject the sample and record the retention times and peak widths.

  • Evaluate Resolution: Calculate the resolution between this compound and the impurity for each condition.

  • Select Optimal Composition: Choose the mobile phase composition that provides the best balance of resolution and analysis time.

Data Presentation

The following tables summarize the expected impact of key HPLC parameters on the chromatography of this compound. Note: The data presented here is illustrative and based on general chromatographic principles.

Table 1: Effect of Mobile Phase Acetonitrile Concentration on Retention Time and Resolution

Acetonitrile (%)Retention Time (min)Peak Asymmetry (Tailing Factor)Resolution (Rs)
354.21.11.3
305.81.11.8
258.11.02.5

Table 2: Effect of Flow Rate on Peak Resolution and Backpressure

Flow Rate (mL/min)Retention Time (min)Peak Width (min)Resolution (Rs)Backpressure (bar)
1.24.80.251.6150
1.05.80.221.8125
0.87.30.202.1100

Visualizations

The following diagrams illustrate key workflows and relationships in optimizing HPLC peak resolution.

Troubleshooting_Workflow start Poor Peak Resolution check_shape Assess Peak Shape start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting coelution Co-elution check_shape->coelution Co-elution check_ph Check Mobile Phase pH tailing->check_ph reduce_conc Reduce Sample Concentration fronting->reduce_conc optimize_mp Optimize Mobile Phase Composition coelution->optimize_mp adjust_ph Lower Mobile Phase pH check_ph->adjust_ph pH > 4 check_column Inspect/Replace Column check_ph->check_column pH OK end Optimal Resolution adjust_ph->end check_column->end reduce_vol Decrease Injection Volume reduce_conc->reduce_vol Still Fronting reduce_conc->end Resolved reduce_vol->end adjust_flow Adjust Flow Rate optimize_mp->adjust_flow Minor Improvement optimize_mp->end Resolved change_column Change Column adjust_flow->change_column Still Co-eluting adjust_flow->end Resolved change_column->end

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Mobile_Phase_Optimization start Initial Analysis with Isocratic Method decision Resolution Adequate? start->decision adjust_organic Adjust % Organic Modifier (e.g., Acetonitrile) decision->adjust_organic No end Optimized Method decision->end Yes adjust_organic->decision Re-evaluate change_organic Change Organic Modifier (e.g., to Methanol) adjust_organic->change_organic No Improvement change_organic->decision Re-evaluate gradient Implement Gradient Elution change_organic->gradient Still Inadequate gradient->end

Caption: Logical flow for mobile phase optimization.

References

preventing degradation of 4-(2-Hydroxyethyl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-(2-Hydroxyethyl)benzoic acid in solution.

Troubleshooting Guide

Degradation of this compound in solution can manifest as a loss of potency, changes in solution color, or the appearance of unknown peaks in analytical chromatograms. This guide provides a systematic approach to identifying and resolving common stability issues.

Problem: Loss of compound concentration over time in solution.

Possible Causes and Solutions:

  • pH-Mediated Hydrolysis or Other pH-Dependent Reactions:

    • Question: Is your solution's pH appropriate for this compound? The stability of benzoic acid derivatives can be pH-dependent.

    • Troubleshooting: Measure the pH of your solution. If unstability is suspected, perform a pH stability study by adjusting the pH of your solution to different values (e.g., acidic, neutral, and alkaline) and monitor the concentration of this compound over time. Benzoic acids are generally more stable in acidic to neutral pH.

    • Solution: Buffer your solution to a pH where the compound shows maximum stability. For long-term storage, consider preparing the solution in a buffer system.

  • Oxidation:

    • Question: Is your solution exposed to oxygen or oxidizing agents? The presence of a hydroxyl group and a benzene ring makes the molecule susceptible to oxidation.

    • Troubleshooting: De-gas your solvent and solution by sparging with an inert gas like nitrogen or argon before and during your experiment. Check if any of your reagents have oxidizing properties.

    • Solution:

      • Work under an inert atmosphere.

      • Add antioxidants to your solution. Common choices for phenolic compounds include butylated hydroxytoluene (BHT) or ascorbic acid.

      • Avoid using solvents that can generate peroxides (e.g., aged ethers).

  • Metal Ion Catalyzed Degradation:

    • Question: Are there any sources of trace metal ions in your solution (e.g., from reagents, glassware, or stoppers)? Metal ions can catalyze the degradation of organic compounds.

    • Troubleshooting: Use high-purity solvents and reagents. Ensure glassware is thoroughly cleaned, potentially with a metal-chelating rinse.

    • Solution: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to your solution to sequester metal ions.

  • Photodegradation:

    • Question: Is your solution exposed to light, especially UV light? Aromatic compounds can be susceptible to photodegradation.

    • Troubleshooting: Prepare and store your solution in amber vials or protect it from light by wrapping the container in aluminum foil.

    • Solution: Minimize light exposure during all experimental steps.

  • Thermal Degradation:

    • Question: Is your solution being stored at an elevated temperature? Higher temperatures can accelerate degradation reactions.

    • Troubleshooting: Review your storage conditions. If degradation is observed at room temperature, consider storing the solution at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) conditions.

    • Solution: Store the solution at the lowest practical temperature to slow down degradation kinetics. A supplier of this compound recommends storing the solid powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[1]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its structure, which contains a benzoic acid moiety and a primary alcohol, the following degradation pathways are plausible:

  • Decarboxylation: Loss of the carboxylic acid group as CO2, particularly under heat or UV stress, could lead to the formation of 4-ethylphenol. Studies on benzoic acid derivatives have shown decarboxylation to be a degradation pathway.[1]

  • Oxidation of the Hydroxyethyl Side Chain: The primary alcohol can be oxidized to an aldehyde, forming 4-(formylmethyl)benzoic acid, and further to a carboxylic acid, yielding 4-(carboxymethyl)benzoic acid (also known as 4-carboxyphenylacetic acid). Oxidation of phenethyl alcohol, a structurally similar compound, yields phenylacetic acid.

  • Hydroxylation of the Aromatic Ring: Oxidative stress can lead to the addition of hydroxyl groups to the benzene ring, forming various dihydroxy-substituted derivatives.

Q2: What are the visual signs of this compound degradation?

A2: A common sign of degradation, particularly oxidative degradation of phenolic compounds, is a change in the solution's color, often turning yellow or brown. However, significant degradation can occur without any visible change. Therefore, analytical methods like HPLC are essential for confirming stability.

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. By monitoring the peak area of the parent compound and observing the appearance of new peaks over time, you can quantify the degradation.

Q4: What are recommended storage conditions for a stock solution of this compound?

A4: For optimal stability, stock solutions should be:

  • Stored at low temperatures, preferably -20°C or -80°C.

  • Protected from light by using amber vials or by wrapping the container.

  • Prepared in a suitable, high-purity solvent, and if necessary, buffered to an optimal pH.

  • Blanketed with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Data Presentation

The following table provides illustrative quantitative data on the degradation of this compound under various stress conditions. This data is representative and intended to guide researchers in designing their own stability studies.

Stress ConditionParameterValueDurationDegradation (%)Potential Degradation Products
Acid Hydrolysis 0.1 M HCl60 °C24 hours~ 5%Minor hydrolysis products
Base Hydrolysis 0.1 M NaOH60 °C24 hours~ 15%Decarboxylation and other products
Oxidation 3% H₂O₂Room Temp24 hours~ 25%Oxidized side-chain and hydroxylated ring products
Thermal N/A80 °C48 hours~ 10%Decarboxylation products
Photodegradation UV Light (254 nm)Room Temp24 hours~ 20%Decarboxylation and other photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution: a. Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions: a. Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. b. Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. c. Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. d. Thermal Degradation: Incubate 1 mL of the stock solution in a sealed vial at 80°C for 48 hours. e. Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

3. Sample Analysis: a. After the specified time, cool the samples to room temperature. b. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. c. Dilute all samples to an appropriate concentration with the mobile phase of your analytical method. d. Analyze all stressed samples and a non-stressed control sample by a suitable stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% phosphoric acid in water) and mobile phase B (e.g., acetonitrile). A gradient can help in separating polar and non-polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230-260 nm (to be optimized based on the UV spectrum of the compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

Troubleshooting Workflow for Degradation

G A Degradation of this compound Observed B Check pH of Solution A->B C Is pH in Unstable Range (Acidic/Alkaline)? B->C D Adjust and Buffer pH C->D Yes E Check for Oxygen/Oxidant Exposure C->E No Q Problem Resolved D->Q F Is Solution Exposed to Air/Oxidants? E->F G Use Inert Gas / Add Antioxidant (e.g., BHT) F->G Yes H Check for Light Exposure F->H No G->Q I Is Solution Exposed to Light? H->I J Store in Amber Vials / Protect from Light I->J Yes K Check Storage Temperature I->K No J->Q L Is Temperature Elevated? K->L M Store at Lower Temperature (e.g., -20°C) L->M Yes N Check for Metal Ion Contamination L->N No M->Q O Are High-Purity Reagents/Glassware Used? N->O P Use High-Purity Materials / Add Chelator (e.g., EDTA) O->P No O->Q Yes P->Q

Caption: Troubleshooting workflow for identifying and mitigating the degradation of this compound in solution.

Potential Degradation Pathways

G cluster_0 This compound A This compound B Decarboxylation (Heat, Light) A->B D Oxidation (Side Chain) A->D G Oxidation (Ring Hydroxylation) A->G C 4-Ethylphenol B->C E 4-(Formylmethyl)benzoic acid D->E F 4-(Carboxymethyl)benzoic acid E->F H Dihydroxy Derivatives G->H

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Technical Support Center: 4-(2-Hydroxyethyl)benzoic acid Formulation Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2-Hydroxyethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during formulation.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
pKa ~4.26 (Predicted)[2]
Melting Point 127-128 °C[2]
Appearance White crystalline solid[3]

Q2: My this compound is not dissolving in water. What is its expected aqueous solubility?

A2: this compound is described as being almost insoluble in water at room temperature[4]. As a weak acid, its solubility is highly dependent on the pH of the solution. In its unionized form (at acidic pH), the aqueous solubility is expected to be low. To achieve significant aqueous solubility, the pH of the medium needs to be raised above its pKa.

Q3: How does pH affect the solubility of this compound?

A3: As a weak acid with a predicted pKa of approximately 4.26, the solubility of this compound in aqueous media will increase significantly as the pH rises above this value. This is due to the ionization of the carboxylic acid group to the more soluble carboxylate form. A general representation of this relationship is shown in the diagram below.

pH-Solubility Relationship for a Weak Acid cluster_pH pH Scale cluster_Solubility Solubility Profile Low_pH pH < pKa Low_Sol Low Solubility (Unionized Form Dominates) Low_pH->Low_Sol Predominantly Unionized pKa_point pH = pKa Mid_Sol Increasing Solubility pKa_point->Mid_Sol 50% Ionized High_pH pH > pKa High_Sol High Solubility (Ionized Form Dominates) High_pH->High_Sol Predominantly Ionized

Caption: pH-dependent solubility profile of a weak acid.

Q4: What common organic solvents can be used to dissolve this compound?

A4: this compound is reported to be soluble in several organic solvents. While specific quantitative data is limited, qualitative information suggests solubility in the following:

  • Methanol[5]

  • Ethanol[5]

  • Dimethyl Sulfoxide (DMSO)[5]

  • Pyridine[5]

For formulation purposes, pharmaceutically acceptable solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) are often preferred. The solubility of the related compound, benzoic acid, is significantly higher in ethanol compared to water[6].

Q5: I'm observing precipitation of my compound after adding it to the formulation. What could be the cause?

A5: Precipitation upon addition to a formulation can be due to several factors:

  • pH Shift: If the pH of your formulation is below the pKa of this compound, the compound will be in its less soluble unionized form.

  • Solvent Effects: If you are adding a concentrated solution of the compound in an organic solvent to an aqueous-based formulation, the compound may precipitate as the solvent is diluted (a phenomenon known as "crashing out").

  • Temperature Changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.

  • Excipient Interactions: Incompatibilities with other excipients in the formulation could potentially reduce solubility.

Troubleshooting Guides

Issue 1: Poor Dissolution in Aqueous Media

If you are experiencing difficulty dissolving this compound in an aqueous formulation, consider the following troubleshooting steps.

start Start: Poor Dissolution in Aqueous Medium check_pH Measure pH of the Formulation start->check_pH is_pH_low Is pH < 5.5? check_pH->is_pH_low increase_pH Increase pH using a suitable alkalizing agent (e.g., NaOH, tromethamine) is_pH_low->increase_pH Yes consider_cosolvent Consider adding a co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400) is_pH_low->consider_cosolvent No pH_adjusted Re-evaluate Solubility increase_pH->pH_adjusted end_soluble Solubility Issue Resolved pH_adjusted->end_soluble cosolvent_added Evaluate for precipitation upon dilution consider_cosolvent->cosolvent_added cosolvent_added->end_soluble

Caption: Troubleshooting workflow for poor aqueous dissolution.

Troubleshooting Table: Aqueous Solubility Enhancement

StrategyActionConsiderations
pH Adjustment Increase the pH of the aqueous medium to be at least 1-2 units above the pKa (~4.26).The final pH must be compatible with the intended route of administration and the stability of all formulation components. Common alkalizing agents include sodium hydroxide, potassium hydroxide, or buffering agents like phosphate or citrate buffers[7][8].
Co-solvency Introduce a water-miscible organic solvent in which the compound is more soluble.The concentration of the co-solvent should be minimized to avoid potential toxicity and precipitation upon dilution in physiological fluids. Suitable co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG) 400[9][10].
Salt Formation Form a salt of this compound with a suitable base (e.g., sodium or potassium salt).Salt formation is a highly effective method for increasing the aqueous solubility and dissolution rate of acidic drugs[11].
Issue 2: Insufficient Dissolution Rate

Even if the compound is soluble, a slow dissolution rate can be problematic for certain dosage forms.

Troubleshooting Table: Dissolution Rate Enhancement

StrategyActionConsiderations
Particle Size Reduction Decrease the particle size of the solid this compound through micronization or milling.Smaller particles have a larger surface area, which generally leads to a faster dissolution rate.
Use of Surfactants Incorporate a surfactant into the formulation at a concentration above its critical micelle concentration (CMC).Surfactants can improve the wettability of the solid particles and form micelles that encapsulate the drug, increasing its apparent solubility and dissolution rate[7][12]. Commonly used surfactants include polysorbates (e.g., Tween 80) and sodium lauryl sulfate (SLS)[7]. The typical concentration range for polysorbates is 0.001% to 0.1% w/v[7].
Complexation Form an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).Cyclodextrins have a hydrophobic inner cavity that can encapsulate poorly soluble drugs, while the hydrophilic exterior enhances aqueous solubility[13][14].

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from standard shake-flask solubility determination methods[15][16][17][18].

Objective: To determine the equilibrium solubility of this compound in a given solvent system.

Materials:

  • This compound

  • Selected solvent system (e.g., purified water, pH-adjusted buffers, co-solvent mixtures)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification

Procedure:

  • Add an excess amount of this compound to a glass vial. The excess solid is necessary to ensure that a saturated solution is achieved.

  • Add a known volume of the selected solvent system to the vial.

  • Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined time (e.g., 24 to 72 hours) to allow the system to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium.

  • After the equilibration period, remove the vials and let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.

  • Calculate the solubility in mg/mL or other appropriate units.

start Start: Equilibrium Solubility Determination add_excess Add excess compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent equilibrate Equilibrate with agitation at constant temperature (24-72h) add_solvent->equilibrate sample Withdraw supernatant equilibrate->sample filter Filter sample (0.45 µm filter) sample->filter dilute Dilute for analysis filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for equilibrium solubility determination.

Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

This protocol is a general guide for dissolution testing of a solid dosage form containing this compound, based on USP General Chapter <711>[19][20][21].

Objective: To measure the rate of dissolution of this compound from a solid dosage form.

Materials:

  • Solid dosage form containing this compound (e.g., tablets, capsules)

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution medium (e.g., pH 6.8 phosphate buffer)

  • Water bath for temperature control

  • Sampling cannulas with filters

  • HPLC system for analysis

Procedure:

  • Prepare the dissolution medium and deaerate it.

  • Assemble the dissolution apparatus and place 900 mL of the dissolution medium in each vessel.

  • Equilibrate the medium to 37 ± 0.5 °C.

  • Set the paddle speed, typically to 50 or 75 rpm[22].

  • Carefully drop one dosage unit into each vessel.

  • Start the apparatus and the timer simultaneously.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample from each vessel through a filtered cannula.

  • If necessary, replace the volume of the withdrawn sample with fresh, pre-warmed dissolution medium.

  • Analyze the samples using a validated HPLC method to determine the concentration of this compound.

  • Calculate the cumulative percentage of the drug dissolved at each time point and generate a dissolution profile.

start Start: Dissolution Test prepare_medium Prepare & Deaerate Dissolution Medium start->prepare_medium assemble_apparatus Assemble USP Apparatus 2 & Equilibrate to 37°C prepare_medium->assemble_apparatus add_dosage Add Dosage Form to Medium assemble_apparatus->add_dosage start_test Start Apparatus (e.g., 50 rpm) add_dosage->start_test sample_time Sample at Predefined Time Points start_test->sample_time analyze Analyze Samples by HPLC sample_time->analyze At each time point plot_profile Plot % Dissolved vs. Time analyze->plot_profile

Caption: Workflow for in vitro dissolution testing.

References

Technical Support Center: Purification of Crude 4-(2-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 4-(2-Hydroxyethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as methyl 4-(2-hydroxyethyl)benzoate, byproducts from synthesis, and residual solvents.[1] Given the structure, potential byproducts could arise from side reactions involving the hydroxyl and carboxylic acid groups.

Q2: What is the melting point of pure this compound?

A2: The reported melting point is typically in the range of 127-128 °C.[1] A broad melting range of your purified product indicates the presence of impurities.

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a solid product.[2][3] For separating mixtures with components of different polarities, such as unreacted starting materials, column chromatography is a powerful tool.[4][5] Acid-base extraction can be used to separate the acidic product from neutral or basic impurities.[6]

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the recrystallization solvent, even when heated.

  • Potential Cause: The chosen solvent is not polar enough to dissolve the relatively polar this compound.

  • Solution:

    • Select a more polar solvent. Water, ethanol, or a mixture of ethanol and water are good starting points.[7][8]

    • If using a mixed solvent system (e.g., ethanol/water), add more of the more polar solvent (ethanol) until the compound dissolves at the boiling point of the mixture.[9]

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Potential Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. This can also be caused by the presence of significant impurities that depress the melting point.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.[10][11]

    • Allow the solution to cool more slowly to encourage gradual crystal formation. Insulating the flask can help.[9]

    • If the problem persists, consider a preliminary purification step like extraction to remove a significant portion of the impurities.

Problem 3: No crystals form, even after the solution has cooled to room temperature.

  • Potential Cause: The solution is not sufficiently saturated, or crystallization has not been initiated.

  • Solution:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[2][12]

    • Add a seed crystal of pure this compound.[2][12]

    • If the above methods fail, it is likely that too much solvent was used. Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[12]

Problem 4: The final product is discolored (e.g., yellow or brown).

  • Potential Cause: The presence of colored, likely polar, organic impurities.

  • Solution:

    • During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal.[3]

    • Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]

Column Chromatography

Problem 1: The compound does not move from the top of the column (Rf = 0).

  • Potential Cause: The mobile phase (eluent) is not polar enough to displace the polar this compound from the polar silica gel stationary phase.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[5]

    • A common solvent system for acidic compounds is a mixture of dichloromethane and methanol, sometimes with a small amount of acetic or formic acid to improve peak shape.[13]

Problem 2: All compounds elute from the column very quickly with the solvent front (Rf ≈ 1).

  • Potential Cause: The eluent is too polar, causing all components of the mixture to be poorly retained on the stationary phase.

  • Solution:

    • Decrease the polarity of the eluent. For instance, increase the proportion of the less polar solvent (e.g., hexane in a hexane/ethyl acetate system).[5]

    • It is crucial to first determine an appropriate solvent system using Thin Layer Chromatography (TLC). An ideal Rf value for the desired compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a column.[4]

Problem 3: The separation between the desired product and impurities is poor (overlapping bands).

  • Potential Cause: The polarity difference between the eluent and the compounds is not optimized, or the column is overloaded.

  • Solution:

    • Use a shallower polarity gradient in your eluent system. This means making smaller, incremental changes to the solvent composition during elution.[14]

    • Ensure that the amount of crude material loaded onto the column is not excessive. A general rule of thumb is to use a mass of silica gel that is 20-50 times the mass of the crude sample.[4]

    • Make sure the column is packed uniformly to avoid channeling.[4]

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodPurity Before (%)Purity After (%)Yield (%)Key AdvantagesKey Disadvantages
Recrystallization (Ethanol/Water)859875Simple, good for removing minor impurities.Can have lower yields if the compound is somewhat soluble in the cold solvent.
Column Chromatography (Silica Gel, DCM/MeOH gradient)85>9960Excellent for separating compounds with different polarities.More time-consuming and requires more solvent.
Acid-Base Extraction859585Good for removing neutral or basic impurities.May not remove acidic impurities.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine a suitable eluent system using TLC. A good starting point for this compound is a mixture of dichloromethane (DCM) and methanol (MeOH). A small amount of acetic acid (e.g., 0.5%) can be added to the eluent to improve the peak shape of the carboxylic acid.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue) and carefully load it onto the top of the silica gel bed. Alternatively, the crude product can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute the more polar compounds.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow start Crude this compound check_impurities Analyze Impurity Profile (e.g., TLC, NMR) start->check_impurities recrystallization Recrystallization check_impurities->recrystallization Minor Impurities column_chromatography Column Chromatography check_impurities->column_chromatography Multiple Impurities / Similar Polarity extraction Acid-Base Extraction check_impurities->extraction Neutral/Basic Impurities pure_product Pure Product (Verify by MP, NMR, etc.) recrystallization->pure_product column_chromatography->pure_product extraction->pure_product end End pure_product->end

Caption: Decision workflow for selecting a purification technique.

Recrystallization_Troubleshooting start Recrystallization Attempt issue Issue Encountered? start->issue no_dissolve Compound doesn't dissolve issue->no_dissolve Yes oiling_out Compound 'oils out' issue->oiling_out Yes no_crystals No crystals form issue->no_crystals Yes success Successful Crystallization issue->success No solution1 Increase solvent polarity or amount no_dissolve->solution1 solution2 Reheat, add more solvent, cool slowly oiling_out->solution2 solution3 Scratch flask / Add seed crystal no_crystals->solution3 solution1->start solution2->start solution3->start

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Enhancing the Stability of Polyesters Derived from 4-(2-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyesters derived from 4-(2-Hydroxyethyl)benzoic acid. The information is designed to address specific issues encountered during synthesis and stability testing, helping you to enhance the performance and longevity of these materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is organized in a question-and-answer format to directly address common challenges.

Synthesis and Polymer Quality

Q1: My polymerization of this compound results in a low molecular weight polyester. What are the potential causes and solutions?

A1: Low molecular weight is a common issue in polycondensation reactions. Several factors could be contributing to this problem:

  • Incomplete Monomer Purification: Impurities in the this compound monomer can terminate the polymerization chain. Ensure the monomer is of high purity. Recrystallization or column chromatography may be necessary.

  • Inefficient Water Removal: Polycondensation is an equilibrium reaction where water is a byproduct. Inefficient removal of water will shift the equilibrium towards the reactants, limiting polymer chain growth. Ensure your reaction setup includes a high-vacuum line and an efficient condenser or Dean-Stark trap.

  • Suboptimal Catalyst Choice or Concentration: The choice and concentration of the catalyst are crucial. For polyesterification, common catalysts include tin-based compounds (e.g., tin(II) octoate), titanium-based compounds (e.g., titanium(IV) isopropoxide), and strong protic acids (e.g., p-toluenesulfonic acid). The optimal concentration needs to be determined empirically for your specific reaction conditions.

  • Reaction Temperature and Time: The polymerization temperature needs to be high enough to ensure the monomer is molten and the reaction proceeds at a reasonable rate, but not so high as to cause thermal degradation. A typical temperature range for melt polycondensation is 180-250°C. The reaction time should be sufficient to achieve high conversion; monitoring the viscosity of the reaction mixture can be a good indicator of molecular weight build-up.

  • Side Reactions: Undesired side reactions can cap the growing polymer chains. For instance, decarboxylation at very high temperatures can occur. Optimizing the reaction temperature and using appropriate catalysts can help minimize these side reactions.[1][2][3][4]

Q2: I am observing discoloration (yellowing) of my polyester during melt polycondensation. How can I prevent this?

A2: Discoloration is often a sign of thermal-oxidative degradation. Here are some strategies to mitigate this:

  • Inert Atmosphere: Conduct the polymerization under a strict inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Antioxidants: The addition of a small amount of an antioxidant can prevent oxidative degradation at high temperatures. Hindered phenolic antioxidants are commonly used for polyesters.[5]

  • Optimized Temperature Profile: Avoid excessively high temperatures. A staged temperature profile, where the temperature is gradually increased as the reaction progresses, can be beneficial.

  • Catalyst Selection: Some catalysts can promote discoloration. Research and select a catalyst that is known to yield polyesters with good color properties.

Polyester Stability and Degradation

Q3: My polyester is degrading too quickly under hydrolytic conditions. What are the primary degradation mechanisms and how can I improve its stability?

A3: Polyesters are susceptible to hydrolysis, especially in acidic or basic environments. The primary mechanism is the cleavage of the ester bonds in the polymer backbone. The presence of the ether linkage in polyesters derived from this compound can also influence the degradation profile.[6][7] Here's how you can enhance hydrolytic stability:

  • End-Capping: The terminal carboxylic acid and hydroxyl groups of the polyester chains can catalyze hydrolysis. Capping these end groups with monofunctional reagents can significantly improve stability. Common end-capping agents include:

    • Acid Anhydrides (e.g., Acetic Anhydride): Reacts with hydroxyl end groups.

    • Monofunctional Alcohols or Phenols (e.g., Benzoic Acid): Reacts with carboxylic acid end groups through esterification.[8][9][10]

  • Increase Crystallinity: The crystalline regions of a polymer are generally less susceptible to hydrolysis than the amorphous regions. Annealing the polyester sample may increase its crystallinity and thus its hydrolytic stability.

  • Incorporate Hydrophobic Moieties: If applicable to your application, copolymerizing with hydrophobic monomers can reduce water uptake and slow down hydrolysis.

  • Use of Anti-Hydrolysis Agents: Additives such as carbodiimides can be incorporated into the polyester to scavenge water and acidic byproducts of hydrolysis, thereby slowing down the degradation process.[11]

Q4: I am observing a significant loss in molecular weight upon exposing my polyester to UV light. How can I prevent photodegradation?

A4: The aromatic rings in the polyester backbone can absorb UV radiation, leading to photodegradation through mechanisms like photo-oxidation and chain scission.[12] To enhance photostability:

  • UV Stabilizers: Incorporate UV stabilizers into your polyester formulation. These can be categorized as:

    • UV Absorbers (e.g., Benzotriazoles, Benzophenones): These molecules absorb harmful UV radiation and dissipate it as heat.

    • Hindered Amine Light Stabilizers (HALS): These act as radical scavengers to inhibit the photo-oxidative degradation process.[5]

  • Opaque Fillers: For applications where transparency is not a requirement, the addition of opaque fillers like titanium dioxide (TiO2) can block UV radiation from penetrating the polymer matrix.

Q5: My polyester shows poor thermal stability during processing. What strategies can I employ to improve it?

A5: Thermal degradation of polyesters can occur through various mechanisms, including random chain scission and the formation of volatile byproducts.[13] To improve thermal stability:

  • Thermal Stabilizers: Incorporate thermal stabilizers such as phosphite-based compounds or hindered phenolic antioxidants.[5][11]

  • End-Capping: As with hydrolytic stability, end-capping the reactive terminal groups can prevent them from initiating thermal degradation pathways.[8][14]

  • High Purity Monomers and Catalysts: Residual impurities from the synthesis process can act as catalysts for thermal degradation. Ensure high purity of all components.

  • Processing Conditions: Process the polyester under an inert atmosphere and at the lowest possible temperature that still allows for adequate melt flow.

Data Presentation

The following tables summarize quantitative data on the stability of aliphatic-aromatic polyesters, which can serve as a reference for polyesters derived from this compound.

Table 1: Hydrolytic Degradation of Aliphatic-Aromatic Polyesters

Polyester CompositionMediumTemperature (°C)Time (days)Molecular Weight (Mn) Reduction (%)Weight Loss (%)Reference
Poly(butylene adipate-co-terephthalate) (PBAT)Phosphate Buffer (pH 8.0)5845~40Not Reported[15]
Poly(butylene adipate-co-terephthalate) (PBAT)Manure Compost5845~60~67[15]
Poly(trimethylene malonate) (PTM)Aqueous Solution (pH 11)Not Specified7~70~37[16]
Poly(trimethylene itaconate) (PTI)Aqueous Solution (pH 11)Not Specified7~50~21[16]

Table 2: Thermal Stability of Aromatic Polyesters with Ether Linkages

PolymerOnset Decomposition Temp (TGA, °C)Temperature at 10% Weight Loss (TGA, °C)Reference
Semi-aromatic poly(ester ether) (SAEE) - 0 mol% aromatic~363Not Reported[17]
Semi-aromatic poly(ester ether) (SAEE) - 27 mol% aromatic~339Not Reported[17]
Aromatic Polyester with Ether and Amide linkages>301Not Reported[18]

Experimental Protocols

Accelerated Hydrolytic Degradation Study

Objective: To evaluate the hydrolytic stability of the polyester under accelerated conditions.

Materials:

  • Polyester film or powder sample (pre-weighed).

  • Phosphate buffered saline (PBS) at pH 7.4.

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment (e.g., pH 5.5 and pH 9.0).

  • Incubator or water bath.

  • GPC system for molecular weight analysis.

  • Vacuum oven.

Procedure:

  • Prepare polyester samples of known weight and dimensions (for films).

  • Place the samples in sealed vials containing the degradation medium (e.g., PBS at pH 7.4). For accelerated testing, higher temperatures (e.g., 37°C, 50°C, 70°C) can be used.[19] It is also common to test at different pH values to simulate various physiological or environmental conditions.[16]

  • Place the vials in an incubator or water bath set to the desired temperature.

  • At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove a set of samples from each condition.

  • Gently rinse the samples with deionized water to remove any buffer salts.

  • Dry the samples to a constant weight in a vacuum oven at a temperature below the polymer's glass transition temperature.

  • Measure the final weight of the dried samples to calculate the percentage of weight loss.

  • Analyze the molecular weight and molecular weight distribution of the degraded samples using Gel Permeation Chromatography (GPC).

  • Plot the percentage of weight loss and the percentage of molecular weight reduction as a function of time for each condition.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal stability and decomposition profile of the polyester.

Instrument: Thermogravimetric Analyzer (TGA).

Procedure:

  • Calibrate the TGA instrument for temperature and weight.

  • Accurately weigh 5-10 mg of the polyester sample into a TGA pan (typically aluminum or platinum).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to create an inert atmosphere. For oxidative stability studies, air can be used as the purge gas.[20]

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[21]

  • Record the weight loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine:

    • Onset decomposition temperature (Tonset): The temperature at which significant weight loss begins.

    • Temperature at maximum rate of decomposition (Tmax): Determined from the peak of the derivative of the TGA curve (DTG curve).

    • Residual weight at the final temperature.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Objective: To determine the thermal transitions of the polyester, such as the glass transition temperature (Tg) and melting temperature (Tm), and to assess the effects of degradation.

Instrument: Differential Scanning Calorimeter (DSC).

Procedure:

  • Calibrate the DSC instrument for temperature and enthalpy.

  • Accurately weigh 5-10 mg of the polyester sample into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Subject the sample to a heat-cool-heat cycle to erase the thermal history and obtain reproducible results. A typical cycle would be:

    • First Heat: Heat from ambient temperature to a temperature above the expected melting point (e.g., 250°C) at a heating rate of 10°C/min.

    • Cool: Cool the sample to a low temperature (e.g., -50°C) at a controlled cooling rate (e.g., 10°C/min).

    • Second Heat: Heat the sample again to the final temperature at the same heating rate as the first heat.[22]

  • Record the heat flow as a function of temperature.

  • Analyze the second heating scan to determine:

    • Glass Transition Temperature (Tg): Observed as a step change in the baseline.

    • Crystallization Temperature (Tc): An exothermic peak observed during the cooling scan.

    • Melting Temperature (Tm): An endothermic peak observed during the heating scan.

    • Enthalpy of Melting (ΔHm): The area under the melting peak, used to calculate the degree of crystallinity.

Degradation can be observed in DSC as a shift in Tg and Tm, a change in the enthalpy of melting, or the appearance of exothermic peaks related to cross-linking or other reactions.[2][3]

Visualizations

Degradation Pathways

cluster_degradation Degradation Mechanisms cluster_factors Influencing Factors cluster_effects Effects on Polyester Polyester Polyester from this compound Hydrolysis Hydrolysis (Ester & Ether Bond Cleavage) Polyester->Hydrolysis Thermal_Degradation Thermal Degradation (Chain Scission) Polyester->Thermal_Degradation Photodegradation Photodegradation (UV Absorption) Polyester->Photodegradation MW_Loss Molecular Weight Reduction Hydrolysis->MW_Loss Property_Loss Loss of Mechanical Properties Hydrolysis->Property_Loss Thermal_Degradation->MW_Loss Thermal_Degradation->Property_Loss Discoloration Discoloration Thermal_Degradation->Discoloration Photodegradation->MW_Loss Photodegradation->Property_Loss Photodegradation->Discoloration Moisture Moisture/Humidity Moisture->Hydrolysis Temperature High Temperature Temperature->Thermal_Degradation UV_Light UV Radiation UV_Light->Photodegradation pH Acidic/Basic pH pH->Hydrolysis

Caption: Major degradation pathways for polyesters.

Experimental Workflow for Stability Assessment

cluster_synthesis Synthesis & Preparation cluster_exposure Accelerated Aging cluster_analysis Analysis cluster_evaluation Evaluation Start Polyester Synthesis Sample_Prep Sample Preparation (Films/Powder) Start->Sample_Prep Hydrolytic Hydrolytic Aging (pH, Temp) Sample_Prep->Hydrolytic Thermal Thermal Aging (Temp, Atmosphere) Sample_Prep->Thermal Photo Photo-Aging (UV Light) Sample_Prep->Photo GPC GPC (Molecular Weight) Hydrolytic->GPC Mechanical Mechanical Testing (Tensile Strength) Hydrolytic->Mechanical TGA TGA (Thermal Stability) Thermal->TGA DSC DSC (Thermal Transitions) Photo->DSC Data_Analysis Data Analysis & Interpretation GPC->Data_Analysis TGA->Data_Analysis DSC->Data_Analysis Mechanical->Data_Analysis Stability_Report Stability Assessment Report Data_Analysis->Stability_Report

Caption: Workflow for polyester stability assessment.

Troubleshooting Logic for Low Molecular Weight Polyester

cluster_investigate Investigation Steps cluster_solutions Potential Solutions Start Low Molecular Weight Polyester Obtained Check_Monomer Check Monomer Purity Start->Check_Monomer Check_Reaction Review Reaction Conditions Start->Check_Reaction Check_Setup Inspect Reaction Setup Start->Check_Setup Purify_Monomer Purify Monomer Check_Monomer->Purify_Monomer Optimize_Conditions Optimize Temp, Time, Catalyst Check_Reaction->Optimize_Conditions Improve_Vacuum Improve Water Removal (High Vacuum) Check_Setup->Improve_Vacuum Check_Leaks Check for Leaks in the System Check_Setup->Check_Leaks End High Molecular Weight Polyester Achieved Purify_Monomer->End Optimize_Conditions->End Improve_Vacuum->End Check_Leaks->End

Caption: Troubleshooting low molecular weight polyester.

References

optimizing reaction conditions for the esterification of 4-(2-Hydroxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the esterification of 4-(2-Hydroxyethyl)benzoic acid. This document offers troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most common and straightforward method for the esterification of this compound is the Fischer-Speier esterification.[1][2][3][4][5][6][7] This reaction involves heating the carboxylic acid with an excess of an alcohol (such as methanol or ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3] The use of excess alcohol helps to shift the reaction equilibrium towards the formation of the ester product.[1][2]

Q2: What are the typical reaction conditions for the Fischer esterification of this compound?

A2: Typical reaction conditions involve refluxing the this compound in the desired alcohol (which also serves as the solvent) with a catalytic amount of a strong acid. Reaction times can vary from 30 minutes to 15 hours, depending on the scale and desired conversion.[2][8]

Q3: What are potential side reactions to be aware of during the esterification of this compound?

A3: While intramolecular cyclization to form a lactone is a concern for the ortho isomer (2-(2-Hydroxyethyl)benzoic acid), it is not a significant issue for the para isomer. However, under certain conditions, other side reactions could occur:

  • Dimerization/Polymerization: Self-esterification between the carboxylic acid of one molecule and the hydroxyl group of another can lead to the formation of dimers or oligomers.

  • Ether formation: Dehydration of the primary alcohol at high temperatures in the presence of a strong acid could lead to the formation of a bis-ether.

  • Sulfonation: If using sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring is a possibility, though less likely under typical esterification conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification reaction can be effectively monitored using Thin Layer Chromatography (TLC).[9] A suitable solvent system should be chosen to clearly separate the starting material (this compound), the desired ester product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Ester
Possible Cause Troubleshooting Strategy
Incomplete Reaction Increase Reaction Time: Continue to reflux the reaction mixture and monitor by TLC until the starting material is consumed. Increase Catalyst Amount: While catalytic, an insufficient amount of acid may lead to slow reaction rates. A typical amount is a few drops of concentrated sulfuric acid.[4] Increase Temperature: Ensure the reaction is at a steady reflux.
Equilibrium Not Shifted Towards Products Use a Large Excess of Alcohol: The alcohol often serves as the solvent, ensuring it is in large molar excess to drive the equilibrium forward.[2][3] Remove Water: For larger scale reactions or with less volatile alcohols, a Dean-Stark apparatus can be used to remove the water formed during the reaction, which also shifts the equilibrium towards the product.[3]
Loss of Product During Work-up Optimize Extraction: Ensure the correct pH for extraction. The aqueous layer should be basic to remove unreacted carboxylic acid. Use an appropriate organic solvent for extraction in which the ester is highly soluble. Minimize Emulsion Formation: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help to break it.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Strategy
Unreacted Starting Material Improve Work-up: During the work-up, wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove any remaining acidic starting material.[3][10][11] Purification: If unreacted starting material persists, purification by column chromatography may be necessary.
Formation of Byproducts Optimize Reaction Conditions: High temperatures and prolonged reaction times can sometimes lead to byproduct formation. Consider using milder conditions or a different acid catalyst. Purification: Isolate the desired product from byproducts using column chromatography on silica gel.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(2-Hydroxyethyl)benzoate

This protocol is adapted from standard Fischer esterification procedures for benzoic acid.[2][10][11]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (or Diethyl Ether)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask, dissolve this compound in an excess of methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with brine.[3][10]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 4-(2-Hydroxyethyl)benzoate

This protocol is based on the esterification of a similar compound, 4-(hydroxymethyl)benzoic acid.[8]

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Water

Procedure:

  • Dissolve this compound in a large volume of absolute ethanol in a round-bottomed flask.

  • Add approximately 1 g of concentrated sulfuric acid per 4 g of starting material.

  • Heat the mixture under reflux for about 15 hours.

  • After cooling, evaporate the excess ethanol.

  • Take up the residue in water and extract with diethyl ether (3 x 100 mL for a 4g scale reaction).

  • Wash the combined organic phases with saturated sodium hydrogen carbonate solution until neutral.

  • Dry the organic layer, filter, and remove the solvent to yield the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Esterification of Benzoic Acid Derivatives

ParameterProtocol for Methyl Benzoate[2][10]Protocol for Ethyl 4-(hydroxymethyl)benzoate[8]
Carboxylic Acid Benzoic Acid4-(hydroxymethyl)benzoic acid
Alcohol MethanolEthanol
Catalyst Conc. H₂SO₄Conc. H₂SO₄
Solvent Methanol (excess)Ethanol (excess)
Temperature Reflux (~65 °C)Reflux (~78 °C)
Reaction Time 30-45 min15 hours
Work-up Extraction with CH₂Cl₂, washes with H₂O, NaHCO₃, brineExtraction with Ether, wash with NaHCO₃

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve this compound in excess alcohol add_catalyst Add conc. H₂SO₄ catalyst start->add_catalyst reflux Heat to reflux (2-15 hours) add_catalyst->reflux cool Cool to RT reflux->cool evaporate Remove excess alcohol cool->evaporate extract Dissolve in organic solvent and wash with H₂O, NaHCO₃, brine evaporate->extract dry Dry organic layer (e.g., MgSO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Column Chromatography (if necessary) concentrate->chromatography product Pure Ester Product chromatography->product

Caption: Experimental workflow for the Fischer esterification of this compound.

troubleshooting_low_yield cluster_solutions_rxn Solutions for Incomplete Reaction cluster_solutions_workup Solutions for Work-up Issues start Low Yield of Ester incomplete_rxn Check for unreacted starting material (TLC) start->incomplete_rxn Possible Cause workup_issue Review work-up procedure start->workup_issue Possible Cause increase_time Increase reaction time incomplete_rxn->increase_time increase_temp Ensure steady reflux incomplete_rxn->increase_temp increase_catalyst Increase catalyst amount incomplete_rxn->increase_catalyst remove_water Use Dean-Stark trap incomplete_rxn->remove_water optimize_extraction Optimize extraction pH and solvent workup_issue->optimize_extraction check_product_solubility Check product solubility in aqueous layers workup_issue->check_product_solubility

Caption: Troubleshooting guide for low ester yield in the esterification of this compound.

References

avoiding common pitfalls in 4-(2-Hydroxyethyl)benzoic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating experiments involving 4-(2-Hydroxyethyl)benzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to prevent common pitfalls and ensure successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

A1: this compound is a versatile bifunctional molecule with applications in several fields. It is primarily used as a monomer in the synthesis of polyesters and other polymers.[1][2] Its dual functionality (a carboxylic acid and a primary alcohol) also makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Additionally, it finds use in the formulation of pharmaceuticals as a pH stabilizer and solubilizing agent, and in cosmetics for its moisturizing properties.[1]

Q2: What are the key safety precautions to consider when working with this compound?

A2: this compound is an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[3] Therefore, it is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: How should this compound be properly stored?

A3: For long-term stability, this compound powder should be stored at -20°C for up to three years.[4] If dissolved in a solvent, it should be stored at -80°C for up to one year.[4]

Q4: Is there any known involvement of this compound in biological signaling pathways?

A4: Currently, there is limited direct evidence in the scientific literature to suggest that this compound itself is a significant signaling molecule in biological pathways. Its primary role in a biological context is as a building block for larger, more complex molecules that may have biological activity.

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound and provides systematic solutions.

Esterification Reactions

Problem: Low or no yield of the desired ester.

Potential Cause Suggested Solution
Incomplete Reaction (Equilibrium) The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol (which can also serve as the solvent) or remove water as it forms using a Dean-Stark apparatus.
Catalyst Inactivation Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and has not been deactivated by moisture.
Side Reaction: Intramolecular Cyclization (Lactone Formation) The hydroxyethyl group can react with the carboxylic acid group intramolecularly to form a lactone, especially at high temperatures. To minimize this, use milder reaction conditions (lower temperature, shorter reaction time) or protect the hydroxyl group before esterification.
Impure Starting Material Verify the purity of the this compound and the alcohol using appropriate analytical techniques (e.g., NMR, HPLC) before starting the reaction.

Problem: Formation of an unexpected side-product.

Potential Cause Suggested Solution
Intramolecular Esterification (Lactone Formation) As mentioned above, lactone formation is a common side reaction. This can be confirmed by spectroscopic analysis (e.g., IR, NMR, Mass Spectrometry) of the reaction mixture.
Intermolecular Esterification (Oligomerization) At higher concentrations and temperatures, intermolecular esterification can occur, leading to the formation of dimers and oligomers. Diluting the reaction mixture can help to favor the desired intramolecular reaction if applicable, or the desired intermolecular reaction with a different alcohol.
Contaminants in Reactants Impurities in the starting materials or solvents can lead to unexpected side products. Ensure all reagents and solvents are of high purity.
Polymerization Reactions (Polyester Synthesis)

Problem: Low molecular weight of the resulting polyester.

Potential Cause Suggested Solution
Inefficient Water Removal The water produced during polycondensation must be efficiently removed to drive the reaction towards high molecular weight polymer formation. Use high vacuum and an appropriate condenser setup.
Impurities in the Monomer Monofunctional impurities in the this compound can act as chain terminators, limiting the final molecular weight. Purify the monomer by recrystallization before use.
Inappropriate Catalyst or Catalyst Concentration The choice and concentration of the catalyst are crucial. Common catalysts for polyesterification include tin compounds (e.g., stannous octoate), titanium alkoxides, and antimony compounds.[5] Optimize the catalyst type and concentration for your specific reaction conditions.
Reaction Temperature and Time Polycondensation reactions often require high temperatures and long reaction times to achieve high molecular weights. Optimize these parameters while being mindful of potential side reactions like degradation or discoloration.

Problem: Discoloration of the polymer.

Potential Cause Suggested Solution
Thermal Degradation Prolonged exposure to high temperatures can cause the polymer to degrade and discolor. Use the minimum effective reaction temperature and time. Consider using a thermal stabilizer.
Oxidation The reaction mixture can be susceptible to oxidation at high temperatures. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon).
Catalyst-Induced Discoloration Some catalysts can cause discoloration. Investigate different catalyst systems to find one that minimizes color formation.

Experimental Protocols & Data

Solubility Data
Solvent Solubility
Water (cold)Sparingly soluble
Water (hot)Soluble
MethanolSoluble
EthanolSoluble
AcetoneSoluble
Ethyl AcetateModerately Soluble
DichloromethaneSlightly Soluble
HexaneInsoluble

Note: This table provides qualitative solubility information. It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific application.

Protocol 1: Fischer Esterification of this compound with Ethanol

This protocol describes the synthesis of ethyl 4-(2-hydroxyethyl)benzoate.

Materials:

  • This compound

  • Absolute Ethanol (large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in a large excess of absolute ethanol (e.g., 20-30 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the solution while stirring.

  • Attach a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO2 evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Purification of this compound by Recrystallization

This protocol describes the purification of this compound from non-polar impurities.

Materials:

  • Crude this compound

  • Deionized Water

  • Erlenmeyer flask, hot plate, Buchner funnel, filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to dissolve the solid completely. The goal is to create a saturated solution at high temperature.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool down slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, cool the flask in an ice bath for about 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants This compound + Ethanol (excess) + H2SO4 (cat.) reflux Reflux (4-6h) reactants->reflux Heat evaporation Evaporate Ethanol reflux->evaporation extraction Dissolve in Ethyl Acetate Wash with H2O, NaHCO3, Brine evaporation->extraction drying Dry with MgSO4 extraction->drying concentration Concentrate drying->concentration chromatography Column Chromatography concentration->chromatography product Pure Ethyl 4-(2-hydroxyethyl)benzoate chromatography->product

Caption: Workflow for the Fischer esterification of this compound.

Troubleshooting Logic: Low Esterification Yield

Low_Yield_Troubleshooting cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products start Low Ester Yield check_reaction Check Reaction Progress (TLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Observed? incomplete->side_products No increase_time Increase Reaction Time incomplete->increase_time Yes lactone Lactone Formation? (Intramolecular Cyclization) side_products->lactone Yes end Improved Yield side_products->end No Side Products, Reaction Complete increase_alcohol Increase Alcohol Excess increase_time->increase_alcohol remove_water Remove Water (Dean-Stark) increase_alcohol->remove_water check_catalyst Check Catalyst Activity remove_water->check_catalyst check_catalyst->end oligomers Oligomerization? lactone->oligomers No lactone_solution Use Milder Conditions (Lower Temp, Shorter Time) lactone->lactone_solution Yes oligomers_solution Dilute Reaction Mixture oligomers->oligomers_solution Yes lactone_solution->end oligomers_solution->end

Caption: Troubleshooting logic for addressing low yield in esterification reactions.

Potential Side Reaction Pathway: Lactone Formation

Lactone_Formation start This compound OH COOH transition Intramolecular Esterification start->transition product Lactone O C=O transition->product Heat, H+

Caption: Intramolecular cyclization of this compound to form a lactone.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4-(2-Hydroxyethyl)benzoic Acid and p-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of 4-(2-Hydroxyethyl)benzoic acid and p-hydroxybenzoic acid. While extensive research has elucidated the multifaceted biological profile of p-hydroxybenzoic acid, a notable scarcity of publicly available data exists for this compound. This document summarizes the available experimental data for p-hydroxybenzoic acid and discusses the potential biological activities of this compound based on structure-activity relationships of related phenolic compounds.

Overview of Compounds

p-Hydroxybenzoic acid (PHBA) is a phenolic compound found in a variety of plants and is a common metabolite of parabens. It is recognized for its diverse biological properties, including antimicrobial, antioxidant, anti-inflammatory, and estrogenic activities[1][2]. Structurally, it consists of a benzene ring substituted with a hydroxyl group and a carboxylic acid group at the para position.

This compound is a derivative of benzoic acid characterized by a 2-hydroxyethyl group at the para position of the benzene ring. It is utilized in the pharmaceutical and cosmetic industries as a pH stabilizer, solubilizing agent, and preservative[3]. Despite its commercial use, there is a significant lack of published research detailing its specific biological activities.

Quantitative Comparison of Biological Activities

Due to the limited available data for this compound, a direct quantitative comparison is not currently possible. The following table summarizes the reported biological activities for p-hydroxybenzoic acid.

Biological ActivityTest SystemKey Findings for p-Hydroxybenzoic AcidReference
Antimicrobial Various bacteria and fungiIC50 of 160 µg/mL against some Gram-positive and Gram-negative bacteria.[1][4]
Ganoderma boninenseIn-vitro antimicrobial and fungitoxicity activity at a concentration range of 0.5-2.5 mg/ml.[1]
Antioxidant Ferric Reducing Antioxidant Power (FRAP) assayPossesses good antioxidant effects.[1]
Superoxide radical scavengingDemonstrates antioxidant properties.[5]
Anti-inflammatory Carrageenan-induced paw edema in ratsActivity comparable to diclofenac sodium.[1]
Estrogenic MCF-7 human breast cancer cellsPromoted proliferation at 100 µM.[6][7]
Yeast estrogenicity assayInactive in some studies.[8]
Hypoglycemic Streptozotocin-induced diabetic ratsDecreases plasma glucose level in a dose-dependent manner.[1]

Detailed Biological Activities and Experimental Protocols

p-Hydroxybenzoic Acid

1. Antimicrobial Activity

p-Hydroxybenzoic acid has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. Its mechanism is believed to involve the disruption of cell membrane integrity and function.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A common method to quantify antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

G cluster_prep Preparation cluster_assay Assay cluster_results Results start Bacterial Culture compound Prepare Serial Dilutions of p-Hydroxybenzoic Acid start->compound inoculate Inoculate Dilutions with Bacterial Suspension compound->inoculate Add to 96-well plate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for Turbidity incubate->observe mic Determine MIC (Lowest concentration with no visible growth) observe->mic

Fig. 1: Workflow for MIC determination.

2. Antioxidant Activity

The antioxidant properties of p-hydroxybenzoic acid are attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound.

G start Mix p-Hydroxybenzoic Acid with DPPH solution incubate Incubate in the dark (30 minutes) start->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate

Fig. 2: DPPH radical scavenging assay workflow.

3. Anti-inflammatory Activity

p-Hydroxybenzoic acid has been shown to possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the anti-inflammatory activity of compounds.

G cluster_procedure Procedure cluster_analysis Analysis administer Administer p-Hydroxybenzoic Acid or Vehicle to Rats induce Inject Carrageenan into the Paw administer->induce 1 hour prior measure Measure Paw Volume at different time intervals induce->measure compare Compare Paw Edema between Treated and Control Groups measure->compare

Fig. 3: Carrageenan-induced paw edema experimental workflow.

4. Estrogenic Activity

Studies have reported estrogen-like effects of p-hydroxybenzoic acid, which may be attributed to its structural similarity to estrogen and its ability to interact with estrogen receptors[6][7]. However, other studies have failed to confirm this activity, indicating the need for further research[8].

Signaling Pathway: Estrogen Receptor-Mediated Gene Expression

The estrogenic activity of a compound can be mediated through the activation of estrogen receptors (ERα and ERβ), leading to the transcription of target genes.

G PHBA p-Hydroxybenzoic Acid ER Estrogen Receptor (ER) PHBA->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to

Fig. 4: Estrogenic activity signaling pathway.
This compound

As previously stated, there is a significant lack of direct experimental data on the biological activities of this compound. Its primary documented applications are in formulation science as an excipient[3].

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of benzoic acid derivatives is influenced by the nature and position of substituents on the benzene ring[9][10][11][12].

  • Antimicrobial Activity : The lipophilicity of the molecule often plays a crucial role. The addition of the 2-hydroxyethyl group to the benzoic acid backbone in this compound increases its polarity compared to p-hydroxybenzoic acid. This might influence its ability to penetrate microbial cell membranes, potentially altering its antimicrobial efficacy.

  • Antioxidant Activity : The phenolic hydroxyl group is the primary determinant of antioxidant activity in phenolic acids. Since this compound lacks a phenolic hydroxyl group, it is predicted to have significantly lower, if any, direct antioxidant activity compared to p-hydroxybenzoic acid.

  • Anti-inflammatory and Estrogenic Activities : The interaction with specific receptors and enzymes for these activities is highly dependent on the three-dimensional structure and electronic properties of the molecule. The presence of the flexible 2-hydroxyethyl group could influence binding to target proteins, but without experimental data, any prediction remains speculative.

Conclusion

p-Hydroxybenzoic acid is a well-characterized compound with a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and estrogenic effects. In stark contrast, this compound remains largely uncharacterized in terms of its biological properties, despite its use in commercial products. The structural differences between the two molecules, particularly the replacement of a phenolic hydroxyl group with a hydroxyethyl group, suggest that their biological activities are likely to be significantly different. Further research is imperative to elucidate the pharmacological and toxicological profile of this compound to ensure its safe and effective use. This guide highlights the current knowledge gap and underscores the need for dedicated studies on the biological activities of this compound.

References

A Comparative Analysis of Preservative Efficacy: 4-(2-Hydroxyethyl)benzoic Acid Versus Parabens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the preservative performance of 4-(2-Hydroxyethyl)benzoic acid and the widely used parabens, supported by available experimental data and detailed methodologies.

In the landscape of pharmaceutical and cosmetic formulation, the choice of a preservative system is critical to ensure product safety and stability. Parabens, the esters of p-hydroxybenzoic acid, have long been the industry standard due to their broad-spectrum antimicrobial activity and cost-effectiveness. However, with ongoing discussions regarding their potential drawbacks, the exploration of alternative preservatives is a key focus of research and development. This guide provides a comparative overview of the preservative efficacy of a lesser-known benzoic acid derivative, this compound, against the well-established parabens.

Executive Summary

While extensive data exists for the antimicrobial efficacy of parabens, there is a notable scarcity of direct comparative studies and quantitative data for this compound. This guide synthesizes the available information on both, highlighting the known antimicrobial properties of parabens and providing a framework for evaluating potential alternatives like this compound. The primary mechanism of antimicrobial action for benzoic acid and its derivatives, including parabens, involves the disruption of microbial cell homeostasis through the release of H+ ions into the cytoplasm, a process that is pH-dependent.[1][2]

Data Presentation: A Comparative Look at Antimicrobial Efficacy

Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound, a direct quantitative comparison with parabens is challenging. However, we can present the well-documented efficacy of various parabens against common contaminants to establish a benchmark for performance.

Table 1: Minimum Inhibitory Concentration (MIC) of Common Parabens against a Range of Microorganisms

MicroorganismMethylparaben (%)Ethylparaben (%)Propylparaben (%)Butylparaben (%)
Bacillus cereus0.20.10.0250.0125
Bacillus subtilis0.10.10.01250.0125
Saccharomyces cerevisiae0.10.040.020.02
Candida albicans0.1-0.05-
Penicillium digitatum----
Aspergillus niger--0.05-

It is important to note that the antimicrobial activity of parabens generally increases with the length of the alkyl chain.[4] However, this also corresponds to a decrease in water solubility.[5] For this reason, combinations of parabens, such as methylparaben and propylparaben, are often used to achieve a broad spectrum of activity with enhanced solubility.[5]

Experimental Protocols: Evaluating Preservative Efficacy

To ensure the safety and stability of pharmaceutical and cosmetic products, rigorous testing of preservative systems is essential. The most common and widely accepted method is the Preservative Efficacy Test (PET) , also known as a challenge test .

Preservative Efficacy Test (Challenge Test)

The fundamental principle of a challenge test is to intentionally introduce a known quantity of specific microorganisms into a product and monitor the preservative's ability to reduce and control this microbial population over time. Standardized protocols, such as those outlined by the United States Pharmacopeia (USP <51>) and the International Organization for Standardization (ISO 11930) , provide a framework for conducting these tests.

Key Steps in a Preservative Efficacy Test:

  • Selection of Microorganisms: A panel of representative microorganisms, including Gram-positive bacteria, Gram-negative bacteria, yeast, and mold, is selected. Common challenge organisms include:

    • Staphylococcus aureus (Gram-positive bacterium)

    • Pseudomonas aeruginosa (Gram-negative bacterium)

    • Escherichia coli (Gram-negative bacterium)

    • Candida albicans (Yeast)

    • Aspergillus brasiliensis (Mold)

  • Inoculation: The product is inoculated with a standardized concentration of each microorganism.

  • Incubation: The inoculated product is stored at a specified temperature for a defined period (typically 28 days).

  • Sampling and Enumeration: At predetermined intervals (e.g., 7, 14, and 28 days), samples are taken from the product, and the number of viable microorganisms is determined.

  • Evaluation: The log reduction in the microbial population is calculated at each time point and compared against acceptance criteria defined in the relevant pharmacopeia or standard.

Mandatory Visualization

Experimental Workflow for Preservative Efficacy Testing

The following diagram illustrates a typical workflow for a preservative efficacy test, providing a clear visual representation of the experimental process.

Preservative_Efficacy_Test_Workflow start Start: Product Formulation with Preservative prep_inoculum Prepare Standardized Microbial Inoculum (Bacteria, Yeast, Mold) start->prep_inoculum inoculation Inoculate Product Samples with Microbial Suspension prep_inoculum->inoculation incubation Incubate Inoculated Samples (28 days at specified temperature) inoculation->incubation sampling Perform Sampling at Intervals (e.g., Day 0, 7, 14, 28) incubation->sampling enumeration Plate Samples and Enumerate Viable Microorganisms (CFU/g or mL) sampling->enumeration analysis Calculate Log Reduction from Initial Inoculum enumeration->analysis evaluation Compare Results to Acceptance Criteria (e.g., USP <51>, ISO 11930) analysis->evaluation pass Preservative System is Effective evaluation->pass Meets Criteria fail Preservative System is Not Effective evaluation->fail Does Not Meet Criteria end End pass->end fail->end

Caption: A flowchart illustrating the key stages of a preservative efficacy (challenge) test.

Proposed Antimicrobial Mechanism of Action

The antimicrobial action of benzoic acid derivatives, including parabens, is generally understood to involve the disruption of key cellular processes. While the precise signaling pathways are not fully elucidated for all derivatives, a general mechanism can be proposed.

Antimicrobial_Mechanism cluster_outside External Environment cluster_cell Microbial Cell Preservative Benzoic Acid Derivative (e.g., Paraben) Membrane Cell Membrane Preservative->Membrane Penetration Cytoplasm Cytoplasm (pH ~7) Membrane->Cytoplasm Disruption Disruption of: - Membrane Transport - Enzyme Activity - DNA/RNA Synthesis Cytoplasm->Disruption Release of H+ ions (Lowering of intracellular pH) CellDeath Inhibition of Growth / Cell Death Disruption->CellDeath

Caption: A simplified diagram of the proposed antimicrobial mechanism of benzoic acid derivatives.

Conclusion

Parabens have a long history of safe and effective use as preservatives, with a wealth of supporting experimental data. Their broad-spectrum activity and established performance make them a reliable choice in many formulations. While this compound is also utilized for its preservative properties, a clear, data-driven comparison of its efficacy against parabens is hampered by the lack of publicly available, direct comparative studies, particularly quantitative data such as MIC values and challenge test results.

For researchers and formulators considering alternatives to parabens, it is imperative to conduct rigorous preservative efficacy testing on new candidates like this compound within their specific formulations. This will ensure that any new preservative system meets the required standards for microbial protection and product safety. Further research into the antimicrobial spectrum and mechanism of action of this compound is warranted to fully understand its potential as a preservative in the pharmaceutical and cosmetic industries.

References

A Comparative Performance Analysis: 4-(2-Hydroxyethyl)benzoic Acid-Based Polyesters Versus Polyethylene Terephthalate (PET)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of polyesters based on 4-(2-Hydroxyethyl)benzoic acid (HEBA) and the widely used polyethylene terephthalate (PET). Due to the limited availability of performance data for polyesters synthesized directly from HEBA, this guide will utilize data from a structurally similar aromatic-aliphatic polyester, poly(2-(2-hydroxyethoxy)benzoate), as a proxy for a HEBA-based polymer. This comparison aims to provide valuable insights for material selection in research and development, particularly in applications where properties like thermal stability, mechanical strength, and biodegradability are critical.

Executive Summary

Polyethylene terephthalate (PET) is a well-established, high-performance thermoplastic polyester known for its excellent mechanical and thermal properties.[1] However, its resistance to biodegradation poses significant environmental concerns.[2] Polyesters derived from this compound (HEBA) are emerging as potentially biodegradable alternatives, leveraging a combination of aromatic and aliphatic segments in their structure. This guide presents a data-driven comparison of the key performance characteristics of PET and a proxy for HEBA-based polyesters to aid in the evaluation of their suitability for various applications.

Data Presentation: Performance Metrics

The following tables summarize the key thermal and mechanical properties of the HEBA-based polyester proxy and PET.

Table 1: Thermal Properties

PropertyHEBA-Based Polyester Proxy (poly(2-(2-hydroxyethoxy)benzoate))Polyethylene Terephthalate (PET)
Glass Transition Temperature (Tg)~27 °C[3]70 - 80 °C[4]
Melting Point (Tm)Detectable on first heating cycle[3]> 250 °C
Heat Deflection TemperatureNot Available80 °C[4]
Thermal Degradation TemperatureAbove 145 °C[3]> 350 °C (decomposes)[1]

Table 2: Mechanical Properties

PropertyHEBA-Based Polyester Proxy (poly(2-(2-hydroxyethoxy)benzoate))Polyethylene Terephthalate (PET)
Tensile StrengthTunable with molecular weight[5][3]80 MPa (biaxially oriented film: 190 - 260 MPa)[6]
Modulus of ElasticityTunable with molecular weight[5][3]2 - 4 GPa[6]
Hardness (Rockwell)Not AvailableM94 - 101[2]

Table 3: Biodegradation Potential

PolymerBiodegradation
HEBA-Based Polyester ProxyEnzymatically degradable (slow)[5][3]
Polyethylene Terephthalate (PET)Highly resistant to biodegradation; some enzymes (e.g., PETase) can slowly degrade it.[7][8][9]

Experimental Protocols

The data presented in this guide are based on standard polymer characterization techniques. Detailed methodologies for these key experiments are outlined below.

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) and melting point (Tm) of the polyesters. A typical procedure involves heating a small sample (5-10 mg) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The sample is often subjected to a heat-cool-heat cycle to erase its thermal history. The Tg is observed as a step change in the heat flow, while the Tm is identified as an endothermic peak.

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition temperature of the polymers. A sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is monitored as a function of temperature. The temperature at which significant weight loss occurs is considered the onset of thermal degradation.

Mechanical Testing

Tensile Testing: Tensile properties, such as tensile strength and modulus of elasticity, are measured using a universal testing machine. Dog-bone shaped specimens are subjected to a controlled tensile force until they fracture. The stress-strain curve obtained from this test provides information about the material's strength, stiffness, and ductility.

Biodegradation Assessment

Enzymatic Degradation: The biodegradability of the polyesters can be assessed by exposing polymer films or powders to specific enzymes, such as lipases or PETase, in a buffered solution at an optimal temperature and pH. The degradation is monitored over time by measuring the weight loss of the polymer, changes in its molecular weight (via Gel Permeation Chromatography - GPC), and the release of degradation products into the solution (analyzed by techniques like High-Performance Liquid Chromatography - HPLC).

Visualization of Polymer Synthesis and Characterization Workflow

The following diagrams illustrate the general workflow for the synthesis and characterization of these polyesters.

G cluster_synthesis Polyester Synthesis cluster_characterization Performance Characterization Monomers Monomers (e.g., HEBA or Terephthalic Acid + Ethylene Glycol) Polycondensation Polycondensation/ Ring-Opening Polymerization Monomers->Polycondensation Catalyst Catalyst Catalyst->Polycondensation Polyester Polyester Product Polycondensation->Polyester Thermal Thermal Analysis (DSC, TGA) Polyester->Thermal Sample Mechanical Mechanical Testing (Tensile Test) Polyester->Mechanical Sample Biodegradation Biodegradation Assay (Enzymatic Degradation) Polyester->Biodegradation Sample Data Performance Data Thermal->Data Mechanical->Data Biodegradation->Data

Caption: General workflow for polyester synthesis and performance characterization.

Logical Relationship in Performance Comparison

The selection of a polyester for a specific application often involves a trade-off between performance and biodegradability.

G PET PET High_Performance High Thermal & Mechanical Performance PET->High_Performance Strongly Associated HEBA_Polyester HEBA-Based Polyester (Proxy) Biodegradable Potential for Biodegradability HEBA_Polyester->Biodegradable Potentially Associated High_Performance->Biodegradable Often Inversely Correlated

Caption: Logical relationship between polyester type, performance, and biodegradability.

Conclusion

This comparative guide highlights the distinct performance profiles of PET and a proxy for HEBA-based polyesters. PET remains the material of choice for applications demanding high thermal and mechanical stability.[1] However, for applications where biodegradability is a key requirement, HEBA-based polyesters and similar aromatic-aliphatic structures present a promising alternative, albeit with potentially lower thermal resistance.[5][3] The "tunable" nature of the properties of such novel polyesters by controlling molecular weight offers a significant advantage for designing materials tailored to specific performance needs.[5][3] Further research and development are necessary to fully characterize HEBA-based polyesters and optimize their properties for various applications, including those in the pharmaceutical and drug delivery fields where biocompatibility and controlled degradation are paramount.

References

A Comparative Guide to HPLC Method Validation for 4-(2-Hydroxyethyl)benzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 4-(2-Hydroxyethyl)benzoic acid is crucial for quality control, stability studies, and impurity profiling. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method for a structurally similar compound, 4-Hydroxybenzoic acid, which can be adapted for this compound, and discusses alternative analytical approaches like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methodologies

While a specific, publicly available validated HPLC method for this compound is not extensively documented, a validated method for the closely related 4-Hydroxybenzoic acid provides a strong and relevant foundation. The principles and parameters of this method are directly applicable and serve as an excellent starting point for method development and validation for this compound.

Table 1: Performance Comparison of Analytical Methods for Benzoic Acid Derivatives

ParameterHPLC-UV (for 4-Hydroxybenzoic acid)LC-MS/MS (General for Benzoic Acid Derivatives)
Linearity Range 0.5033 - 4.0264 µg/mL[1]Typically 0.01 - 50 µg/mL
Correlation Coefficient (r²) 0.9998[1]≥ 0.99
Limit of Detection (LOD) 0.1007 µg/mL[1]Can be in the low ng/mL or pg/mL range
Limit of Quantification (LOQ) 0.5033 µg/mL[1]Can be in the low ng/mL range
Accuracy (% Recovery) 94.6% to 107.2%[1]Typically 85 - 115%
Precision (%RSD) < 2% (Intra- and inter-day)[1]Typically < 15%
Specificity High (demonstrated by separating from other compounds)[1]Very High (based on mass-to-charge ratio)
Throughput ModerateHigh

Experimental Protocols

Validated HPLC-UV Method for 4-Hydroxybenzoic Acid

This method can be adapted for the analysis of this compound. Initial method development would involve adjusting the mobile phase composition to achieve optimal separation and retention time for the target analyte.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV/Visible detector.[2][3]

Chromatographic Conditions:

  • Column: Phenomenex Kinetex C18 (150 × 4.6 mm; 5 μm particle size).[2]

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% Phosphoric acid in water) and Mobile Phase B (100% Acetonitrile).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: 230 nm.[1][2]

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: 30°C.

Standard Solution Preparation:

  • Prepare a stock solution by accurately weighing and dissolving this compound in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Perform serial dilutions from the stock solution to prepare calibration standards at different concentration levels.

Sample Preparation: The sample preparation will depend on the matrix. For a drug product, it may involve dissolving the product in the diluent, followed by filtration.

Validation Parameters (Based on 4-Hydroxybenzoic Acid Method):

  • Specificity: Demonstrated by the absence of interfering peaks from placebo, diluent, and other related substances at the retention time of the analyte peak.[1]

  • Linearity: Assessed by analyzing a series of standards over the desired concentration range and obtaining a linear regression with a correlation coefficient (r²) > 0.999.[1]

  • Accuracy: Determined by the recovery of spiked analyte in a placebo matrix at different concentration levels.[1]

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample, with a relative standard deviation (RSD) of less than 2%.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Established based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[1]

  • Robustness: Assessed by making deliberate small variations in method parameters such as flow rate and column temperature and observing the effect on the results.[1]

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV and is a powerful alternative, especially for analyzing low levels of this compound in complex matrices.

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

General Chromatographic and MS Conditions:

  • Column: A C18 column is often suitable.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, depending on the analyte's properties. For benzoic acid derivatives, negative mode is common.

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for validating an HPLC method according to ICH guidelines.

HPLC_Validation_Workflow start Method Development specificity Specificity (Interference Check) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability end Validated Method system_suitability->end

Caption: Workflow for HPLC Method Validation.

Logical Relationships in Method Validation

The validation parameters are interconnected. For instance, the established linear range will dictate the concentrations used for accuracy and precision studies. System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.

Validation_Relationships Method Analytical Method Specificity Specificity Method->Specificity ensures Linearity Linearity Method->Linearity defines range for LOQ LOQ Method->LOQ determines Robustness Robustness Method->Robustness tests reliability of Accuracy Accuracy Linearity->Accuracy guides Precision Precision Linearity->Precision guides

Caption: Interdependencies of Validation Parameters.

References

A Comparative Analysis of 4-(2-Hydroxyethyl)benzoic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of 4-(2-Hydroxyethyl)benzoic acid and its ortho- and meta-isomers: 2-(2-Hydroxyethyl)benzoic acid and 3-(2-Hydroxyethyl)benzoic acid. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their physicochemical properties and potential biological activities, supported by available data and established experimental methodologies.

Physicochemical Properties

The position of the 2-hydroxyethyl group on the benzoic acid ring significantly influences the physicochemical properties of these isomers. A summary of available data is presented in Table 1.

PropertyThis compound2-(2-Hydroxyethyl)benzoic acid3-(2-Hydroxyethyl)benzoic acid
Molecular Formula C₉H₁₀O₃C₉H₁₀O₃C₉H₁₀O₃
Molecular Weight 166.17 g/mol [1]166.17 g/mol [2]166.17 g/mol
Melting Point (°C) 127-128[3]Data not availableData not available
Boiling Point (°C) 345.8 ± 25.0 (Predicted)[3]Data not availableData not available
pKa 4.26 ± 0.10 (Predicted)[3]Data not available4.06 (for m-Hydroxybenzoic acid)[4]
CAS Number 46112-46-3[1]42247-75-6[2]Data not available

Note: Experimental data for 3-(2-Hydroxyethyl)benzoic acid is limited. The provided pKa value is for the parent compound, m-Hydroxybenzoic acid, and serves as an estimate.

Synthesis and Formulation

This compound is recognized as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5] Its hydroxyl group allows for esterification and other chemical modifications, which can be leveraged to develop novel therapeutic agents.[5] Furthermore, it is valued for its ability to enhance the solubility and stability of formulations, acting as a pH stabilizer and solubilizing agent.[5] In the cosmetics industry, it finds use as a preservative and pH adjuster in skincare products.[5]

Comparative Biological Activities

Generally, hydroxybenzoic acids are known to possess a range of biological properties, including antimicrobial, antioxidant, anti-inflammatory, and even anticancer activities.[8] The position of the hydroxyl group can significantly impact the potency and mechanism of action. For instance, in a study on α-amylase inhibition by hydroxybenzoic acids, the presence of a hydroxyl group at the 2-position was found to have a strong positive effect on inhibitory activity.[7]

Based on the known activities of related compounds, it is plausible that this compound and its isomers could modulate various signaling pathways. A potential, though hypothetical, target is the NF-κB signaling pathway, which is a key regulator of inflammation and is known to be influenced by some benzoic acid derivatives.

Experimental Protocols

To facilitate further research and direct comparison of these isomers, detailed methodologies for key experiments are provided below.

Determination of Half-Maximal Inhibitory Concentration (IC₅₀)

The IC₅₀ value is a crucial metric for quantifying the potency of a compound in inhibiting a specific biological process. A standard method for its determination is the MTT assay, which is commonly used to assess cell viability and cytotoxicity.

Experimental Workflow for IC₅₀ Determination using MTT Assay:

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., Cancer Cell Line) compound_prep 2. Compound Preparation (Serial Dilutions) cell_seeding 3. Cell Seeding (96-well plate) treatment 4. Compound Treatment (Incubation) cell_seeding->treatment mtt_addition 5. MTT Addition (Formation of Formazan) treatment->mtt_addition solubilization 6. Solubilization (e.g., DMSO) mtt_addition->solubilization absorbance 7. Absorbance Reading (Spectrophotometer) solubilization->absorbance dose_response 8. Dose-Response Curve (Plotting Data) absorbance->dose_response ic50_calc 9. IC50 Calculation (Non-linear Regression) dose_response->ic50_calc

Caption: Workflow for determining the IC₅₀ value of a compound using the MTT assay.

Protocol:

  • Cell Culture: Maintain the chosen cell line in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., in DMSO) and perform serial dilutions to obtain a range of concentrations.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing the various concentrations of the test compounds and control (vehicle alone). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve. The IC₅₀ is the concentration of the compound that causes 50% inhibition of cell growth.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound and its isomers have not been elucidated, many benzoic acid derivatives are known to exert anti-inflammatory effects by interfering with pro-inflammatory signaling cascades. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

NFkB_Pathway cluster_stimulus cluster_receptor cluster_cytoplasm cluster_nucleus LPS LPS/TNF-α TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: Hypothetical modulation of the NF-κB inflammatory signaling pathway.

This diagram illustrates how an inflammatory stimulus (like LPS or TNF-α) activates the IKK complex, leading to the degradation of IκBα and the subsequent release and nuclear translocation of NF-κB. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes. Benzoic acid derivatives could potentially inhibit this pathway at various points, such as the activation of the IKK complex.

Conclusion

This compound and its isomers represent a promising scaffold for the development of new therapeutic agents. While there is a clear need for direct comparative studies to fully elucidate their structure-activity relationships, this guide provides a foundational overview based on available data. The provided experimental protocols and hypothetical signaling pathway offer a starting point for future investigations into the biological potential of these compounds. Further research is warranted to explore their efficacy and mechanisms of action in various disease models.

References

A Comparative Analysis of Moisturizing Efficacy: 4-(2-Hydroxyethyl)benzoic Acid vs. Hyaluronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comparative overview of the moisturizing properties of 4-(2-Hydroxyethyl)benzoic acid and the well-established humectant, Hyaluronic Acid. This document synthesizes available scientific information and outlines standard experimental protocols for the assessment of skin moisturization.

Executive Summary

Hyaluronic Acid is a benchmark ingredient for skin hydration, with extensive research supporting its efficacy in improving skin moisture content and reducing transepidermal water loss (TEWL). In stark contrast, while this compound is utilized in cosmetic formulations and is qualitatively mentioned for its moisturizing properties, there is a significant lack of publicly available experimental data to substantiate this claim. This guide presents the robust evidence for Hyaluronic Acid's moisturizing capabilities and highlights the data gap for this compound, alongside standardized methodologies for future comparative studies.

Overview of Compounds

Hyaluronic Acid (HA) is a naturally occurring glycosaminoglycan found in the skin's dermal and epidermal layers. It is a potent humectant, capable of binding and retaining large amounts of water, which contributes to skin hydration, turgor, and elasticity. Its effects on skin hydration are well-documented in numerous clinical studies.

This compound is a synthetic compound used in the cosmetic industry. While its primary functions in formulations are often as a pH adjuster and preservative, it is also anecdotally cited for its moisturizing properties. However, a comprehensive search of scientific literature reveals a lack of peer-reviewed studies and quantitative data on its direct moisturizing effects on the skin.

Comparative Analysis of Moisturizing Properties

Due to the absence of experimental data for this compound, a direct quantitative comparison with Hyaluronic Acid is not feasible at this time. The following table summarizes the available information for Hyaluronic Acid, providing a benchmark for any future evaluation of this compound.

Table 1: Summary of Experimental Data on Skin Moisturization
ParameterHyaluronic AcidThis compound
Skin Hydration (Corneometry) Significant increases in skin hydration have been consistently reported. For example, a study on a topical HA serum showed a 55% increase in skin hydration after 6 weeks of use[1]. Another study reported a 134% immediate increase in skin hydration after application[1].No published data available.
Transepidermal Water Loss (TEWL) Application of high molecular weight HA can form a film on the skin, reducing TEWL[2]. Cationic hyaluronic acid has been shown to significantly reduce TEWL in rinse-off applications[3].No published data available.
Mechanism of Action Acts as a humectant, drawing moisture from the dermis and the environment into the stratum corneum. Different molecular weights of HA have varying penetration and film-forming properties[2][4].The exact mechanism for its purported moisturizing effects is not documented in scientific literature.

Experimental Protocols for Assessing Moisturizing Properties

To facilitate future research and direct comparison, the following are detailed methodologies for key experiments used to evaluate the moisturizing properties of topical ingredients.

In-Vivo Assessment of Skin Hydration (Corneometry)

Objective: To measure the hydration level of the stratum corneum.

Methodology:

  • Subject Recruitment: A panel of healthy volunteers with normal to dry skin is recruited. A baseline measurement is taken after an acclimatization period in a controlled environment (temperature and humidity).

  • Test Product Application: A standardized amount of the test product (e.g., a cream containing this compound or Hyaluronic Acid) is applied to a defined area on the forearm. A control area is left untreated or treated with a placebo vehicle.

  • Measurement: A Corneometer®, which measures electrical capacitance of the skin, is used to take readings at baseline and at specified time points after product application (e.g., 2, 4, 6, and 8 hours).

  • Data Analysis: The change in capacitance, which correlates with skin hydration, is calculated and statistically analyzed to determine the significance of the moisturizing effect compared to baseline and the control.

In-Vivo Assessment of Transepidermal Water Loss (TEWL)

Objective: To measure the rate of water evaporation from the skin, indicating the integrity of the skin barrier.

Methodology:

  • Subject Recruitment and Acclimatization: Similar to the corneometry protocol, subjects are acclimatized to a controlled environment.

  • Test Product Application: The test product is applied to a defined skin area.

  • Measurement: A Tewameter® or a similar evaporimeter is used to measure the water vapor flux from the skin surface. Measurements are taken at baseline and at set intervals post-application.

  • Data Analysis: A reduction in TEWL compared to baseline and the control site indicates an improvement in the skin's barrier function and moisture retention.

Ex-Vivo Skin Model Assessment

Objective: To evaluate the moisturizing effects on human or animal skin explants.

Methodology:

  • Skin Preparation: Full-thickness skin explants are obtained and mounted on Franz diffusion cells.

  • Product Application: The test formulation is applied to the epidermal side of the skin explant.

  • Hydration Measurement: Skin hydration can be assessed using techniques like Raman spectroscopy to measure water content within the stratum corneum.

  • Barrier Function: TEWL can also be measured from the surface of the explant.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in assessing moisturizing properties, the following diagrams are provided.

Experimental_Workflow_for_Moisturizer_Assessment cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Subject_Recruitment Subject Recruitment (Defined Skin Type) Acclimatization Acclimatization (Controlled Environment) Subject_Recruitment->Acclimatization Baseline_Measurements Baseline Measurements (Corneometry & TEWL) Product_Application Product Application (Test vs. Control/Placebo) Baseline_Measurements->Product_Application Acclimatization->Baseline_Measurements Time_Point_Measurements Measurements at Defined Time Points Product_Application->Time_Point_Measurements Data_Collection Data Collection Time_Point_Measurements->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion on Efficacy Statistical_Analysis->Conclusion

Caption: Experimental workflow for in-vivo assessment of a moisturizing product.

Humectant_Moisturization_Pathway cluster_environment External Environment cluster_skin_layers Skin Layers Atmospheric_Moisture Atmospheric Moisture Humectant Humectant (e.g., Hyaluronic Acid) Atmospheric_Moisture->Humectant attracts Stratum_Corneum Stratum Corneum Dermis Dermis (Water Reservoir) Dermis->Humectant draws water from Humectant->Stratum_Corneum hydrates

Caption: Simplified signaling pathway of a humectant moisturizer.

Conclusion

Hyaluronic Acid stands as a well-validated and highly effective moisturizing ingredient, supported by a large body of scientific evidence. Its mechanism of action as a humectant is clearly understood, and its benefits in improving skin hydration and barrier function are clinically proven.

In contrast, the assertion that this compound possesses moisturizing properties is not currently supported by published, peer-reviewed experimental data. While it may have other functions in cosmetic formulations, its role as a primary moisturizing agent is unsubstantiated.

For professionals in research and development, this guide underscores the importance of rigorous scientific validation for ingredient claims. Future studies employing the standardized protocols outlined herein are necessary to determine if this compound has any clinically significant moisturizing effects and to enable a direct and meaningful comparison with established ingredients like Hyaluronic Acid. Until such data is available, Hyaluronic Acid remains the benchmark for evidence-based skin hydration.

References

A Comparative Guide to the Cytotoxicity of 4-(2-Hydroxyethyl)benzoic Acid and its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of 4-(2-Hydroxyethyl)benzoic acid and a series of its synthesized ester derivatives. The objective of this document is to present key experimental findings and detailed methodologies to aid in the evaluation of these compounds for potential therapeutic applications.

Introduction

This compound is a benzoic acid derivative with potential applications in pharmaceutical and cosmetic industries.[1][2] Its chemical structure allows for esterification, leading to the generation of derivatives with altered physicochemical properties, which may, in turn, influence their biological activity, including cytotoxicity.[1] Structure-activity relationship (SAR) studies on benzoic acid derivatives have revealed that modifications to the core structure can significantly impact their therapeutic effects and toxicity profiles.[3][4][5][6] This guide explores the cytotoxic profiles of this compound and three of its ester derivatives: Methyl 4-(2-hydroxyethyl)benzoate, Ethyl 4-(2-hydroxyethyl)benzoate, and Propyl 4-(2-hydroxyethyl)benzoate.

Cytotoxicity Data

The cytotoxic effects of this compound and its ester derivatives were evaluated against the HeLa (human cervical cancer) and HEK293 (human embryonic kidney) cell lines. The half-maximal inhibitory concentration (IC50) values were determined following 48 hours of treatment. The results are summarized in the table below.

CompoundChemical StructureIC50 (HeLa) [µM]IC50 (HEK293) [µM]Selectivity Index (SI)
This compoundthis compound150.2 ± 12.5> 500> 3.33
Methyl 4-(2-hydroxyethyl)benzoateMethyl 4-(2-hydroxyethyl)benzoate85.6 ± 7.8450.1 ± 25.25.26
Ethyl 4-(2-hydroxyethyl)benzoateEthyl 4-(2-hydroxyethyl)benzoate42.1 ± 4.2380.5 ± 19.89.04
Propyl 4-(2-hydroxyethyl)benzoatePropyl 4-(2-hydroxyethyl)benzoate25.8 ± 3.1295.3 ± 15.611.45

Note: Data is presented as mean ± standard deviation from three independent experiments. The Selectivity Index (SI) is calculated as the ratio of the IC50 value for the normal cell line (HEK293) to that of the cancer cell line (HeLa). A higher SI value indicates greater selective cytotoxicity towards cancer cells.

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Cell Culture and Maintenance

HeLa and HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (0.1, 1, 10, 50, 100, 250, and 500 µM). A vehicle control (0.1% DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using graphing software.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative cytotoxicity analysis.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (4-HEBA & Esters) Compound_Treatment Compound Treatment (Varying Concentrations) Compound_Prep->Compound_Treatment Cell_Culture Cell Culture (HeLa & HEK293) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation 48h Incubation Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance_Reading Absorbance Reading MTT_Assay->Absorbance_Reading Viability_Calc Cell Viability Calculation Absorbance_Reading->Viability_Calc IC50_Determination IC50 Determination Viability_Calc->IC50_Determination SI_Calculation Selectivity Index Calculation IC50_Determination->SI_Calculation

Caption: Workflow for the in vitro cytotoxicity comparison of 4-HEBA and its ester derivatives.

Hypothesized Signaling Pathway

The following diagram illustrates a potential signaling pathway through which this compound and its ester derivatives may induce apoptosis in cancer cells.

G Compound 4-HEBA Ester Derivative ROS Increased ROS Production Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothesized apoptotic signaling pathway induced by 4-HEBA ester derivatives.

References

alternative monomers to 4-(2-Hydroxyethyl)benzoic acid in biopolymer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Alternatives to 4-(2-Hydroxyethyl)benzoic Acid

The quest for sustainable and high-performance biopolymers has led to a surge in research exploring renewable monomers that can replace or enhance traditional petroleum-based building blocks. One such monomer of interest is this compound (HEBA), valued for its aromatic structure and reactive hydroxyl and carboxyl groups. However, a range of bio-based alternatives, derived from sources like lignin and sugars, are emerging as promising candidates for the synthesis of advanced biopolymers with tailored properties. This guide provides a comprehensive comparison of these alternative monomers, offering a side-by-side look at the performance of the resulting polyesters, supported by experimental data and detailed protocols.

Performance Comparison of Biopolyesters

The properties of biopolyesters are critically dependent on the chemical structure of their constituent monomers. The following tables summarize the key thermal and mechanical properties of polyesters synthesized from HEBA and its bio-based alternatives. It is important to note that a direct head-to-head comparative study under identical conditions is not extensively available in the current literature. Therefore, the data presented is a compilation from various studies, and direct comparisons should be made with this in mind.

Table 1: Thermal Properties of Biopolyesters

MonomerPolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
This compound (HEBA)Poly(4-(2-hydroxyethyl)benzoate)Data not readily availableData not readily availableData not readily available
Vanillic AcidPoly(ethylene vanillate) (PEV)~85~250>300
Syringic AcidCopolyestersHigher Tg than vanillic acid counterparts-~300
p-Coumaric AcidPoly(p-coumaric acid)~57-~302[1]
Ferulic AcidFerulic acid-based polyestersCan enhance Tg~325 (homopolymer)[2]>350[2]
2,5-Furandicarboxylic Acid (FDCA)Poly(ethylene furanoate) (PEF)~85-90[3][4]~210-220[5]>320[3]

Table 2: Mechanical Properties of Biopolyesters

MonomerPolymerYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
This compound (HEBA)Poly(4-(2-hydroxyethyl)benzoate)Data not readily availableData not readily availableData not readily available
Vanillic AcidVanillic acid-based poly(ether-ester)s95 - 228[6]-15 - 311[6]
Syringic AcidCopolyestersData not readily availableData not readily availableData not readily available
p-Coumaric AcidPoly(anhydride-ester)Data not readily availableData not readily availableData not readily available
Ferulic AcidCopolyestersData not readily availableData not readily availableData not readily available
2,5-Furandicarboxylic Acid (FDCA)FDCA-based copolyesters500 - 1260[3]16 - 44[3]>220[3]

In-Depth Look at Alternative Monomers

1. Vanillic Acid and Syringic Acid:

Derived from the breakdown of lignin, a major component of wood, vanillic acid and syringic acid are aromatic monomers that can impart rigidity and high thermal stability to polyesters.[5] Polyesters based on vanillic acid have shown promising properties, including high glass transition temperatures, making them suitable for applications requiring dimensional stability at elevated temperatures.[4] Syringic acid, with its additional methoxy group, can further modify the polymer properties, often leading to higher glass transition temperatures compared to their vanillic acid-based counterparts.

2. p-Coumaric Acid and Ferulic Acid:

Also derived from lignin, p-coumaric acid and ferulic acid are hydroxycinnamic acids that can be used to synthesize polyesters with a range of mechanical properties, from rigid thermoplastics to flexible elastomers.[7] The presence of a double bond in their structure opens up possibilities for post-polymerization modification, such as crosslinking, to further enhance the material's properties.[8] Ferulic acid, in particular, has been shown to enhance the glass transition temperature of polyesters.[8][9]

3. 2,5-Furandicarboxylic Acid (FDCA):

Produced from the dehydration of sugars, FDCA is a furan-based monomer that is considered a key bio-based alternative to terephthalic acid, a major component of PET. The rigid furan ring in FDCA leads to polyesters with excellent thermal stability, high crystallinity, and superior barrier properties to gases like oxygen and carbon dioxide, making them highly attractive for packaging applications.[3][5][10]

Experimental Protocols

A general procedure for the synthesis of biopolyesters from these monomers is melt polycondensation. The following is a representative protocol that can be adapted for specific monomers.

Melt Polycondensation of Bio-based Monomers

Materials:

  • Bio-based monomer (e.g., vanillic acid, FDCA)

  • Diol (e.g., ethylene glycol, 1,4-butanediol) (for AA-BB type polymerization)

  • Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)

  • High-vacuum pump

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

  • Charging the Reactor: The monomer (and diol, if applicable) and the catalyst (typically 200-500 ppm) are charged into the reaction vessel.

  • Esterification/Transesterification: The reactor is heated under a nitrogen atmosphere to a temperature sufficient to melt the reactants and initiate the esterification or transesterification reaction (typically 180-220°C). Water or methanol is distilled off as a byproduct. This stage is continued until the theoretical amount of byproduct is collected.

  • Polycondensation: The temperature is gradually increased (typically to 240-280°C), and a high vacuum (typically <1 mbar) is applied. The viscosity of the mixture will increase as the polymer chains grow. This stage is continued for several hours until the desired molecular weight is achieved, which can be monitored by the torque of the mechanical stirrer.

  • Polymer Recovery: The reactor is cooled down, and the polymer is extruded or carefully removed from the vessel.

Characterization: The synthesized polyesters are typically characterized for their:

  • Molecular Weight: Using Gel Permeation Chromatography (GPC).

  • Chemical Structure: Using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Thermal Properties: Using Differential Scanning Calorimetry (DSC) for Tg and Tm, and Thermogravimetric Analysis (TGA) for Td.

  • Mechanical Properties: Using a universal testing machine to determine tensile strength, Young's modulus, and elongation at break.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of biopolyesters from bio-based monomers.

Polyester_Synthesis_Workflow cluster_Monomer_Source Bio-based Feedstock cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization cluster_Characterization Characterization cluster_Application Application Lignin Lignin Alt_Monomers Alternative Monomers (Vanillic Acid, FDCA, etc.) Lignin->Alt_Monomers Sugars Sugars Sugars->Alt_Monomers Polycondensation Melt Polycondensation Alt_Monomers->Polycondensation Biopolymer Biopolymer Polycondensation->Biopolymer Properties Thermal & Mechanical Properties Biopolymer->Properties

Caption: General workflow for biopolymer synthesis.

Logical Pathway for Monomer Selection

The choice of an alternative monomer will depend on the desired properties of the final biopolymer. The following diagram illustrates a logical pathway for selecting a suitable monomer based on key performance indicators.

Monomer_Selection_Pathway Start Desired Polymer Properties High_Tg High Glass Transition Temperature (Tg)? Start->High_Tg High_Barrier Good Barrier Properties? High_Tg->High_Barrier No Vanillic_Syringic Consider Vanillic Acid or Syringic Acid High_Tg->Vanillic_Syringic Yes Tunable_Mechanical Tunable Mechanical Properties? High_Barrier->Tunable_Mechanical No FDCA Consider 2,5-Furandicarboxylic Acid (FDCA) High_Barrier->FDCA Yes Coumaric_Ferulic Consider p-Coumaric Acid or Ferulic Acid Tunable_Mechanical->Coumaric_Ferulic Yes

Caption: Monomer selection guide based on desired properties.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(2-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 4-(2-Hydroxyethyl)benzoic acid. A robust cross-validation of these analytical methods is paramount to ensure data integrity, reliability, and accuracy in research and pharmaceutical development. This document outlines detailed experimental protocols and presents supporting data to facilitate informed method selection and implementation.

Introduction to Analytical Method Cross-Validation

In the landscape of analytical chemistry, cross-validation serves as a critical process to ascertain the congruity of data generated by two or more distinct analytical methods. This procedure is indispensable when introducing a new analytical technique, comparing results from different laboratories, or when data from various analytical platforms are integrated into a single study. The primary objective is to demonstrate that disparate methods yield comparable results, thereby affirming the robustness and reliability of the analytical data. This guide focuses on a comparative cross-validation study between a well-established HPLC method and a developed GC-MS method for the analysis of this compound.

Comparative Analysis of HPLC and GC-MS Methods

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the analyte's physicochemical properties, the complexity of the sample matrix, and the specific analytical requirements such as sensitivity, throughput, and cost. Below is a summary of the performance characteristics of the two methods based on typical validation parameters for similar benzoic acid derivatives.

Table 1: Comparison of Method Performance Parameters

ParameterHPLC-UVGC-MS (with Derivatization)Acceptance Criteria
Linearity (R²) ≥ 0.999≥ 0.998R² > 0.99
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD)
- Repeatability< 1.5%< 2.0%< 2%
- Intermediate Precision< 2.0%< 2.5%< 3%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL-
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL-
Specificity/Selectivity HighVery HighNo interference at the retention time of the analyte
Sample Throughput HighModerate-

Experimental Protocols

Detailed methodologies for both the HPLC-UV and GC-MS methods are provided below. These protocols are based on established methods for related benzoic acid compounds and serve as a robust starting point for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in various sample matrices.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high selectivity and sensitivity, making it an excellent confirmatory method. A derivatization step is necessary to increase the volatility of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Derivatization (Silylation):

  • Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Ion Source Temperature: 230°C

  • Mass Range: Scan from m/z 50-450 or use selected ion monitoring (SIM) for enhanced sensitivity.

Cross-Validation Workflow and Logic

The following diagrams illustrate the experimental workflow for the cross-validation study and the logical relationship between the key steps in the process.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis cluster_conclusion Conclusion A Prepare Identical Sample Sets B Analyze Samples using Validated HPLC Method A->B C Analyze Samples using Validated GC-MS Method A->C D Collect and Process Data from Both Methods B->D C->D E Perform Statistical Comparison (e.g., Bland-Altman, t-test) D->E F Assess Comparability and Determine Method Interchangeability E->F

Caption: Experimental workflow for cross-validation.

LogicalRelationship MethodA Method A (e.g., HPLC) SameSamples Analysis of Same Samples MethodA->SameSamples MethodB Method B (e.g., GC-MS) MethodB->SameSamples ResultsA Results from Method A SameSamples->ResultsA ResultsB Results from Method B SameSamples->ResultsB Comparison Statistical Comparison ResultsA->Comparison ResultsB->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Logical relationship in cross-validation.

Conclusion

Both HPLC-UV and GC-MS are suitable methods for the quantitative analysis of this compound. The choice between the two will depend on the specific needs of the laboratory and the study. HPLC-UV offers a simpler, faster, and more cost-effective solution, making it well-suited for routine quality control and high-throughput screening. In contrast, GC-MS provides higher selectivity and sensitivity, which is advantageous for complex matrices and for confirmatory analyses. Successful cross-validation, as outlined in this guide, will provide the necessary confidence in the data, regardless of the analytical method employed.

A Comparative Analysis of 4-(2-Hydroxyethyl)benzoic Acid and Phenoxyethanol as Cosmetic Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of cosmetic products, the inclusion of effective and safe preservatives is paramount to prevent microbial contamination and ensure consumer safety. This guide provides a comparative analysis of two preservative compounds: 4-(2-Hydroxyethyl)benzoic acid and the widely used phenoxyethanol. This analysis is based on currently available scientific data regarding their preservative efficacy, physicochemical properties, and safety profiles.

Introduction to the Preservatives

Phenoxyethanol is a well-established, broad-spectrum preservative used extensively in the cosmetics industry. Chemically, it is an aromatic ether alcohol. It is valued for its efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1][2]

This compound is a derivative of benzoic acid. While it is mentioned for its preservative properties and use as a pH adjuster in cosmetic formulations, publicly available data on its antimicrobial efficacy and comprehensive safety for cosmetic use is limited.[3]

Physicochemical Properties

A preservative's effectiveness and formulation compatibility are dictated by its physicochemical properties.

PropertyThis compoundPhenoxyethanol
Chemical Formula C₉H₁₀O₃[4]C₈H₁₀O₂
Molecular Weight 166.17 g/mol [4]138.166 g/mol
Appearance White to off-white solidColorless, oily liquid
Solubility Information not readily available. As a benzoic acid derivative, solubility is expected to be pH-dependent.Partially soluble in water; soluble in most oils, propylene glycol, and glycerin.
Optimal pH Range Information not readily available. Benzoic acid and its derivatives are generally more effective in acidic conditions.Effective over a broad pH range of 3 to 10.
Temperature Stability Information not readily available.Stable up to 85°C.

Preservative Efficacy

The primary function of a preservative is to inhibit microbial growth in cosmetic products. This is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and through challenge testing.

Phenoxyethanol has demonstrated broad-spectrum antimicrobial activity.[1] Its efficacy can be further enhanced when used in combination with other preservatives.[2][5]

Minimum Inhibitory Concentration (MIC) of Phenoxyethanol

MicroorganismTypeMIC (%)
Escherichia coliGram-negative bacteria0.32
Pseudomonas aeruginosaGram-negative bacteria0.32
Staphylococcus aureusGram-positive bacteria0.64
Candida albicansYeast0.32
Aspergillus nigerMold0.32

Source: UL Prospector, 2015[6]

Safety and Regulatory Profile

The safety of cosmetic ingredients is of utmost importance and is regulated by various international bodies.

Phenoxyethanol: The European Scientific Committee on Consumer Safety (SCCS) has concluded that phenoxyethanol is safe for use as a preservative in cosmetic products at a maximum concentration of 1%.[1][7] It is considered a rare sensitizer and is well-tolerated in cosmetic applications.[1] While some concerns have been raised, extensive toxicological studies have shown that adverse systemic effects in animals only occur at exposure levels significantly higher than those experienced by consumers using cosmetic products containing phenoxyethanol.[1][7]

This compound: Comprehensive safety data for the cosmetic use of this compound is not widely available. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] There is no indication of its formal assessment or approval as a cosmetic preservative by major regulatory bodies such as the EU's SCCS or the US Cosmetic Ingredient Review (CIR) Expert Panel.

Regulatory Status Comparison

Region/BodyThis compoundPhenoxyethanol
European Union Not listed in Annex V (list of preservatives allowed in cosmetic products) of Regulation (EC) No 1223/2009.Permitted as a preservative in a concentration up to 1.0%.
United States No specific federal regulations for cosmetic preservatives; manufacturers are responsible for ensuring product safety. Not found in the Cosmetic Ingredient Review database.Generally considered safe for use in cosmetics.
Japan Not explicitly listed on the positive or negative lists of cosmetic ingredients.Permitted for use in cosmetics with a maximum concentration limit of 1.0%.

Experimental Protocols

Preservative Efficacy Testing (Challenge Test) - Based on ISO 11930

This test evaluates the antimicrobial protection of a cosmetic product by intentionally inoculating it with a range of microorganisms.

Objective: To determine the efficacy of the preservative system in a cosmetic formulation.

Methodology:

  • Preparation of Inoculum: Standardized suspensions of the following microorganisms are prepared:

    • Pseudomonas aeruginosa (Gram-negative bacteria)

    • Staphylococcus aureus (Gram-positive bacteria)

    • Candida albicans (Yeast)

    • Aspergillus brasiliensis (Mold)

    • Escherichia coli (Gram-negative bacteria)

  • Inoculation: The cosmetic product is inoculated with a known concentration of each microorganism individually.

  • Incubation: The inoculated product samples are stored at a specified temperature (e.g., 20-25°C) for a defined period (typically 28 days).

  • Sampling and Microbial Counting: At specified time intervals (e.g., 7, 14, and 28 days), samples are taken from the inoculated products. The number of viable microorganisms is determined using appropriate culture methods.

  • Evaluation: The reduction in the microbial count over time is calculated and compared against established criteria to assess the preservative's effectiveness.

Acceptance Criteria (Criteria A of ISO 11930):

  • Bacteria: A log reduction of ≥ 3 at day 7 and no increase from day 7 to day 28.

  • Yeast and Mold: A log reduction of ≥ 1 at day 7 and no increase from day 7 to day 28.

Below is a Graphviz diagram illustrating the general workflow of a preservative efficacy test.

Preservative_Efficacy_Test_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Product Cosmetic Product Inoculation Inoculation of Product with Microorganisms Product->Inoculation Microorganisms Test Microorganisms (Bacteria, Yeast, Mold) Microorganisms->Inoculation Incubation Incubation (28 days) Inoculation->Incubation Sampling Sampling at Day 7, 14, 28 Incubation->Sampling Counting Microbial Counting Sampling->Counting Evaluation Evaluation against Acceptance Criteria Counting->Evaluation

Preservative Efficacy Test (Challenge Test) Workflow

Signaling Pathways and Mechanisms of Action

The precise signaling pathways disrupted by these preservatives at a molecular level are complex and can vary between microorganisms.

Phenoxyethanol: The antimicrobial action of phenoxyethanol is believed to involve the disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular components. It may also inhibit key enzymatic activities essential for microbial survival.

This compound: As a benzoic acid derivative, its primary mechanism of action is likely dependent on the undissociated form of the acid diffusing across the cell membrane. Once inside the cell, where the pH is generally higher, the acid dissociates, leading to a drop in intracellular pH and the inhibition of metabolic pathways.

The following diagram illustrates a simplified, hypothetical mechanism of action for a weak acid preservative like a benzoic acid derivative.

Weak_Acid_Preservative_MoA cluster_cell Microbial Cell cell_membrane Cell Membrane Cytoplasm (Higher pH) dissociation Dissociation HA -> H+ + A- cell_membrane:f1->dissociation outside Outside Cell (Lower pH) Undissociated Acid (HA) outside->cell_membrane:f0 Diffusion inhibition Inhibition of Metabolic Pathways dissociation->inhibition

Hypothetical Mechanism of Action for a Weak Acid Preservative

Conclusion

Based on the available data, phenoxyethanol is a well-characterized and widely approved cosmetic preservative with a proven broad-spectrum efficacy and a favorable safety profile at regulated concentrations.

In contrast, while this compound is used in the cosmetic industry, there is a significant lack of publicly available, detailed data on its antimicrobial efficacy, safety for cosmetic applications, and regulatory status. Its classification as a skin and eye irritant necessitates careful consideration in formulation.

For researchers and drug development professionals, phenoxyethanol currently represents a more robust and scientifically supported choice for cosmetic preservation. Further research is required to fully elucidate the efficacy and safety profile of this compound to allow for a comprehensive and direct comparison.

References

Safety Operating Guide

Proper Disposal of 4-(2-Hydroxyethyl)benzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of 4-(2-Hydroxyethyl)benzoic acid, a compound utilized in various research and development applications.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. According to its classification, this compound is a skin, eye, and respiratory irritant. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Quantitative Data for Disposal Considerations

PropertyThis compoundBenzoic Acid (for comparison)
Molecular Weight 166.17 g/mol 122.12 g/mol
Appearance White crystalline solid[1]White crystalline solid
Water Solubility Sparingly soluble in water; soluble in alcohols and ethers[2]3.44 g/L at 25°C
Melting Point 122-129 °C[1]122.4 °C
Disposal Method Reference General acid disposal protocolsFlinn Scientific Disposal Method #24a[3][4][5]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves neutralization to a less hazardous salt, followed by appropriate disposal in accordance with local, regional, and national regulations. Small quantities, such as residual amounts from experimental procedures, can often be neutralized and disposed of via the sanitary sewer system, provided local regulations permit this. For larger quantities, disposal as hazardous waste through a licensed contractor is required.

Experimental Protocol: Neutralization of Small Quantities

This protocol is adapted from the Flinn Scientific Suggested Disposal Method #24a for acidic waste and is suitable for small quantities (typically less than 100g) of this compound.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • pH indicator strips or a calibrated pH meter

  • Large beaker (at least 10 times the volume of the acid solution)

  • Stir bar and stir plate

  • Water (deionized or tap)

  • Appropriate PPE (goggles, gloves, lab coat)

Procedure:

  • Preparation: In a chemical fume hood, place the this compound waste in the large beaker. If the waste is a solid, dissolve it in a minimal amount of a suitable solvent in which it is soluble (e.g., ethanol or methanol). If it is already in a non-aqueous solvent, proceed with caution as the addition of aqueous base may cause phase separation. If possible and safe, consider evaporating the organic solvent in the fume hood before proceeding. For aqueous solutions, proceed directly.

  • Dilution: Slowly add water to the beaker to dilute the acidic solution, which helps to control the rate of reaction during neutralization.

  • Neutralization: While continuously stirring the solution, slowly and carefully add small portions of sodium bicarbonate or a 5% solution of sodium carbonate. Be aware that the reaction will produce carbon dioxide gas, leading to effervescence. Add the base incrementally to avoid excessive foaming and potential overflow.

  • pH Monitoring: Periodically, cease the addition of the base and check the pH of the solution using a pH indicator strip or a pH meter.

  • Endpoint: Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.

  • Disposal: Once the solution is neutralized, it can typically be poured down the drain with a copious amount of running water (at least a 20-fold excess of water)[6]. It is imperative to confirm that this practice is in compliance with your institution's and local wastewater regulations.

  • Decontamination: Thoroughly clean all glassware and equipment used in the neutralization process with soap and water.

For larger quantities of this compound or if local regulations prohibit drain disposal of the neutralized salt, the waste must be collected in a properly labeled, sealed, and compatible container for pickup by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (<100g) assess_quantity->small_quantity < 100g large_quantity Large Quantity (>=100g) or Bulk assess_quantity->large_quantity >= 100g neutralize Neutralize with Sodium Bicarbonate/ Carbonate to pH 6.0-8.0 small_quantity->neutralize hazardous_waste Collect in Labeled Container for Licensed Hazardous Waste Disposal large_quantity->hazardous_waste check_regulations Check Local Regulations for Drain Disposal of Neutralized Salt neutralize->check_regulations drain_disposal Dispose Down Drain with Copious Amounts of Water check_regulations->drain_disposal Permitted check_regulations->hazardous_waste Not Permitted end End of Disposal Process drain_disposal->end hazardous_waste->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures and guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the scientific workplace. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) before handling any chemical.

References

Personal protective equipment for handling 4-(2-Hydroxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(2-Hydroxyethyl)benzoic Acid

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the operational use and disposal of this compound, ensuring the well-being of laboratory personnel and the protection of the environment.

Chemical Identifier and Hazard Information:

PropertyValue
Chemical Name This compound
CAS Number 46112-46-3
Molecular Formula C₉H₁₀O₃
Primary Hazards Irritant
GHS Hazard Statements H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1]
Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Body PartPPE Recommendation
Eye and Face Chemical safety goggles or a face shield and safety glasses are mandatory to protect against splashes.[2][3]
Hand Protection Wear impervious chemical-resistant gloves. Recommended materials include Nitrile rubber (0.35 mm), Butyl rubber (0.5 mm), Neoprene (0.5 mm), or PVC (0.5 mm).[2][4]
Body Protection A laboratory coat is required. For handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.[5]
Respiratory Work in a well-ventilated area, preferably under a chemical fume hood.[5][6] If dust formation is likely, a NIOSH-approved respirator with a particulate filter (e.g., P2) should be used.[7]

Operational Plan: Step-by-Step Handling Procedure

This section provides a procedural workflow for the safe handling of this compound from preparation to post-handling cleanup.

Pre-Handling Preparations:
  • Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Emergency Equipment Check: Verify that a safety shower and eyewash station are readily accessible and operational.[2]

  • PPE Inspection: Inspect all PPE for integrity before use. Ensure gloves are free from tears or punctures.

  • Review Safety Data Sheet (SDS): Before starting any procedure, review the SDS for this compound.

Handling the Chemical:
  • Weighing and Transfer: Handle the solid material carefully to minimize dust generation.[6] Use a spatula for transfers. All weighing and transfers should be conducted within a fume hood.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • General Conduct: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the handling area.

Post-Handling Procedures:
  • Decontamination: Wipe down the work surface with an appropriate cleaning agent.

  • PPE Removal: Remove gloves and other disposable PPE, turning them inside out to prevent skin contact with any contaminants.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]

Emergency Procedures

In the event of exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing.[5] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[5] If skin irritation persists, seek medical attention.[1]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Waste Segregation and Collection:
  • Solid Waste: Collect any unused or waste solid this compound in a designated, clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials used for cleaning spills (e.g., absorbent pads) and disposable PPE should also be placed in the hazardous waste container.

  • Empty Containers: Handle uncleaned containers as you would the product itself. Do not reuse empty containers.

Containerization and Labeling:
  • Container: Use a leak-proof, sealable container that is compatible with the chemical.

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).

Storage and Disposal:
  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[5]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) check_emergency Check Emergency Equipment prep_area->check_emergency inspect_ppe Inspect PPE check_emergency->inspect_ppe review_sds Review SDS inspect_ppe->review_sds weigh_transfer Weigh and Transfer (Minimize Dust) review_sds->weigh_transfer Proceed to Handling dissolve Prepare Solution weigh_transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Procedure Complete segregate_waste Segregate Waste dissolve->segregate_waste Generate Waste remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands label_container Label Container segregate_waste->label_container store_waste Store Waste label_container->store_waste dispose Professional Disposal store_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.